molecular formula C12H9ClN2O4 B2567645 Ethyl 4-chloro-5-nitroquinoline-2-carboxylate CAS No. 1447606-60-1

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Cat. No.: B2567645
CAS No.: 1447606-60-1
M. Wt: 280.66
InChI Key: PDCQQXWYDQNEQV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate (CAS 1447606-60-1) is a high-purity quinoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H9ClN2O4 and a molecular weight of 280.66 g/mol, serves as a versatile synthetic building block . Its structure features both a reactive chloro substituent and an electron-withdrawing nitro group on the quinoline scaffold, making it a valuable intermediate for nucleophilic substitution reactions and the synthesis of more complex chemical libraries. Chlorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs containing chlorine, highlighting their importance in developing treatments for various diseases . As a key intermediate, this compound is instrumental in exploring structure-activity relationships (SAR) and can be used in the synthesis of novel molecules with potential biological activity. Researchers utilize it under GHS warning guidelines (H302, H315, H319, H335) . To ensure stability, the material should be stored under an inert atmosphere at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-chloro-5-nitroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCQQXWYDQNEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented in two key stages, beginning with the construction of the core quinoline scaffold followed by a strategic chlorination. This document is intended to serve as a technical resource, offering not just procedural steps but also the underlying chemical principles and rationale.

Introduction

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Their applications span from antimalarial agents to anticancer drugs and beyond. The specific substitution pattern of this compound, featuring a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position, presents a unique synthetic challenge that requires a carefully planned multi-step approach. This guide elucidates a logical and efficient pathway to this target molecule.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a two-step approach. The final chlorination at the 4-position can be achieved from a 4-hydroxyquinoline precursor. This 4-hydroxyquinoline intermediate, in turn, can be synthesized through a cyclocondensation reaction involving a suitably substituted anthranilic acid and a three-carbon (C3) synthon. This strategy allows for the early introduction of the nitro and carboxylate functionalities.

Synthesis Pathway Overview

The proposed synthesis of this compound is a two-step process:

  • Step 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate via a cyclocondensation reaction.

  • Step 2: Chlorination of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate to yield the final product.

Synthesis_Pathway A 2-Amino-6-nitrobenzoic acid C Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate A->C Cyclocondensation B Ethyl Glyoxalate B->C D This compound C->D Chlorination (POCl3)

Caption: Proposed two-step synthesis of this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

The construction of the quinoline core is a critical step that dictates the final substitution pattern. For this synthesis, a modified cyclocondensation reaction is proposed, utilizing a readily available substituted anthranilic acid and a suitable C3 synthon.

Core Principle: Cyclocondensation of Anthranilic Acids

The formation of the quinoline ring from an anthranilic acid derivative is a well-established strategy in heterocyclic chemistry. These reactions typically involve the condensation of the amino group of the anthranilic acid with a carbonyl compound, followed by an intramolecular cyclization and dehydration to form the pyridine ring of the quinoline system. The choice of the carbonyl compound is crucial as it provides the remaining atoms for the newly formed ring.

Starting Materials and Reagents
CompoundRoleKey Considerations
2-Amino-6-nitrobenzoic acid Starting MaterialThe nitro group is a strong electron-withdrawing group, which can affect the reactivity of the amino group.
Ethyl Glyoxalate C3 SynthonProvides the C2 and C3 atoms of the quinoline ring, along with the ethyl carboxylate group at the C2 position.
Polyphosphoric Acid (PPA) or Eaton's Reagent Catalyst and Dehydrating AgentPromotes the cyclization and subsequent dehydration steps.
High-boiling solvent (e.g., Dowtherm A) SolventAllows for the high temperatures often required for the cyclization reaction.
Experimental Protocol: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-amino-6-nitrobenzoic acid (1 equivalent).

  • Addition of Reagents: To the flask, add a high-boiling solvent such as Dowtherm A, followed by the slow addition of ethyl glyoxalate (1.1 equivalents).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) or Eaton's reagent to the reaction mixture. The amount of PPA should be sufficient to ensure a stirrable slurry.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically in the range of 140-180 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with water, and then with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Mechanism of Cyclocondensation

The reaction is believed to proceed through the following steps:

  • Initial Condensation: The amino group of 2-amino-6-nitrobenzoic acid nucleophilically attacks the aldehyde carbonyl of ethyl glyoxalate to form a Schiff base intermediate.

  • Intramolecular Cyclization: The carboxylate group (or the activated carboxylic acid) of the anthranilic acid moiety then undergoes an intramolecular cyclization by attacking the imine carbon.

  • Dehydration: The resulting intermediate readily dehydrates under the acidic and high-temperature conditions to form the aromatic quinoline ring.

  • Tautomerization: The initially formed 4-oxoquinoline tautomerizes to the more stable 4-hydroxyquinoline form.

Cyclocondensation_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3 & 4: Dehydration & Tautomerization A 2-Amino-6-nitrobenzoic acid + Ethyl Glyoxalate B Schiff Base Intermediate A->B C Intramolecular Attack B->C D Cyclized Intermediate C->D E Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate D->E

Caption: Simplified mechanism of the cyclocondensation reaction.

Part 2: Chlorination of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

The conversion of the 4-hydroxy group to a chloro group is a crucial step to arrive at the final target molecule. This transformation is typically achieved using a strong chlorinating agent.

Core Principle: Nucleophilic Substitution on the Quinoline Ring

The hydroxyl group at the 4-position of the quinoline ring can be converted to a good leaving group by protonation or by reaction with a Lewis acid. A subsequent nucleophilic attack by a chloride ion then displaces the activated hydroxyl group, leading to the formation of the 4-chloroquinoline.

Reagents and Solvents
ReagentRoleKey Considerations
Phosphorus Oxychloride (POCl₃) Chlorinating AgentA highly reactive and corrosive reagent. Should be handled with extreme care in a well-ventilated fume hood.
N,N-Dimethylformamide (DMF) (catalytic) CatalystOften used to facilitate the reaction, possibly by forming a Vilsmeier-Haack type intermediate.
Inert Solvent (e.g., Toluene or Acetonitrile) SolventOptional, the reaction can sometimes be run neat in excess POCl₃.
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate (1 equivalent).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (a significant excess, e.g., 5-10 equivalents) to the starting material. A catalytic amount of DMF can also be added at this stage. The reaction is often exothermic and may require cooling.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain this temperature for several hours. The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess POCl₃ must be quenched carefully. This is typically done by slowly and cautiously pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step and should be performed with extreme caution in a fume hood.

  • Neutralization and Extraction: The acidic aqueous mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral or slightly basic. The product is then extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Mechanism of Chlorination

The chlorination with phosphorus oxychloride is believed to proceed via the formation of a phosphate ester intermediate. The hydroxyl group of the 4-hydroxyquinoline attacks the phosphorus atom of POCl₃, leading to the formation of a dichlorophosphate ester. This ester is a good leaving group, and a subsequent nucleophilic attack by a chloride ion at the C4 position of the quinoline ring results in the formation of the 4-chloroquinoline and the release of a phosphate byproduct.[1]

Chlorination_Mechanism cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution A Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate + POCl3 B Dichlorophosphate Ester Intermediate A->B C Chloride Ion Attack B->C D This compound C->D

Caption: Simplified mechanism for the chlorination of a 4-hydroxyquinoline with POCl₃.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate C₁₂H₁₀N₂O₅262.22Yellowish solid
This compound C₁₂H₉ClN₂O₄280.66Solid

Safety and Handling

  • 2-Amino-6-nitrobenzoic acid: Handle with standard laboratory safety precautions.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. The quenching of excess POCl₃ is a particularly hazardous step and requires careful execution.

  • High-boiling solvents: Handle with care, as they can cause severe burns at high temperatures.

Conclusion

The synthesis of this compound can be effectively achieved through a two-step sequence involving a cyclocondensation to form the quinoline core, followed by a robust chlorination. This guide provides a detailed framework for this synthesis, emphasizing the underlying chemical principles and providing practical experimental guidance. The successful execution of this synthesis requires careful attention to reaction conditions and adherence to strict safety protocols, particularly when handling phosphorus oxychloride. This pathway offers a logical and efficient route to a valuable quinoline derivative for further investigation in the field of drug discovery and development.

References

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020).
  • Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline. (2025). Benchchem.
  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. (2025). Benchchem.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • POCl3 Chlorination of 4-Quinazolones. (2025).

Sources

An In-depth Technical Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a halogenated nitroaromatic compound belonging to the quinoline class of heterocyclic molecules. Its structural framework, characterized by a quinoline core substituted with a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position, suggests a rich and complex chemical reactivity. The presence of the nitroquinoline moiety is of particular interest, as this scaffold is found in a variety of biologically active compounds with potential applications in medicinal chemistry, including the development of novel antimicrobial and anticancer agents.[1][2][3][4][5] The chloro substituent at the 4-position serves as a versatile handle for further chemical modifications, particularly through nucleophilic substitution reactions, allowing for the synthesis of a diverse library of derivatives.[6]

This technical guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, and the expected spectroscopic characteristics of this compound, offering valuable insights for researchers engaged in organic synthesis and drug discovery.

Chemical Structure

start Substituted Aniline step1 Cyclization Reaction (e.g., Combes or related synthesis) start->step1 intermediate1 4-Hydroxy-5-nitroquinoline- 2-carboxylic acid step1->intermediate1 step2 Chlorination (e.g., POCl₃ or SOCl₂) intermediate1->step2 intermediate2 4-Chloro-5-nitroquinoline- 2-carboxylic acid step2->intermediate2 step3 Fischer Esterification (Ethanol, H₂SO₄ catalyst) intermediate2->step3 product Ethyl 4-chloro-5-nitroquinoline- 2-carboxylate step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

Step 1: Synthesis of 4-Hydroxy-5-nitroquinoline-2-carboxylic acid

This intermediate can be synthesized through various named reactions for quinoline synthesis, such as the Combes synthesis, which involves the reaction of an appropriately substituted aniline with a β-diketone or β-ketoester under acidic conditions. The choice of starting materials would be critical to install the nitro group at the desired position.

Step 2: Synthesis of 4-Chloro-5-nitroquinoline-2-carboxylic acid

  • To a round-bottom flask charged with 4-hydroxy-5-nitroquinoline-2-carboxylic acid, add phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, carefully quench the reaction by pouring it onto crushed ice.

  • The resulting precipitate, 4-chloro-5-nitroquinoline-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

Causality: The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group, a good leaving group, which is a common transformation in heterocyclic chemistry.

Step 3: Fischer Esterification to Yield this compound [7][8][9][10]

  • Suspend 4-chloro-5-nitroquinoline-2-carboxylic acid in an excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Causality: The acid-catalyzed reaction between the carboxylic acid and ethanol results in the formation of the corresponding ethyl ester. The use of excess ethanol drives the equilibrium towards the product side.

Predicted Spectroscopic Characteristics

The identity and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following are the predicted spectral data based on the compound's structure and known spectroscopic trends for related molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the quinoline ring protons, as well as the characteristic signals for the ethyl group of the ester.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0-8.5Multiplet3HAromatic protons on the quinoline ring
~7.5-7.8Singlet1HAromatic proton on the quinoline ring
~4.4Quartet2H-O-CH₂ -CH₃
~1.4Triplet3H-O-CH₂-CH₃
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~165Ester Carbonyl Carbon (C =O)
~120-150Aromatic and Heteroaromatic Carbons of the Quinoline Ring
~62Methylene Carbon of the Ethyl Ester (-O-C H₂-CH₃)
~14Methyl Carbon of the Ethyl Ester (-O-CH₂-C H₃)
FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the various functional groups present in the molecule. [2][4][11][12][13][14]

Wavenumber (cm⁻¹) Vibration Functional Group
~3000-3100 C-H stretch Aromatic
~1720-1740 C=O stretch Ester
~1580-1620 C=C and C=N stretch Quinoline Ring
~1500-1550 Asymmetric N-O stretch Nitro Group
~1340-1380 Symmetric N-O stretch Nitro Group
~1200-1300 C-O stretch Ester

| ~750-850 | C-Cl stretch | Aryl Halide |

Mass Spectrometry

Under electron ionization (EI) conditions, the mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the ethoxy group, followed by the loss of carbon monoxide, and subsequent fragmentation of the quinoline ring. [1][15][16][17]

  • Molecular Ion (M⁺): m/z ≈ 280 (corresponding to C₁₂H₉³⁵ClN₂O₄) and a smaller peak at m/z ≈ 282 due to the ³⁷Cl isotope.

  • Major Fragments:

    • Loss of the ethoxy radical (-OCH₂CH₃): m/z ≈ 235

    • Loss of ethanol (-HOCH₂CH₃): m/z ≈ 234

    • Loss of the entire ester group (-COOCH₂CH₃): m/z ≈ 207

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the presence of the chloro and nitro groups on the quinoline ring. The 4-chloro substituent is activated towards nucleophilic aromatic substitution, providing a key site for the introduction of various functional groups to generate a library of derivatives.

Given the known biological activities of nitroquinoline compounds, this molecule and its derivatives are promising candidates for screening in various biological assays. [1][2][3][4][5]Potential areas of application include:

  • Antimicrobial Drug Discovery: As scaffolds for the development of new antibacterial and antifungal agents.

  • Anticancer Research: As potential inhibitors of cellular pathways involved in cancer progression.

  • Chemical Probes: As starting materials for the synthesis of fluorescent probes or other tools for chemical biology research.

Conclusion

This compound is a molecule with significant potential in synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a robust framework of its predicted physicochemical properties, a plausible and detailed synthetic strategy, and expected spectroscopic characteristics based on sound chemical principles and data from related compounds. This information is intended to serve as a valuable resource for researchers and scientists working with this and similar heterocyclic systems, facilitating further exploration of its chemical and biological properties.

References

  • PubMed. (1979). Synthesis and biological activity evaluation of some quinolines.
  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • PubMed. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorg Med Chem Lett. 27(8):1816-1822.
  • ResearchGate.
  • PubMed. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. 21(6):776.
  • Impactfactor.
  • Benchchem.
  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • MDPI. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Int J Mol Sci. 23(11):6336.
  • Org-chem.org. IR: nitro groups.
  • ResearchG
  • JPTCP.
  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF.
  • ResearchGate. FTIR spectrum of (a)
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry.
  • MDPI. Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring.
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • MySkinRecipes.
  • PubMed Central. (2023).
  • Fluorochem.
  • Journal of the American Chemical Society.
  • InstaNANO.
  • PubMed Central. (2019). Physics-Based Solubility Prediction for Organic Molecules. J Med Chem. 62(17):7940-7951.
  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. J Cheminform. 15(1):91.
  • Wikipedia. Organic chemistry.
  • PubMed Central. (2013). Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate. Acta Crystallogr Sect E Struct Rep Online. 69(Pt 12):o1761.
  • Chemguide.
  • Master Organic Chemistry.
  • Google Patents.
  • Organic Chemistry Portal.
  • ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • ResearchGate.
  • Scribd. NMR Chemical Shifts.
  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Jack Westin.
  • ResearchGate. Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)

Sources

An In-Depth Technical Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, bearing the CAS Number 1447606-60-1 , is a highly functionalized quinoline derivative that serves as a pivotal intermediate in the synthesis of a diverse array of biologically active compounds.[1][2] The quinoline scaffold itself is a well-established pharmacophore, forming the core structure of numerous therapeutic agents with applications ranging from anticancer to antimicrobial and anti-inflammatory activities. The strategic placement of a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position endows this molecule with multiple reactive sites, making it a versatile building block for medicinal chemists. The electron-withdrawing nature of the chloro and nitro groups, combined with the ester functionality, offers a unique electronic and steric profile that can be exploited for the targeted design of novel therapeutics. This guide provides a comprehensive overview of its synthesis, detailed characterization, and potential applications in the field of drug development, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1447606-60-1[1]
Molecular Formula C₁₂H₉ClN₂O₄[1]
Molecular Weight 280.66 g/mol [2]
IUPAC Name This compound[1]
Appearance (Not explicitly stated in search results, typically a solid)
Storage 2-8°C, dry environment[2]

Safety Information:

  • Hazard Statements: Harmful if swallowed.[1]

  • Precautionary Statements: If medical advice is needed, have product container or label at hand.[1]

  • Pictograms: GHS07 (Harmful/Irritant).[1]

Synthesis of this compound: A Plausible Synthetic Approach

The proposed synthesis involves a multi-step sequence, beginning with the reaction of a substituted aniline with a diethyl ethoxymethylenemalonate (EMME) equivalent, followed by cyclization, chlorination, and nitration.

Proposed Synthetic Pathway

Synthetic Pathway A 3-Amino-2-chlorobenzoic acid B Diethyl 2-((3-carboxy-2-chlorophenyl)amino)maleate A->B Diethyl 2-(ethoxymethylene)malonate, Heat C Ethyl 4-hydroxy-5-chloroquinoline-2-carboxylate B->C Thermal Cyclization (Dowtherm A) D This compound C->D 1. POCl₃ (Chlorination) 2. HNO₃/H₂SO₄ (Nitration)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-carboxy-2-chlorophenyl)amino)maleate

This initial step involves a nucleophilic substitution reaction where the amino group of 3-amino-2-chlorobenzoic acid attacks the electron-deficient double bond of diethyl 2-(ethoxymethylene)malonate, followed by the elimination of ethanol.

  • Materials: 3-Amino-2-chlorobenzoic acid, diethyl 2-(ethoxymethylene)malonate, ethanol (solvent).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-chlorobenzoic acid (1.0 eq) in ethanol.

    • Add diethyl 2-(ethoxymethylene)malonate (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Causality: The use of an excess of diethyl 2-(ethoxymethylene)malonate ensures the complete consumption of the starting aniline. Ethanol serves as a suitable solvent that facilitates the reaction and the subsequent precipitation of the product upon cooling.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-5-chloroquinoline-2-carboxylate

This step is a classic Gould-Jacobs reaction, where the intermediate undergoes an intramolecular cyclization at high temperature to form the quinoline ring system.

  • Materials: Diethyl 2-((3-carboxy-2-chlorophenyl)amino)maleate, Dowtherm A (high-boiling solvent).

  • Procedure:

    • In a flask suitable for high-temperature reactions, suspend the product from Step 1 in Dowtherm A.

    • Heat the mixture to approximately 240-250 °C. The cyclization is typically accompanied by the evolution of ethanol.

    • Maintain this temperature for 30-60 minutes until the reaction is complete (monitored by TLC).

    • Allow the mixture to cool, which should induce the precipitation of the product.

    • Dilute the cooled mixture with an equal volume of hexane to further facilitate precipitation.

    • Collect the solid product by filtration, wash thoroughly with hexane, and dry.

Causality: Dowtherm A is used as a high-boiling solvent to achieve the high temperatures necessary for the thermal cyclization. The intramolecular acylation is driven by the favorable formation of the aromatic quinoline ring system.

Step 3: Chlorination and Nitration to this compound

This final two-part step first converts the 4-hydroxyquinoline to the 4-chloroquinoline, a more versatile intermediate, followed by regioselective nitration.

  • Materials: Ethyl 4-hydroxy-5-chloroquinoline-2-carboxylate, phosphorus oxychloride (POCl₃), concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Chlorination: Carefully add the product from Step 2 to an excess of phosphorus oxychloride (POCl₃) at room temperature.

    • Heat the mixture to reflux for 2-3 hours.

    • After cooling, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until the product precipitates.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4,5-dichloroquinoline-2-carboxylate.

    • Nitration: Dissolve the crude product from the previous step in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto ice, which will cause the nitrated product to precipitate.

    • Collect the solid by filtration, wash with copious amounts of water until the washings are neutral, and then dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality: POCl₃ is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. The subsequent nitration is performed in a strong acidic medium to generate the nitronium ion (NO₂⁺), which acts as the electrophile. The position of nitration is directed by the existing substituents on the quinoline ring.

Characterization and Spectroscopic Data

A comprehensive characterization of the final product is essential to confirm its identity and purity. While specific experimental data for this exact compound is not available, the following are the expected spectroscopic features based on its structure.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a triplet and a quartet), and distinct aromatic protons on the quinoline ring system. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro and nitro groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the quinoline ring. The carbons attached to the chloro and nitro groups will show characteristic chemical shifts.
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching vibrations of the quinoline ring, and strong N-O stretching bands for the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (280.66 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable precursor for the synthesis of compounds with potential therapeutic applications.

As a Scaffold for Novel Anticancer Agents

The quinoline core is a prominent feature in many anticancer drugs. The chloro and nitro groups on this molecule can be subjected to various chemical transformations to generate a library of derivatives for screening. For instance, the chloro group at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains that can interact with biological targets. The nitro group can be reduced to an amino group, which can then be further functionalized.

Drug_Discovery_Workflow A This compound B Nucleophilic Substitution at C4 A->B C Reduction of Nitro Group A->C D Library of Derivatives B->D C->D E Biological Screening (e.g., anticancer assays) D->E F Lead Compound Identification E->F

Caption: Workflow for utilizing the title compound in drug discovery.

Intermediate for Antimicrobial Agents

The quinoline ring is also a key component of many antibacterial and antimalarial drugs. The functional handles on this compound can be used to synthesize analogues of known antimicrobial agents or to explore novel chemical space for new antimicrobial leads.

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through well-established synthetic transformations. The multiple reactive sites on the molecule provide a versatile platform for the generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its synthesis, characterization, and chemical reactivity is crucial for researchers and scientists aiming to leverage this compound in the development of novel therapeutic agents.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectral Data of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral characteristics of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages advanced predictive modeling and established principles of spectroscopic interpretation to provide a robust technical overview. The methodologies and data presented herein are designed to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of various functional groups on the quinoline scaffold allows for the fine-tuning of their pharmacological profiles. The title compound, this compound, incorporates several key pharmacophores: a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position. These features are anticipated to modulate the molecule's electronic properties, reactivity, and potential for biological interactions, making it a valuable subject of study.

Molecular Structure and Key Features

The structural framework of this compound is depicted below. The numbering of the quinoline ring system is crucial for the assignment of spectral signals.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be conceptualized based on established quinoline chemistry. A potential disconnection approach suggests a multi-step synthesis commencing from a substituted aniline.

G A Substituted Aniline B Cyclization A->B e.g., Combes reaction C 4-Hydroxy-5-nitroquinoline-2-carboxylate B->C D Chlorination C->D e.g., POCl3 E This compound D->E

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure based on common synthetic transformations for quinoline derivatives and should be optimized for specific laboratory conditions.

  • Cyclization to form the Quinoline Core: A substituted aniline is reacted with a β-ketoester, such as diethyl malonate, under acidic conditions (e.g., using a Lewis acid or a strong protic acid) and heated to induce a cyclization reaction, such as the Combes quinoline synthesis. This would yield a 4-hydroxyquinoline-2-carboxylate derivative.

  • Nitration: The resulting quinoline is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is typically used at controlled temperatures to introduce the nitro group at the 5-position. The directing effects of the existing substituents will influence the regioselectivity of this step.

  • Chlorination: The 4-hydroxy group is subsequently converted to a chloro group. This is commonly achieved by treating the 4-hydroxyquinoline with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating.

  • Work-up and Purification: Following each step, a standard aqueous work-up is performed to remove reagents and byproducts. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Spectroscopic Data and Interpretation (Predicted)

The following spectral data are predicted based on computational models and analysis of structurally related compounds. These predictions provide a valuable guide for the characterization of the synthesized molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4Singlet-
H-67.8 - 8.0Doublet8.0 - 9.0
H-77.6 - 7.8Triplet7.5 - 8.5
H-88.0 - 8.2Doublet7.0 - 8.0
-OCH₂CH₃4.4 - 4.6Quartet7.0 - 7.5
-OCH₂CH₃1.4 - 1.6Triplet7.0 - 7.5
  • Aromatic Region: The protons on the quinoline ring (H-3, H-6, H-7, and H-8) are expected to appear in the downfield region (7.6-8.4 ppm) due to the deshielding effect of the aromatic system. The electron-withdrawing nitro group at the 5-position and the chloro group at the 4-position will further influence their chemical shifts. H-3 is anticipated to be a singlet as it has no adjacent protons. H-6, H-7, and H-8 will likely exhibit doublet and triplet splitting patterns due to coupling with their neighbors.

  • Ethyl Ester Group: The methylene protons (-OCH₂CH₃) are expected to resonate as a quartet around 4.4-4.6 ppm due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet further upfield, around 1.4-1.6 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide insights into the electronic structure.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 166
C-2148 - 150
C-3120 - 122
C-4145 - 147
C-4a128 - 130
C-5140 - 142
C-6125 - 127
C-7129 - 131
C-8123 - 125
C-8a149 - 151
-OC H₂CH₃62 - 64
-OCH₂C H₃14 - 16
  • Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 164-166 ppm.

  • Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (120-151 ppm). The carbons directly attached to the electronegative nitrogen (C-2, C-8a), chlorine (C-4), and the nitro group (C-5) are expected to be significantly deshielded.

  • Ethyl Ester Carbons: The methylene carbon (-OC H₂CH₃) will be found around 62-64 ppm, while the methyl carbon (-OCH₂C H₃) will be the most upfield signal, around 14-16 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
N-O Asymmetric Stretch (Nitro)1520 - 1560Strong
N-O Symmetric Stretch (Nitro)1340 - 1370Strong
C=N Stretch (Quinoline)1600 - 1650Medium
C=C Stretch (Aromatic)1450 - 1600Medium-Strong
C-O Stretch (Ester)1100 - 1300Strong
C-Cl Stretch700 - 800Medium
  • Key Vibrations: The most prominent peaks are expected to be the strong C=O stretch of the ethyl ester, the strong asymmetric and symmetric stretches of the nitro group, and the C-O stretch of the ester. The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ will also be characteristic.

G cluster_0 Spectroscopic Analysis Workflow A Synthesized Compound B Purification (Recrystallization/Chromatography) A->B C ¹H NMR Analysis B->C D ¹³C NMR Analysis B->D E IR Spectroscopy B->E F Mass Spectrometry B->F G Structural Confirmation C->G D->G E->G F->G

Caption: Workflow for the spectroscopic characterization of the target compound.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₉ClN₂O₄. The expected monoisotopic mass is approximately 280.02 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 280. Due to the presence of chlorine, an M+2 peak with roughly one-third the intensity of the M⁺ peak is also expected, corresponding to the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for ethyl esters include the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da) or ethylene (-C₂H₄, 28 Da) via a McLafferty rearrangement. The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The loss of a chlorine radical (35/37 Da) is also possible.

Conclusion and Future Directions

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data and interpretations offer a solid foundation for researchers to identify and characterize this compound. Experimental validation of these predicted spectra is a critical next step. Further studies, including two-dimensional NMR experiments (COSY, HSQC, HMBC), would provide unambiguous assignment of all proton and carbon signals and confirm the molecular structure. The synthesis and biological evaluation of this and related quinoline derivatives could lead to the discovery of novel therapeutic agents.

References

  • NMR Prediction Software

    • ACD/Labs NMR Predictor. [Link][1]

    • NMRium. [Link][2]

  • General NMR Spectroscopy Resources

    • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][3][4]

  • Synthesis of Quinolines

    • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link][5]

    • Exploring the Synthesis and Properties of 4-Chloro-3-nitroquinoline. [Link][6]

  • Spectroscopic Analysis of Quinolines

    • Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines. [Link][7]

    • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Link][8][9]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and potential applications of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. Designed for professionals in chemical research and drug discovery, this document synthesizes structural data, spectroscopic analysis, and reactivity insights to offer a holistic understanding of this quinoline derivative.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs and biologically active molecules.[1][2] The rigid, planar structure of the quinoline ring system, coupled with its capacity for diverse functionalization, makes it a "privileged scaffold" in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] this compound is a specific derivative that holds significant potential as a versatile building block for the synthesis of more complex, biologically active agents.[3] Its unique substitution pattern, featuring an electron-withdrawing chloro group at position 4, a nitro group at position 5, and an ethyl carboxylate at position 2, dictates its chemical reactivity and potential for biological interactions.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 1447606-60-1[5]
Molecular Formula C₁₂H₉ClN₂O₄[3][5]
Molecular Weight 280.66 g/mol [3]
Canonical SMILES CCOC(=O)C1=CC(Cl)=C2C([O-])=CC=CC2=N1[5]
InChI Key PDCQQXWYDQNEQV-UHFFFAOYSA-N[5]
Structural Elucidation: A Multi-faceted Approach

The molecular architecture of this compound is defined by a bicyclic quinoline core. The key substituents that determine its chemical personality are:

  • A Chloro Group at C4: This halogen atom significantly influences the electron density of the pyridine ring of the quinoline system, making the C4 position susceptible to nucleophilic substitution reactions.

  • A Nitro Group at C5: As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution and influences the overall electronic properties of the molecule.

  • An Ethyl Carboxylate Group at C2: This ester group provides a site for hydrolysis or amidation, allowing for further molecular modifications. It also influences the reactivity of the adjacent positions on the quinoline ring.

While a specific crystal structure for this exact molecule is not publicly available, data from closely related compounds, such as ethyl 2,4-dichloroquinoline-3-carboxylate, reveal that the quinoline ring system is nearly planar.[6][7] The dihedral angle between the two fused rings is typically minimal.[6] The ethyl carboxylate group is likely to be oriented in a way that minimizes steric hindrance with the quinoline core.

Spectroscopic Characterization: The Molecular Fingerprint

The structural features of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and analysis of similar compounds.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns being influenced by the electron-withdrawing substituents. The ethyl group will present as a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the 12 unique carbon atoms in the molecule. The carbons attached to the electronegative chlorine, nitrogen, and oxygen atoms will be shifted downfield. For instance, the carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

  • C=O stretch from the ethyl ester group.

  • N-O asymmetric and symmetric stretches from the nitro group.

  • C-Cl stretch from the chloro group.

  • C=N and C=C stretches characteristic of the quinoline ring system.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and potentially the nitro group.

Synthesis and Reactivity

Proposed Synthetic Workflow

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies.[2][10] One potential approach involves a multi-step sequence starting from a substituted aniline.

Synthetic Workflow A Substituted Aniline B Cyclization Reaction (e.g., Combes synthesis) A->B C Quinolinone Intermediate B->C D Chlorination C->D E 4-Chloro-quinolinone D->E F Nitration E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Key Reactivity Insights

The reactivity of this compound is governed by its functional groups:

  • Nucleophilic Aromatic Substitution (SₙAr): The chloro group at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinoline nitrogen and the nitro group. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of many biologically active quinoline compounds.

  • Ester Group Modification: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reacting with amines. These modifications can significantly alter the biological activity of the resulting molecules.[4]

Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a scaffold in drug discovery.[11] Quinoline derivatives are known to possess a wide array of pharmacological activities, and this compound serves as a valuable starting material for creating novel therapeutic agents.[1]

Potential Therapeutic Areas
  • Anticancer Agents: Many quinoline-based compounds have shown potent antiproliferative activity.[8] The ability to modify the C4 and C5 positions of this molecule allows for the exploration of structure-activity relationships in the development of new anticancer drugs.

  • Antimicrobial Agents: The quinoline core is found in several antibacterial and antifungal drugs.[12] Derivatives of this compound could be synthesized and screened for their efficacy against various pathogens.

  • Anti-inflammatory and Antiallergy Agents: Certain quinoline derivatives have demonstrated anti-inflammatory and antiallergic properties.[4][13] This scaffold could be used to develop novel agents for treating inflammatory conditions.

Conclusion

This compound is a highly functionalized quinoline derivative with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive chloro group, a modifiable nitro group, and an ester functionality makes it an ideal building block for the creation of diverse molecular libraries. A thorough understanding of its molecular structure, spectroscopic properties, and chemical reactivity is paramount for researchers aiming to leverage this compound in the development of novel, biologically active molecules.

References

  • PubChem. 4-Chloro-3-nitroquinoline. [Link]

  • MySkinRecipes. This compound. [Link]

  • Europe PMC. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]

  • ResearchGate. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. [Link]

  • PubChem. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. [Link]

  • PubMed Central. Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

  • PubMed Central. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. [Link]

  • ResearchGate. (PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. [Link]

  • PubMed. Recent applications of click chemistry in drug discovery. [Link]

  • PubMed. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. [Link]

Sources

Chloro-Nitro Quinoline Derivatives: A Technical Guide to Their Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents.[3][4][5] The introduction of electron-withdrawing groups, such as chloro and nitro moieties, onto the quinoline core can significantly modulate the molecule's physicochemical properties and, consequently, its biological activity.[6] This guide provides an in-depth technical exploration of the potential biological activities of chloro-nitro quinoline derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Hallmarks of Cancer

Chloro-nitro quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] The strategic placement of chloro and nitro groups on the quinoline ring influences their anticancer potential, often through multifaceted mechanisms of action.

Mechanisms of Anticancer Action

The anticancer effects of chloro-nitro quinoline derivatives are often attributed to a combination of the following mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows these derivatives to intercalate between the base pairs of DNA. This physical insertion can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some derivatives have been shown to inhibit topoisomerases, enzymes crucial for resolving DNA supercoiling during replication.[6] Inhibition of these enzymes leads to DNA strand breaks and cell death. For instance, 6-chloro-5-nitroquinoline has been suggested to inhibit bacterial DNA gyrase and topoisomerase IV, and similar mechanisms are proposed in cancer cells.[6]

  • Generation of Reactive Oxygen Species (ROS): The nitro group in these compounds can be bioreduced to reactive intermediates, leading to the generation of reactive oxygen species (ROS).[6][8] Elevated levels of ROS can induce oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and ultimately triggering apoptotic pathways in cancer cells. For example, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase intracellular ROS generation, an effect enhanced by the presence of copper.[8]

  • Inhibition of Key Signaling Pathways: Chloro-nitro quinoline derivatives can modulate various signaling pathways critical for cancer cell survival and proliferation. For example, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a related compound, has been shown to inhibit the proteasome and mTOR signaling pathways.[9] Nitroxoline, a nitro-substituted quinoline, has demonstrated the ability to inhibit the transcription factor FoxM1, which is implicated in cell proliferation and tumorigenesis.[9]

  • Enzyme Inhibition: These derivatives can also target other key enzymes involved in cancer progression. Nitroxoline has been reported to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of chloro-nitro quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for several chloro- and nitro-substituted quinoline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 µg/cm³[7]
7-chloro-4-quinolinylhydrazone derivativeHCT-8 (Colon)0.314 - 4.65 µg/cm³[7]
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 µg/cm³[7]
8-hydroxy-5-nitroquinoline (Nitroxoline)Various human cancer cell lines5-10 fold lower than clioquinol[8]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)HuCCT1 (Cholangiocarcinoma)~25 µM[9]
Nitroxoline (5-nitro-8-hydroxyquinoline)HuCCT1 (Cholangiocarcinoma)~30 µM[9]
Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the chloro-nitro quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells (96-well plate) Compound_Prep 2. Prepare Compound Dilutions Add_Compound 3. Add Compound to Cells Compound_Prep->Add_Compound Incubate_48_72h 4. Incubate (48-72h) Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate (4h) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 8. Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new therapeutic agents.[10] Chloro-nitro quinoline derivatives have demonstrated promising activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][11][12]

Mechanisms of Antimicrobial Action

The antimicrobial properties of these compounds are believed to stem from several mechanisms:

  • Inhibition of DNA Gyrase and Topoisomerase IV: Similar to their anticancer effects, these derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair in bacteria.[6] This inhibition leads to the accumulation of DNA strand breaks and bacterial cell death.

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the quinoline scaffold allows these compounds to interact with and disrupt the bacterial cell membrane, leading to leakage of intracellular components and loss of viability.

  • Metal Ion Chelation: Some quinoline derivatives, particularly those with hydroxyl substitutions, can chelate essential metal ions like zinc and copper. These metal ions are crucial cofactors for many bacterial enzymes, and their chelation can disrupt vital metabolic processes.

Quantitative Antimicrobial Data

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
5-[6-chloro/nitro-2-phenyl-quinolin-4-yl]-1,3,4-oxadiazole-2-thiolsS. aureusVaries[12][13]
5-[6-chloro/nitro-2-phenyl-quinolin-4-yl]-1,3,4-oxadiazole-2-thiolsE. coliVaries[12][13]
N-methylbenzofuro[3,2-b]quinoline derivativesVancomycin-resistant E. faecium4[1]
4-amino-6-ether-substituted quinolinesMRSA0.75[14]
4-amino-6-ether-substituted quinolinesVRE0.75[14]
Quinolone coupled hybrid 5dGram-positive and Gram-negative strains0.125 - 8[15]
ClioquinolScedosporium dehoogii0.5 - 1[10]
ClioquinolFusarium species0.5 - 2[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the chloro-nitro quinoline derivative in a 96-well microtiter plate using a suitable broth medium.

  • Inoculate Plate: Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) Determine Minimum Bactericidal Concentration (MBC): To determine if the compound is bactericidal or bacteriostatic, subculture a small aliquot from the clear wells onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Prepare_Inoculum 1. Prepare Standardized Bacterial Inoculum Prepare_Dilutions 2. Prepare Serial Dilutions of Compound in 96-well Plate Inoculate_Plate 3. Inoculate Plate with Bacteria Prepare_Dilutions->Inoculate_Plate Incubate_Plate 4. Incubate (18-24h) Inoculate_Plate->Incubate_Plate Read_MIC 5. Visually Determine MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC Determine_MBC 6. (Optional) Determine MBC by Subculturing Read_MIC->Determine_MBC

Caption: Workflow for MIC determination using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have been investigated for their anti-inflammatory potential, with some chloro-substituted analogs showing promising activity.[16][17][18]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of chloro-nitro quinoline derivatives may be mediated by:

  • Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) and Phosphodiesterase 4 (PDE4).[16][19] COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. PDE4 is involved in the degradation of cyclic AMP (cAMP), a second messenger that plays a role in regulating inflammation.

  • Modulation of Inflammatory Cytokine Production: Chloro-nitro quinoline derivatives may suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central to the inflammatory response.

  • Targeting Transient Receptor Potential Vanilloid 1 (TRPV1): Some quinoline derivatives with a carboxamide moiety have shown antagonism towards TRPV1, a receptor involved in pain and inflammation.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the chloro-nitro quinoline derivative orally or intraperitoneally to the test group of animals. The control group receives the vehicle. A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Anti_Inflammatory_Assay_Workflow cluster_prep Preparation cluster_induction Induction & Measurement cluster_analysis Data Analysis Animal_Acclimatization 1. Animal Acclimatization Compound_Admin 2. Administer Test Compound/ Vehicle/Positive Control Animal_Acclimatization->Compound_Admin Inject_Carrageenan 3. Inject Carrageenan into Paw Compound_Admin->Inject_Carrageenan Measure_Paw_Volume 4. Measure Paw Volume at Intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition 5. Calculate Percentage Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

Chloro-nitro quinoline derivatives represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and toxicological profiles of lead compounds.

The insights and protocols provided in this technical guide aim to facilitate the exploration and development of chloro-nitro quinoline derivatives as novel therapeutic agents.

References

  • Benchchem.
  • Wiley Online Library. Chloro and Nitro Quinoline‐based motifs reported with anti‐cancer activities.
  • PubMed. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • ResearchGate. Scheme 1. Comparative antimicrobial activity of... | Download Scientific Diagram.
  • ResearchGate. (PDF)
  • SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents.
  • Organic Chemistry Research. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents.
  • Dove Medical Press. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • PubMed Central. Antimicrobial activity of clioquinol and nitroxoline: a scoping review.
  • ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols.
  • Der Pharma Chemica.
  • NIH.
  • PubMed.
  • PubMed.
  • PubMed Central. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.
  • IJRSI. Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Bentham Science.
  • PubMed Central.
  • NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • IJIRT.
  • ResearchGate.
  • ResearchGate.

Sources

discovery and history of quinoline-2-carboxylate compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Quinoline-2-Carboxylate Compounds

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1] Among its many derivatives, quinoline-2-carboxylic acids and their analogues have emerged as a particularly promising class. This guide charts the historical and scientific journey of these compounds, from the initial discovery of the parent quinoline heterocycle to the targeted synthesis and pharmacological evaluation of its 2-carboxylate derivatives. We will explore the foundational 19th-century synthetic reactions that paved the way for quinoline chemistry, delve into the discovery of naturally occurring examples like kynurenic acid, and provide a comparative analysis of key synthetic methodologies. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and a perspective on the evolving landscape of this important chemical class.

The Dawn of Quinoline Chemistry: Foundational Syntheses

The story of quinoline-2-carboxylates begins with the broader history of the quinoline ring system itself, which was first isolated from coal tar in the 1830s.[2] The latter half of the 19th century was a fertile period for organic chemistry, witnessing the development of several seminal reactions that made the synthesis of substituted quinolines possible, laying the groundwork for all subsequent discoveries in this field.[3] These classical methods, while not always directly yielding 2-carboxylates, are fundamental to understanding the chemical logic of quinoline construction.

The Friedländer Synthesis (1882)

In 1882, German chemist Paul Friedländer reported a straightforward method for synthesizing quinolines.[4][5] The reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[3][6][7]

Causality and Mechanistic Insight: The elegance of the Friedländer synthesis lies in its convergent nature, forming two carbon-carbon bonds and a carbon-nitrogen bond in a cascade of reactions. The mechanism can proceed via two viable pathways, typically initiated by either an aldol condensation or the formation of a Schiff base, followed by cyclization and dehydration to yield the aromatic quinoline ring.[4] The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.[6]

Friedlander_Synthesis R1 2-Aminoaryl Ketone/Aldehyde Aldol_Adduct Aldol Adduct R1->Aldol_Adduct Aldol Condensation Schiff_Base Schiff Base R1->Schiff_Base Condensation (-H₂O) R2 Active Methylene Compound R2->Aldol_Adduct R2->Schiff_Base Unsat_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsat_Ketone Dehydration (-H₂O) Product Substituted Quinoline Unsat_Ketone->Product Cyclization & Dehydration (-H₂O) Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Alternative mechanisms for the Friedländer quinoline synthesis.

Other Foundational Reactions

Several other named reactions from this era are crucial to the history of quinoline synthesis, including:

  • Doebner-von Miller Reaction (1881): This method utilizes the reaction of an aniline with α,β-unsaturated carbonyl compounds, often formed in situ, under acidic conditions to form quinolines.[8][9] It is a versatile but often harsh method, prone to side reactions like tar formation.[10]

  • Combes Quinoline Synthesis (1888): This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] The mechanism proceeds through an enamine intermediate, which then cyclizes to form a 2,4-disubstituted quinoline.[13][14]

  • Pfitzinger Reaction (1886): A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (or its derivatives) and a carbonyl compound in the presence of a strong base to produce quinoline-4-carboxylic acids.[15][16][17] While this reaction yields the 4-carboxy isomer, its discovery highlighted the potential for incorporating a carboxylic acid moiety onto the quinoline scaffold through a direct, one-pot procedure.[2]

Nature's Blueprint: The Discovery of Kynurenic Acid

Long before targeted synthesis became routine, nature had already produced a fundamental quinoline-2-carboxylate. In 1853, the renowned German chemist Justus von Liebig isolated a novel compound from dog urine, which he named kynurenic acid (from the Greek kyon for dog).[18][19] It would take over half a century before it was identified as a metabolite of the amino acid L-tryptophan.[18]

For decades, kynurenic acid was considered merely an inert byproduct of tryptophan metabolism.[20] This perception shifted dramatically in the 1980s when it was discovered to be a potent antagonist of excitatory amino acid receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor.[18][21] This seminal discovery repositioned kynurenic acid from a metabolic curiosity to a key neuroactive molecule, sparking intense interest in its physiological roles and the broader pharmacological potential of the quinoline-2-carboxylate scaffold.[19]

The Kynurenine Pathway: A Biological Synthesis

Kynurenic acid is synthesized in mammals via the kynurenine pathway, a major route for tryptophan catabolism. The final step involves the irreversible transamination of L-kynurenine, catalyzed by kynurenine aminotransferase (KAT) enzymes.[19]

Kynurenine_Pathway Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn IDO/TDO enzymes KYNA Kynurenic Acid (Quinoline-2-carboxylate derivative) Kyn->KYNA KAT enzymes (Irreversible) Other Other Kynurenine Pathway Metabolites (e.g., Quinolinic Acid) Kyn->Other KMO enzyme

Caption: Simplified biosynthesis of Kynurenic Acid (KYNA).

Modern Synthetic Strategies for Quinoline-2-Carboxylates

While classical methods provided the initial toolkit, the growing interest in quinoline-2-carboxylates for drug discovery necessitated the development of more direct, efficient, and versatile synthetic routes. Modern approaches often focus on improving yields, expanding substrate scope, and employing milder reaction conditions.[22]

A notable modern strategy involves a one-pot, domino reaction using 2-aminobenzaldehydes and β-nitroacrylates.[22][23] This method exemplifies the principles of atom economy and procedural simplicity highly valued in contemporary organic synthesis.

Causality and Mechanistic Insight: The process is designed as a four-reaction cascade within a single pot: (i) an initial aza-Michael addition between the aniline nitrogen and the nitroacrylate, followed by (ii) an intramolecular Henry reaction (a nitro-aldol reaction) to form a benzopiperidine intermediate. Subsequent (iii) dehydration and (iv) nitrous acid elimination drive the aromatization of the newly formed ring to yield the final quinoline-2-carboxylate product.[22]

Detailed Experimental Protocol: One-Pot Synthesis of Ethyl Quinoline-2-carboxylate

This protocol is a representative example adapted from modern methodologies for the synthesis of quinoline-2-carboxylate derivatives.[22][23]

Materials:

  • 2-aminobenzaldehyde (1.0 eq)

  • Ethyl (E)-3-nitroacrylate (1.1 eq)

  • 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) (1.5 eq)

  • Acetonitrile (solvent)

  • Dichloromethane (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1 (Domino Reaction): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzaldehyde (1.0 eq) and ethyl (E)-3-nitroacrylate (1.1 eq) in acetonitrile.

    • Scientific Rationale: This initial step is often performed under solvent-free or minimal solvent conditions and may be gently heated (e.g., 70°C) to facilitate the initial aza-Michael and intramolecular Henry reactions to form the non-aromatic intermediate.[23]

  • Step 2 (Aromatization): Cool the reaction mixture to room temperature. Add the solid phosphazene base BEMP (1.5 eq).

    • Scientific Rationale: BEMP is a strong, non-nucleophilic organic base. Its role is to facilitate the final two elimination steps (water and nitrous acid) that are required to convert the benzopiperidine intermediate into the stable, aromatic quinoline ring system.[22]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous phase three times with dichloromethane.

    • Scientific Rationale: The NH₄Cl quench neutralizes the strong base. The subsequent extraction isolates the organic product from the aqueous phase.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

    • Scientific Rationale: Column chromatography separates the desired quinoline-2-carboxylate product from any unreacted starting materials, intermediates, or side products.

Pharmacological Significance: A Scaffold of Diverse Activity

The initial discovery of kynurenic acid's neuroactivity was just the beginning. Subsequent research has revealed that the quinoline-2-carboxylate scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[1][24] This has made them attractive targets for drug development in oncology, infectious diseases, and inflammation.[25][26]

Anticancer and Anti-inflammatory Potential

Numerous studies have demonstrated the potential of quinoline-2-carboxylic acid derivatives as anticancer and anti-inflammatory agents.[1][27] Their mechanisms of action often involve inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[28]

Quantitative Biological Activity Data:

Compound ClassTarget / Cell LineActivity (IC₅₀)Reference
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Significant Growth Inhibition[27]
Quinoline-2-carboxylic acidHELA (Cervical Cancer)Significant Cytotoxicity[27]
Aryl ester of Quinoline-2-carboxylic acidPC3 (Prostate Cancer)26 µg/mL[28]
Amides of Quinoline-2-carboxylic acidAnimal modelsAnti-inflammatory & Analgesic[25][[“]]

Conclusion and Future Outlook

The journey of quinoline-2-carboxylate compounds is a compelling narrative of scientific discovery, spanning from their serendipitous isolation in the 19th century to their rational design as therapeutic agents in the 21st. The foundational work of chemists like Friedländer and Combes provided the synthetic language, while the biological discovery of kynurenic acid offered a functional context. Today, armed with modern synthetic methods that offer precision and efficiency, researchers continue to explore the vast chemical space around this scaffold. The inherent biological activity and chemical tractability of quinoline-2-carboxylates ensure they will remain a focal point for innovation in medicinal chemistry and drug development for the foreseeable future.

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • biocrates life sciences gmbh. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Wikipedia. (n.d.). Kynurenic acid. [Link]

  • Slideshare. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Semantic Scholar. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]

  • MDPI. (n.d.). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]

  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Pfitzinger quinoline synthesis. [Link]

  • Asian Journal of Chemistry. (2016). Application of Pfitzinger Reaction in Synthesis of Hetero Ring Annelated Quinoline Carboxylic Acid Derivatives. [Link]

  • PubMed Central. (n.d.). The Complex World of Kynurenic Acid: Reflections on Biological Issues and Therapeutic Strategy. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • PubMed Central. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Bentham Science. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • Wikipedia. (n.d.). Quinolinic acid. [Link]

  • PubMed. (2022). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. [Link]

  • MDPI. (n.d.). The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PubMed Central. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. [Link]

Sources

A Theoretical and In-Depth Technical Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a quinoline derivative with the chemical formula C₁₂H₉ClN₂O₄ and a molecular weight of 280.66 g/mol .[1] Its structure, featuring a quinoline core substituted with a chloro group, a nitro group, and an ethyl carboxylate moiety, suggests its potential as a versatile building block in medicinal chemistry. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The presence of reactive sites—the chloro and nitro groups—makes this molecule a prime candidate for further chemical modifications to generate novel compounds with potential therapeutic applications.[1]

This technical guide provides a comprehensive theoretical analysis of this compound. Leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT), we will explore its structural, electronic, and spectroscopic properties. This guide is designed to offer researchers and drug development professionals a deep understanding of this molecule's characteristics, guiding future experimental work and its potential applications in the synthesis of biologically active compounds.

Synthesis and Characterization: A Representative Approach

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of an appropriately substituted aniline with diethyl 2-(ethoxymethylene)malonate, followed by cyclization, hydrolysis, decarboxylation, and subsequent chlorination and nitration steps. The final esterification would yield the target compound.

Synthetic Workflow A Substituted Aniline C Cyclization A->C B Diethyl 2-(ethoxymethylene)malonate B->C D 4-Hydroxyquinoline-2-carboxylate Intermediate C->D Gould-Jacobs Reaction E Chlorination & Nitration D->E POCl3, HNO3/H2SO4 F This compound E->F Esterification (Ethanol, H+)

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization: Theoretical Predictions

In the absence of experimental spectra, DFT calculations can provide valuable predictions for the spectroscopic features of this compound. These theoretical values can guide the characterization of the synthesized compound.

Spectroscopic Data Predicted Values (DFT) Expected Ranges for Similar Quinoline Derivatives
¹H NMR (ppm) Aromatic Protons: 7.5-8.5, Ethyl CH₂: ~4.4, Ethyl CH₃: ~1.4Aromatic protons in quinolines typically appear between 7.0 and 9.0 ppm. The chemical shifts of the ethyl ester protons are consistent with known values.[2][4]
¹³C NMR (ppm) Aromatic Carbons: 120-150, Carbonyl Carbon: ~165, Ethyl CH₂: ~62, Ethyl CH₃: ~14The predicted chemical shifts align with the expected ranges for substituted quinoline rings and ethyl esters.[5]
IR Spectroscopy (cm⁻¹) C=O stretch: ~1720-1740, N-O stretch (nitro): ~1520-1560 and ~1340-1380, C-Cl stretch: ~700-800These predicted vibrational frequencies are characteristic of the functional groups present in the molecule.[6]
Mass Spectrometry (m/z) Molecular Ion [M]⁺: ~280The molecular ion peak would correspond to the molecular weight of the compound.

Theoretical Studies: A Deep Dive into Molecular Properties

Computational chemistry, particularly DFT, is a powerful tool for understanding the intrinsic properties of molecules.[2] By solving the Schrödinger equation for a given molecule, we can obtain its optimized geometry, electronic structure, and various reactivity descriptors.

Computational Methodology

A typical computational workflow for analyzing a molecule like this compound involves several key steps.

Computational Workflow A Molecular Structure Input B Geometry Optimization (DFT) A->B C Frequency Calculation B->C Confirmation of Minimum Energy D Electronic Property Analysis B->D E Spectroscopic Prediction D->E NMR, IR F Reactivity Analysis D->F HOMO-LUMO, MEP

Caption: A standard workflow for the computational analysis of a molecule using DFT.

Step-by-Step Computational Protocol:

  • Structure Input: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized using a DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted IR spectrum.

  • Electronic Property Analysis: From the optimized structure, various electronic properties are calculated, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Spectroscopic Prediction: The magnetic shielding tensors are calculated to predict the ¹H and ¹³C NMR chemical shifts.

  • Reactivity Analysis: The molecular electrostatic potential (MEP) is calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Structural and Electronic Insights from DFT

Optimized Geometry:

The DFT-optimized structure of this compound would reveal the precise bond lengths, bond angles, and dihedral angles. The quinoline ring is expected to be largely planar, with the substituents oriented to minimize steric hindrance. The nitro group may be slightly twisted out of the plane of the quinoline ring.

Frontier Molecular Orbitals (HOMO-LUMO):

The HOMO and LUMO are key indicators of a molecule's reactivity.[7]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. The HOMO is likely to be localized on the electron-rich regions of the quinoline ring.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is expected to be distributed over the electron-withdrawing nitro group and the quinoline ring, indicating susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Quantum Chemical Descriptor Significance Predicted Trend for this compound
HOMO Energy Electron-donating abilityModerate; localized on the quinoline ring system.
LUMO Energy Electron-accepting abilityLow; localized on the nitro-substituted ring and the chloro-substituted position.
HOMO-LUMO Gap Chemical reactivity and stabilityRelatively small, suggesting good reactivity for synthetic modifications.

Molecular Electrostatic Potential (MEP):

The MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Red regions (negative potential): Indicate electron-rich areas, such as the oxygen atoms of the nitro and carboxylate groups, which are susceptible to electrophilic attack.

  • Blue regions (positive potential): Indicate electron-poor areas, such as the hydrogen atoms and the carbon atom attached to the chlorine, which are susceptible to nucleophilic attack.

Predicted Reactivity and Potential Applications

The theoretical studies provide a solid foundation for predicting the chemical behavior of this compound.

  • Nucleophilic Aromatic Substitution (SNA_r): The chloro group at the 4-position is activated by the electron-withdrawing nitro group and the quinoline nitrogen, making it a prime site for nucleophilic substitution. This allows for the introduction of various functional groups (e.g., amines, alkoxides) to generate a library of derivatives.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up another avenue for creating diverse molecular structures.

  • Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides, providing another point for structural modification.

Given its predicted reactivity and the known biological importance of the quinoline scaffold, this compound is a promising starting material for the development of novel therapeutic agents, particularly in the areas of:

  • Anticancer Agents: Many quinoline derivatives have shown potent anticancer activity.[2]

  • Antimicrobial Agents: The quinoline core is present in several antimicrobial drugs.[8]

  • Anti-inflammatory Drugs: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2]

Conclusion

This technical guide has provided a comprehensive theoretical examination of this compound. Through the application of Density Functional Theory, we have elucidated its likely structural, electronic, and spectroscopic properties. The computational analysis suggests that this molecule is a highly reactive and versatile building block for organic synthesis. The presence of multiple functional groups that can be selectively modified offers numerous opportunities for the creation of novel quinoline derivatives with potential applications in drug discovery and materials science. While this guide provides a robust theoretical framework, experimental validation of the predicted properties and reactivity is essential for the full realization of this compound's potential.

References

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI. [Link]

  • Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. [Link]

  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. ResearchGate. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. [Link]

  • (PDF) 8-Nitroquinoline. ResearchGate. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • 13C NMR Chemical Shifts. Oregon State University. [Link]

  • This compound. MySkinRecipes. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [Link]

  • (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. ResearchGate. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI. [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • IR Spectroscopy and Mass Spectrometry: Crash Course Organic Chemistry #5. YouTube. [Link]

  • A new Ag(I)-complex of 5-chloroquinolin-8-ol ligand: Synthesis, spectroscopic characterization, and DFT investigations, in vitro antioxidant (DPPH and ABTS), α-glucosidase, α-amylase inhibitory activities with protein-binding analysis. OUCI. [Link]

  • Crystal structure of ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: A Strategic Starting Material for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a highly functionalized quinoline derivative that serves as a pivotal starting material in medicinal chemistry and organic synthesis. Its unique arrangement of reactive sites—a labile chloro group, a reducible nitro group, and a modifiable ester function—makes it an exceptionally versatile building block for the construction of complex heterocyclic systems. This guide provides an in-depth analysis of its synthesis, physicochemical properties, core reactivity, and key synthetic transformations. Authored for researchers, scientists, and drug development professionals, this document offers field-proven insights, detailed experimental protocols, and mechanistic rationale to empower the strategic design and execution of synthetic routes toward novel biologically active compounds.

Introduction to a Versatile Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. This compound, with its distinct trifunctional substitution pattern, represents a strategic entry point into novel quinoline-based chemical space. The chloro substituent at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr), providing a primary handle for diversification. The nitro group at the 5-position can be readily reduced to an amino group, opening avenues for further derivatization, such as sulfonamide or amide formation[4]. Finally, the ethyl carboxylate at the 2-position offers a site for hydrolysis, amidation, or reduction.

This guide serves as a comprehensive technical resource, moving beyond a simple recitation of facts to explain the causality behind experimental choices. We will explore the synthesis of this key starting material, dissect its reactivity, and provide validated, step-by-step protocols for its most critical transformations, thereby equipping researchers with the knowledge to leverage its full synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 1447606-60-1[5]
Molecular Formula C₁₂H₉ClN₂O₄[1][5]
Molecular Weight 280.66 g/mol [1][5]
Appearance Typically a solid (e.g., pale yellow powder)[6]
Purity Commercially available up to ≥98%[5]
IUPAC Name This compound[5]
Storage Store at 2-8°C in a dry, inert atmosphere[1][7]

Synthesis of the Starting Material: A Representative Protocol

While commercially available, in-house synthesis of this compound may be necessary. A common strategy involves a Gould-Jacobs type reaction followed by chlorination and nitration. The following workflow illustrates a plausible synthetic pathway.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination A 3-Nitroaniline C Intermediate Adduct A->C Heat (e.g., 100-120°C) B Diethyl (ethoxymethylene)malonate B->C D Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate C->D High temp. solvent (e.g., Dowtherm A, ~250°C) E This compound D->E Reflux in POCl₃

Caption: Representative workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via Chlorination

This protocol assumes the precursor, Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate, is available.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol). The use of a significant excess of POCl₃ is standard, as it serves as both the reagent and the solvent.

  • Chlorination: Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and must be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

  • Isolation: The solid product precipitates from the aqueous mixture. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its three key functional groups. Understanding the electronic nature of the quinoline ring is paramount to predicting its behavior.

Caption: Key reactive sites on the this compound scaffold.

  • C4-Chloro Group: The chlorine atom at the 4-position is the most reactive site. The electron-withdrawing nature of the quinoline nitrogen and the nitro group at C5 makes the C4 carbon highly electron-deficient and thus extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward introduction of a vast array of nucleophiles (amines, thiols, alcohols) to build molecular complexity[8].

  • C5-Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the ring for SNAr. Its primary synthetic value lies in its reduction to an amine. This transformation dramatically alters the electronic properties of the molecule and provides a new nucleophilic site for further functionalization, such as acylation or sulfonylation, which is a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

  • C2-Ester Group: The ethyl carboxylate is less reactive but provides a crucial handle for modification. It can undergo saponification (base-catalyzed hydrolysis) to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, it can be reduced to a primary alcohol.

Key Synthetic Transformations: Protocols and Rationale

The following protocols represent core, validated transformations that serve as the foundation for more complex synthetic campaigns.

A. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

This is arguably the most important reaction for this starting material. The protocol below details the substitution with a generic primary amine.

G start Ethyl 4-chloro-5-nitro- quinoline-2-carboxylate reaction Heat (80-120°C, 2-12h) start->reaction reagents Primary Amine (R-NH₂) + Base (e.g., DIPEA) + Solvent (e.g., NMP or DMF) reagents->reaction workup Aqueous Work-up (Dilute with water, extract with EtOAc) reaction->workup purify Purification (Column Chromatography) workup->purify product Ethyl 4-(alkylamino)-5-nitro- quinoline-2-carboxylate purify->product

Sources

The Orthogonal Reactivity of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: A Technical Guide for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of diverse quinoline-based scaffolds.[1] The quinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with activities ranging from antimalarial to anticancer.[2][3] The strategic placement of a chloro group, a nitro group, and an ethyl carboxylate ester on this scaffold imparts a unique and orthogonal reactivity profile, making it a valuable intermediate for the development of novel therapeutic agents and functional materials.

This in-depth technical guide provides a comprehensive analysis of the reactivity of the chloro and nitro groups in this compound. We will delve into the electronic landscape of the molecule, dissect the factors governing the reactivity of each functional group, and present detailed protocols for their selective transformation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is dictated by the interplay of the electronic effects of its constituent functional groups. The quinoline ring system is inherently electron-deficient, a characteristic that is further amplified by the presence of three electron-withdrawing groups: the 4-chloro, 5-nitro, and 2-ethyl carboxylate moieties.

The nitro group at the C5 position is a potent electron-withdrawing group through both resonance and inductive effects. This significantly reduces the electron density of the entire quinoline ring system, rendering it highly susceptible to nucleophilic attack.[4][5]

The chloro group at the C4 position, while inductively withdrawing, can also donate electron density through resonance. However, in the context of the electron-deficient quinoline ring, its primary role is that of a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[6][7]

The ethyl carboxylate group at the C2 position is also electron-withdrawing, primarily through its inductive effect. Its presence further contributes to the overall electrophilicity of the quinoline nucleus.

This unique electronic arrangement creates two primary reactive sites: the C4 carbon bearing the chloro group, which is primed for nucleophilic displacement, and the C5 nitro group, which is susceptible to reduction. The strategic challenge and synthetic opportunity lie in the selective manipulation of these two sites.

Reactivity of the C4-Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The C4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the nitro group at the C5 position and the inherent electron deficiency of the quinoline nucleus.[4] The reaction proceeds via a well-established addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4][8]

Mechanistic Insights

The SNAr reaction at the C4 position can be visualized as a two-step process:

  • Nucleophilic Attack: A nucleophile attacks the electrophilic C4 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring and is particularly stabilized by the nitro group at C5.

  • Leaving Group Departure: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, yielding the 7-substituted product.

SNAr_Mechanism

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of the C4-chloro group with an amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the amine nucleophile (1.1 mmol), and potassium carbonate (1.5 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

This protocol is adapted from a similar reaction on 7-chloro-6-nitroquinoline.[4] The specific reaction time and temperature may need to be optimized for different amine nucleophiles.

Reactivity of the C5-Nitro Group: Selective Reduction

The nitro group at the C5 position can be selectively reduced to an amino group, providing a key synthetic handle for further functionalization. The challenge lies in achieving this reduction without affecting the C4-chloro group or the C2-ethyl ester.

Chemoselective Reduction Strategies

Several methods can be employed for the chemoselective reduction of an aromatic nitro group in the presence of an aryl halide. The choice of reagent is critical to avoid undesired side reactions such as hydrodehalogenation.

Reducing AgentAdvantagesPotential Drawbacks
SnCl₂·2H₂O / EtOH Mild and effective for selective nitro group reduction.[9]Requires acidic conditions which may affect other functional groups.
Fe / NH₄Cl / H₂O/EtOH Inexpensive and effective.Can sometimes lead to over-reduction.
H₂ / Raney Nickel Effective for nitro group reduction.[9]Less likely to cause dehalogenation compared to Pd/C.
Sodium Sulfide (Na₂S) Can selectively reduce one nitro group in the presence of others.[9]Reaction conditions need to be carefully controlled.

Catalytic hydrogenation with palladium on carbon (Pd/C) is generally avoided as it can lead to the reduction of the chloro group (hydrodehalogenation).[9]

Reduction_Workflow

Experimental Protocol: Reduction with Tin(II) Chloride

This protocol provides a method for the selective reduction of the C5-nitro group using tin(II) chloride dihydrate.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4.0 mmol) in concentrated hydrochloric acid (2 mL) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Orthogonal Reactivity and Synthetic Strategy

The distinct reactivity of the chloro and nitro groups allows for a stepwise and controlled functionalization of the quinoline scaffold. This orthogonality is a powerful tool for the synthesis of complex molecules.

  • SNAr followed by Reduction: The C4-chloro group can be first displaced by a variety of nucleophiles (amines, thiols, alkoxides), followed by the reduction of the C5-nitro group. This sequence allows for the introduction of a diverse range of substituents at the C4 position while preserving the latent amino group for subsequent transformations.

  • Reduction followed by SNAr: Alternatively, the C5-nitro group can be reduced first to an amino group. The resulting amino group can then be protected before proceeding with the nucleophilic substitution at the C4 position. The electron-donating nature of the amino group will decrease the reactivity of the C4-chloro group towards SNAr, potentially requiring more forcing conditions.

Conclusion

This compound is a synthetically valuable building block characterized by the orthogonal reactivity of its C4-chloro and C5-nitro groups. The highly electron-deficient nature of the quinoline ring system, exacerbated by the presence of three electron-withdrawing substituents, renders the C4 position susceptible to nucleophilic aromatic substitution and the C5-nitro group amenable to selective reduction. By carefully selecting reaction conditions and reagents, chemists can selectively manipulate these functional groups to construct a diverse array of complex quinoline derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to unlock the synthetic potential of this versatile intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a key intermediate in the development of various biologically active compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate via a modified Conrad-Limpach reaction, followed by a chlorination step to yield the final product. This guide is designed to offer researchers and drug development professionals a detailed, reliable, and scientifically-grounded protocol, complete with expert insights, troubleshooting advice, and a thorough safety analysis.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, owing to its reactive chloro and nitro functionalities. The strategic placement of these groups allows for a variety of subsequent chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.

This application note presents a detailed and optimized protocol for the synthesis of this compound, designed for reproducibility and scalability in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process as illustrated below:

Synthetic Pathway cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination 3-Nitroaniline 3-Nitroaniline Intermediate_A Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate 3-Nitroaniline->Intermediate_A Condensation & Cyclization Diethyl_ketomalonate Diethyl ketomalonate Diethyl_ketomalonate->Intermediate_A Final_Product This compound Intermediate_A->Final_Product POCl3, Heat

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

This initial step employs a modified Conrad-Limpach synthesis, a classic method for the preparation of 4-hydroxyquinolines.[1][2][3] The reaction proceeds through the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Reaction Mechanism

The reaction between 3-nitroaniline and diethyl ketomalonate is initiated by the nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of the ketomalonate. This is followed by dehydration to form an enamine intermediate. Subsequent thermal cyclization, driven by the high temperature, leads to the formation of the quinoline ring system. Tautomerization of the resulting enol affords the more stable 4-hydroxyquinoline product.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)Hazards
3-NitroanilineC₆H₆N₂O₂138.12111-1153061.424Toxic, Irritant
Diethyl ketomalonateC₇H₁₀O₅174.15N/A208-2101.142Irritant
Dowtherm AC₁₂H₁₀O/C₁₂H₁₀~166122571.06Irritant
EthanolC₂H₅OH46.07-114780.789Flammable
Hydrochloric Acid (conc.)HCl36.46-27.321101.18Corrosive

Procedure:

  • Enamine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-nitroaniline (13.8 g, 0.1 mol) and diethyl ketomalonate (17.4 g, 0.1 mol) in ethanol (100 mL).

    • Add 2-3 drops of concentrated hydrochloric acid as a catalyst.

    • Heat the mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. The crude product is a viscous oil.

  • Thermal Cyclization:

    • To the crude enamine in the flask, add Dowtherm A (100 mL) as a high-boiling solvent.[4]

    • Heat the mixture to 240-250 °C with vigorous stirring in a well-ventilated fume hood.

    • Maintain this temperature for 30-45 minutes. The cyclization is usually accompanied by the evolution of ethanol.

    • Allow the reaction mixture to cool to below 100 °C.

  • Work-up and Purification:

    • Carefully pour the cooled reaction mixture into a beaker containing 400 mL of petroleum ether. This will precipitate the product.

    • Stir the suspension for 15 minutes and then collect the solid by vacuum filtration.

    • Wash the solid with petroleum ether (2 x 50 mL) to remove the Dowtherm A.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate as a solid.

Expert Insights and Troubleshooting
  • Catalyst: The addition of a catalytic amount of acid is crucial for the initial condensation reaction.

  • Cyclization Temperature: The high temperature for the cyclization is critical for the reaction to proceed.[5] Insufficient temperature will lead to low yields. The use of a high-boiling, inert solvent like Dowtherm A is essential for achieving and maintaining this temperature safely.

  • Work-up: Ensure the reaction mixture is sufficiently cooled before adding petroleum ether to avoid vigorous boiling. The washing step is important to remove the high-boiling solvent completely.

Part 2: Synthesis of this compound

The second step involves the conversion of the 4-hydroxyl group of the quinoline to a chloro group using phosphorus oxychloride (POCl₃).[6][7] This is a standard and efficient method for the chlorination of such heterocyclic systems.

Reaction Mechanism

The mechanism of chlorination with POCl₃ involves the initial phosphorylation of the hydroxyl group of the 4-hydroxyquinoline, forming a phosphate ester intermediate.[8][9][10] This intermediate is a good leaving group. Subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C4 position leads to the displacement of the phosphate group and the formation of the 4-chloroquinoline product.

Chlorination Mechanism Hydroxyquinoline 4-Hydroxyquinoline Intermediate Phosphate_Ester Phosphate Ester Intermediate Hydroxyquinoline->Phosphate_Ester + POCl3 POCl3 POCl3 Chloroquinoline 4-Chloroquinoline Product Phosphate_Ester->Chloroquinoline + Cl- Chloride_Ion Cl- Byproduct H3PO4 + HCl

References

Mastering the Purification of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed guide to the purification of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1] Recognizing the critical role of purity in drug discovery and development, this document outlines robust, validated protocols for recrystallization and column chromatography. We delve into the rationale behind methodological choices, potential impurities, and analytical techniques for purity assessment, offering researchers a complete framework for obtaining high-purity material essential for downstream applications.

Introduction: The Imperative of Purity

This compound is a vital building block in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents.[1] The presence of chloro and nitro functional groups, coupled with the quinoline core, imparts unique electronic properties that are often exploited in the design of enzyme inhibitors and DNA intercalating agents. The efficacy and safety of any synthesized active pharmaceutical ingredient (API) are inextricably linked to the purity of its intermediates. Even trace impurities can lead to undesirable side reactions, altered biological activity, and potential toxicity. Therefore, the development of efficient and scalable purification strategies is a cornerstone of successful drug development.

This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently purify this compound, ensuring the integrity of their research and the quality of their final compounds.

Understanding the Impurity Profile

Effective purification begins with a theoretical understanding of the potential impurities that may arise during the synthesis of this compound. Common synthetic routes to polysubstituted quinolines, such as modifications of the Combes, Doebner-von Miller, or Friedländer syntheses, can introduce a variety of byproducts.[2]

Potential Impurities May Include:

  • Unreacted Starting Materials: Residual substituted anilines, pyruvates, or other carbonyl compounds.

  • Isomeric Byproducts: Regioisomers formed during the cyclization step are a common challenge in quinoline synthesis.[3] The separation of these closely related compounds is often the primary purification challenge.

  • Hydrolysis Products: The ethyl ester functionality is susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid.[4]

  • Decarboxylation Products: While less common for quinoline-2-carboxylates compared to other positions, decarboxylation can occur under harsh thermal conditions.

  • Products of Side Reactions: Self-condensation of starting materials or reaction with solvent impurities can generate a range of other minor contaminants.

A thorough understanding of the specific synthetic route employed is paramount in predicting the likely impurity profile and selecting the most appropriate purification strategy.

Purification Strategies: A Comparative Overview

The choice of purification technique is dictated by the nature and quantity of the impurities, the scale of the purification, and the desired final purity. For this compound, recrystallization and column chromatography are the most effective and widely applicable methods.

Technique Principle Advantages Disadvantages Best Suited For
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Simple, cost-effective, scalable, can yield highly pure crystalline material.Not effective for removing impurities with similar solubility profiles, potential for product loss in the mother liquor.Removing small amounts of impurities from a relatively pure compound, large-scale purification.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.Highly effective for separating complex mixtures, including isomers.More time-consuming and resource-intensive, can be challenging to scale up.Separating isomeric byproducts and other closely related impurities, purification of small to moderate quantities.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary based on the specific impurity profile of the crude material.

Recrystallization Protocol

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities should either be insoluble or highly soluble at all temperatures. Given the ester functionality and the aromatic nature of the target molecule, polar aprotic and protic solvents are good starting points.[5]

Recommended Solvents to Screen:

  • Ethanol

  • Ethyl Acetate

  • Acetone

  • Acetonitrile

  • Toluene

  • Mixtures such as Ethanol/Water, Ethyl Acetate/Hexane

Step-by-Step Protocol:

  • Solvent Screening: In separate small test tubes, add a small amount of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the soluble samples to boiling and observe if more material dissolves. Cool the saturated solutions to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and the chosen recrystallization solvent (or the solvent in which the compound is more soluble in a mixed solvent system). Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.

Visualization of the Recrystallization Workflow:

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration & Washing D->E F Drying E->F G Pure Crystalline Product F->G

Caption: Workflow for the recrystallization of this compound.

Column Chromatography Protocol

Column chromatography is the method of choice for separating complex mixtures, particularly for removing isomeric impurities. The selection of the stationary phase (typically silica gel) and the mobile phase (eluent) is crucial for achieving good separation.

Step-by-Step Protocol:

  • TLC Analysis for Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., hexane:ethyl acetate mixtures from 9:1 to 1:1).

    • The ideal eluent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing (Slurry Method):

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica gel run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Add a thin layer of sand on top of the sample to prevent disturbance during eluent addition.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (if necessary for flash chromatography) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per fraction).

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to elute more polar compounds.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization of the Column Chromatography Workflow:

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation A TLC for Eluent Selection B Column Packing A->B C Sample Loading (Dry) B->C D Elution C->D E Fraction Collection D->E F TLC Analysis of Fractions E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Pure Product H->I

Caption: Workflow for the column chromatography purification of this compound.

Purity Assessment: Ensuring Quality

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities. The purified product should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is a good starting point for method development.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. The spectra of the purified compound should be clean and consistent with the expected structure.[5][8][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Stability and Storage Considerations

  • Thermal Stability: Nitroaromatic compounds are generally thermally stable at moderate temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.[3][10][11][12][13]

  • Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[4] Purification and handling should ideally be performed under neutral or near-neutral conditions.

  • Storage: The purified this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation.[1]

Conclusion

The purification of this compound is a critical step in the synthesis of many promising pharmaceutical candidates. By understanding the potential impurity profile and applying the detailed recrystallization and column chromatography protocols outlined in this guide, researchers can consistently obtain high-purity material. The emphasis on analytical validation ensures the quality and reliability of the purified compound, thereby contributing to the integrity and success of drug discovery and development programs.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]

  • Gramatica, P., et al. (2014). Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. PubMed. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PubMed Central. Retrieved from [Link]

  • Zeman, S., et al. (2016). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Richter Gedeon Vegyeszeti Gyar Rt. (1990). Process for the preparation of a quinoline carboxylic acid. European Patent Office. Retrieved from [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central. Retrieved from [Link]

  • Richter Gedeon Vegyeszeti Gyar Rt. (1993). Process for the preparation of a quinoline carboxylic acid. Google Patents.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. PubChem. Retrieved from [Link]

  • Ananikov, V. P., et al. (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. Retrieved from [Link]

  • Gáspár, A., et al. (1996). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Ballini, R., et al. (2016). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. Retrieved from [Link]

  • Doron Scientific. (n.d.). Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. Retrieved from [Link]

  • Periat, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Semantic Scholar. Retrieved from [Link]

  • Pfizer Inc. (1974). Synthesis of ethyl 4-haloacetoacetoacetates. Google Patents.
  • AZoM. (2014). An Introduction to NMR on Ethyl Crotonate Molecules. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Reusch, W. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. Retrieved from [Link]

  • Soundarajan, M., et al. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. PubMed. Retrieved from [Link]

Sources

Application Note: Unambiguous Structural Elucidation of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural characterization of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. We present a comprehensive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide outlines the experimental protocols for data acquisition and provides an in-depth interpretation of the spectral data, explaining the influence of the chloro, nitro, and ethyl carboxylate substituents on the chemical shifts and coupling patterns of the quinoline scaffold. The methodologies and interpretations presented herein are designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in medicinal chemistry.[1] The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. This compound (Figure 1) is a highly functionalized quinoline derivative, and its unambiguous characterization is essential for its use in further synthetic transformations.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. This note details the application of ¹H and ¹³C NMR spectroscopy for the complete spectral assignment of this target compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[3] The following protocol ensures a homogenous sample at an appropriate concentration.

  • Weighing: Accurately weigh 10-15 mg of purified this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[4]

  • Dissolution: Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.[3]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.[5]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] If the solvent does not already contain TMS, a small amount may be added.

NMR Data Acquisition

The following are general acquisition parameters. Instrument-specific optimization may be required.[6]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

  • Spectral Width: 12-16 ppm.[4]

  • Acquisition Time: 2-4 seconds.[6]

  • Relaxation Delay: 1-5 seconds. A longer delay ensures accurate integration.[7]

  • Number of Scans: 16-32 scans for a moderately concentrated sample to achieve a good signal-to-noise ratio.[4]

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum.[4]

  • Spectral Width: 0-220 ppm.[4]

  • Acquisition Time: 1-2 seconds.[6]

  • Relaxation Delay: 2-5 seconds.[4]

  • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[5]

¹H NMR Spectral Analysis and Interpretation

The aromatic region of the ¹H NMR spectrum of this compound is expected to show signals between 7.0 and 9.0 ppm.[5][8] The substituents on the quinoline ring significantly influence the chemical shifts of the protons. Electron-withdrawing groups like the nitro (-NO₂) and chloro (-Cl) groups, as well as the ester group, will deshield the nearby protons, causing their signals to shift downfield (to higher ppm values).[9][10]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.3s-
H-6~8.0t~8.0
H-7~8.5d~8.0
H-8~8.8d~8.0
-OCH₂CH₃~4.5q~7.1
-OCH₂CH₃~1.4t~7.1
Rationale for Assignments
  • H-3: This proton is on the pyridine ring of the quinoline system. The absence of adjacent protons results in a singlet. Its downfield shift is due to the deshielding effect of the adjacent ester group at C-2 and the chloro group at C-4.

  • Aromatic Protons (H-6, H-7, H-8): These protons on the benzene ring of the quinoline form an AMX spin system.

    • H-8: This proton is expected to be the most deshielded due to the anisotropic effect of the nitro group at the peri-position (C-5). It will appear as a doublet due to coupling with H-7.

    • H-7: This proton will be deshielded by the adjacent nitro group and will appear as a doublet of doublets (or a triplet if J-couplings are similar) due to coupling with H-6 and H-8.[5]

    • H-6: This proton is the most upfield of the aromatic protons and will appear as a doublet due to coupling with H-7.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the two methylene protons.[11]

¹³C NMR Spectral Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.[5] The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and the overall electronic environment.[12]

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~164
C-2~148
C-3~122
C-4~145
C-4a~128
C-5~149
C-6~125
C-7~130
C-8~135
C-8a~147
-OCH₂CH₃~62
-OCH₂CH₃~14
Rationale for Assignments
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, typically around 164 ppm.[12]

  • Quaternary Carbons: The carbons bearing substituents (C-2, C-4, C-4a, C-5, C-8a) will generally have weaker signals.

    • C-5: The carbon attached to the nitro group is expected to be significantly deshielded.

    • C-4: The carbon attached to the chlorine atom will also be deshielded.

    • C-2, C-8a: These carbons are part of the pyridine ring and are influenced by the nitrogen atom and the ester group.

  • Protonated Aromatic Carbons (C-3, C-6, C-7, C-8): These carbons will show more intense signals in the aromatic region (120-150 ppm).[8] Their specific shifts are influenced by the positions of the electron-withdrawing groups.[13]

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂CH₃) will be around 62 ppm, while the methyl carbon (-OCH₂CH₃) will be the most upfield signal at approximately 14 ppm.

Workflow and Data Validation

A systematic approach is crucial for accurate spectral analysis. The following workflow diagram illustrates the key steps from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve homogenize Homogenize in NMR Tube dissolve->homogenize H1_acq Acquire ¹H Spectrum homogenize->H1_acq C13_acq Acquire ¹³C Spectrum homogenize->C13_acq process_H1 Process ¹H Data (FT, Phasing, Baseline Correction) H1_acq->process_H1 process_C13 Process ¹³C Data (FT, Phasing, Baseline Correction) C13_acq->process_C13 analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) process_H1->analyze_H1 analyze_C13 Analyze ¹³C Spectrum (Chemical Shift) process_C13->analyze_C13 structure_confirm Structural Confirmation analyze_H1->structure_confirm analyze_C13->structure_confirm

Caption: A comprehensive workflow for the NMR spectral analysis of small molecules.

For unambiguous assignment, especially in complex molecules, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[9] A COSY spectrum would confirm the coupling between H-6, H-7, and H-8, while an HSQC spectrum would directly correlate each proton to its attached carbon, validating the assignments made in the 1D spectra.[9]

Conclusion

This application note has provided a detailed protocol and theoretical framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the influence of the various substituents on the quinoline core, a complete and logical assignment of the NMR signals can be achieved. The presented methodologies serve as a robust guide for researchers in confirming the structure and purity of this and related heterocyclic compounds, thereby ensuring the integrity of subsequent research and development activities.

References

  • Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • Books. Chapter 5: Acquiring 1 H and 13 C Spectra. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

  • Organic Chemistry at CU Boulder. Spectroscopy Tutorial: Aromatics. Available from: [Link]

  • Durham University. Quantitative NMR Spectroscopy. Available from: [Link]

  • Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available from: [Link]

  • Boston University. Basic NMR Concepts. Available from: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]

  • RSC Publishing. Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available from: [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link]

  • NIH. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. Synthesis, spectroscopic and structural characterization of three new ethyl (E)-2-formyl-4-styrylquinoline-3-carboxylates | Request PDF. Available from: [Link]

  • PubMed Central. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available from: [Link]

Sources

The Versatile Scaffold: Ethyl 4-chloro-5-nitroquinoline-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent presentation to biological targets. The strategic functionalization of this core is paramount in modulating pharmacological activity. Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a particularly valuable building block for medicinal chemists. The electron-withdrawing nature of the nitro group at the 5-position, coupled with the chloro leaving group at the 4-position, significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr). This inherent reactivity, combined with the ester functionality at the 2-position for further modification, makes it a versatile starting material for the synthesis of diverse compound libraries with potential applications in oncology and infectious diseases. This guide provides an in-depth exploration of the utility of this compound, complete with detailed protocols and insights into the biological relevance of its derivatives.

Chemical Properties and Reactivity

This compound is a crystalline solid with the molecular formula C₁₂H₉ClN₂O₄ and a molecular weight of 280.66 g/mol . Its reactivity is dominated by the susceptibility of the C4-position to nucleophilic attack. The presence of the strongly electron-withdrawing nitro group at the 5-position, which is ortho to the chlorine atom, is key to this enhanced reactivity. This positioning allows for the effective stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution.

Application Notes: A Gateway to Novel Therapeutics

The derivatization of this compound opens avenues to a wide array of compounds with significant biological potential. The resulting 4-substituted-5-nitroquinoline-2-carboxylates can serve as key intermediates or as final drug candidates.

Anticancer Potential

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action is often attributed to the induction of oxidative stress and the inhibition of crucial cellular enzymes.[3] For instance, the structurally related 8-hydroxy-5-nitroquinoline (nitroxoline) has been identified as a potent anticancer agent.[1][3] Derivatives of this compound are therefore promising candidates for anticancer drug discovery programs. The introduction of various amino, thio, and phenoxy moieties at the 4-position can modulate the compound's lipophilicity, hydrogen bonding capacity, and overall shape, leading to enhanced and selective activity against cancer cell lines such as HeLa (cervical cancer) and PC3 (prostate cancer).[4]

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[5] The addition of a nitro group can further enhance this activity.[6] Nitroaromatic compounds are known for their broad-spectrum antimicrobial effects.[7] By synthesizing a library of derivatives from this compound, researchers can explore novel chemical spaces for the development of potent antibacterial and antifungal agents. The mechanism of action of such compounds can involve the chelation of essential metal ions required for microbial growth and the disruption of bacterial enzymatic functions.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound via nucleophilic aromatic substitution. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.

General Workflow for Derivatization

The general workflow for the synthesis of 4-substituted-5-nitroquinoline-2-carboxylate derivatives involves the reaction of this compound with a suitable nucleophile in the presence of a base and an appropriate solvent.

General Workflow Start This compound + Nucleophile Reaction Reaction in Solvent with Base Start->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography / Recrystallization Workup->Purification Product 4-Substituted-5-nitroquinoline-2-carboxylate Derivative Purification->Product

Caption: General workflow for the synthesis of derivatives.

Protocol 1: Synthesis of Ethyl 4-amino-5-nitroquinoline-2-carboxylates

This protocol details the synthesis of 4-amino substituted derivatives, which are valuable for their potential anticancer and antimicrobial activities.[8][9]

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • N,N-Dimethylformamide (DMF) or Ethanol

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or ethanol, add the desired amine (1.2 eq) and a base such as K₂CO₃ (2.0 eq) or Et₃N (2.0 eq).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired Ethyl 4-amino-5-nitroquinoline-2-carboxylate derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcome: The reaction is expected to yield the corresponding 4-amino substituted product in good to excellent yields (70-95%), depending on the nucleophilicity of the amine used.

Protocol 2: Synthesis of Ethyl 4-(arylthio)-5-nitroquinoline-2-carboxylates

This protocol outlines the synthesis of 4-thioether derivatives, which have shown promise as antioxidant and cytoprotective agents.[10]

Materials:

  • This compound

  • Appropriate thiol (e.g., thiophenol)

  • Acetonitrile or DMF

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile or DMF, add the thiol (1.1 eq) and K₂CO₃ (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield the pure Ethyl 4-(arylthio)-5-nitroquinoline-2-carboxylate.

  • Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Expected Outcome: This reaction typically provides the desired 4-thioether derivatives in high yields (80-95%).

Protocol 3: Synthesis of Ethyl 4-phenoxy-5-nitroquinoline-2-carboxylates

This protocol describes the synthesis of 4-phenoxy derivatives, a class of compounds investigated as c-Met kinase inhibitors with anticancer potential.[11]

Materials:

  • This compound

  • Substituted phenol

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted phenol (1.2 eq) in DMF.

  • Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the target Ethyl 4-phenoxy-5-nitroquinoline-2-carboxylate.

  • Characterize the purified compound by appropriate analytical techniques.

Expected Outcome: The synthesis of 4-phenoxy derivatives generally proceeds with good yields, typically in the range of 60-85%.

Data Presentation

The biological activity of the synthesized derivatives should be systematically evaluated and presented for clear structure-activity relationship (SAR) analysis.

Table 1: Representative Anticancer Activity Data for 4-Substituted-5-nitroquinoline-2-carboxylate Derivatives

Compound IDR-Group at C4Cell LineIC₅₀ (µM)
ENQ-A1 -NH-PhHeLa8.5
ENQ-A2 -MorpholinoPC312.3
ENQ-T1 -S-PhHeLa15.2
ENQ-P1 -O-PhPC310.8

Note: The data presented here is hypothetical and for illustrative purposes. Actual IC₅₀ values would need to be determined experimentally.

Visualization of Key Concepts

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The core reaction enabling the derivatization of this compound is the SNAr mechanism. The key steps are the initial nucleophilic attack to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity.

SNAr Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Addition Product 4-Nu-5-nitroquinoline-2-carboxylate + Cl⁻ Meisenheimer->Product Elimination

Caption: The two-step addition-elimination SNAr mechanism.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its activated ring system allows for facile derivatization through nucleophilic aromatic substitution, providing access to a wide range of novel compounds. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new quinoline-based therapeutic agents targeting cancer and infectious diseases. The continued exploration of this scaffold holds significant promise for the future of drug discovery.

References

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Shim, J. S., et al. (2010). Nitroxoline induces apoptosis and inhibits angiogenesis in human bladder cancer cells by targeting methionine aminopeptidase 2. Journal of the National Cancer Institute, 102(24), 1855-1873.
  • Feng, X., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 2539–2549.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Basu, A., et al. (1987). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. Chemotherapy, 33(4), 251-257.
  • Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline. Retrieved from [Link]

  • Mladenova, R., et al. (2023). Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Pharmaceutics, 15(6), 1699.
  • Sławiński, J., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 26(15), 4485.
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 20, 1108-1113.
  • Hrytsenko, I. S., et al. (2022). Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Scientia Pharmaceutica, 90(4), 62.
  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1573967.
  • Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Molecules, 23(10), 2462.
  • Becerra, D., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17357-17370.
  • Singh, R., et al. (2016). 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 122, 366-376.
  • ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

  • Chauhan, P. M. S., et al. (2001). Synthesis of new 4-aminoquinolines as potent antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 11(24), 3243-3246.
  • International Journal of Trend in Scientific Research and Development. (2021).
  • Acta Crystallographica Section E: Structure Reports Online. (2009). 2-Chloro-5-nitroaniline. E65(6), o1417.
  • Althuis, T. H., et al. (1979). Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antialergy activity. Journal of Medicinal Chemistry, 22(1), 44-48.
  • Khan, I., et al. (2017). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Journal of the Chemical Society of Pakistan, 39(5), 783-789.
  • Zhang, J., et al. (2018).
  • ResearchGate. (n.d.). The dramatic effect of thiophenol on the reaction pathway of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates: Ring expansion versus nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

  • Lalezari, I., & Sadeghi-Aliabadi, H. (1984). Synthesis and antibacterial activity of some 2-substituted-4-aminoquinolines. Journal of Pharmaceutical Sciences, 73(12), 1779-1780.
  • El-Faham, A., et al. (2013).
  • ResearchGate. (n.d.). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate. Retrieved from [Link]

Sources

protocol for biological screening of quinoline-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Evaluation of Quinoline-2-Carboxylate Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of compounds with significant pharmacological activities.[1] Among these, quinoline-2-carboxylate derivatives have garnered substantial interest for their therapeutic potential across diverse disease areas, including oncology, infectious diseases, and inflammation.[2][3][4] This guide offers a comprehensive set of protocols for the initial biological screening of novel quinoline-2-carboxylate derivatives. As a senior application scientist, the following sections are designed to provide researchers, scientists, and drug development professionals with not just procedural steps, but also the underlying scientific rationale, ensuring that the screening cascade is logical, efficient, and robust.

Introduction: The Quinoline-2-Carboxylate Scaffold

Quinoline and its analogues are heterocyclic aromatic compounds that form the core of many natural alkaloids and synthetic drugs.[5] The introduction of a carboxylate group at the 2-position creates a unique chemical entity, quinoline-2-carboxylate, which can act as a versatile pharmacophore. This moiety can engage in various non-covalent interactions with biological targets, and its derivatives have demonstrated a wide array of activities, including the ability to induce cancer cell apoptosis, inhibit bacterial growth, and modulate inflammatory pathways.[1][6] The screening protocols detailed herein are designed to systematically evaluate these key biological activities.

Preliminary Considerations: Compound Management

Before initiating any biological assay, proper handling and preparation of the test compounds are critical for data reproducibility and accuracy.

  • Solubility Testing : The solubility of each quinoline-2-carboxylate derivative must be determined in a biologically compatible solvent, typically dimethyl sulfoxide (DMSO). A stock solution, usually at a concentration of 10-50 mM, is prepared. It is crucial to ensure the final concentration of DMSO in the assay medium does not exceed a level that could cause cellular toxicity or interfere with the assay, typically <0.5% (v/v).

  • Stock Solution Preparation : High-concentration stock solutions should be prepared, aliquoted into single-use volumes, and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Plate Mapping : A well-defined plate map should be designed for high-throughput screening, including positions for blank (media only), negative control (vehicle/DMSO), positive control (known active compound), and multiple concentrations of the test derivatives.

Protocol I: Anticancer Activity – In Vitro Cytotoxicity Screening

A primary application for novel quinoline derivatives is in oncology, where they have been shown to inhibit the proliferation of various cancer cell lines.[2][7][8] The MTT assay is a foundational colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9][10][11]

Principle of the MTT Assay

The assay relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in living, metabolically active cells.[10] This reaction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9] By dissolving these crystals and measuring the absorbance, one can quantify the inhibitory effect of the test compounds on cell growth.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Culture Cancer Cell Line B 2. Trypsinize and Count Cells A->B C 3. Seed Cells into 96-Well Plate B->C D 4. Prepare Serial Dilutions of Quinoline-2-Carboxylates E 5. Add Compounds to Wells (Incubate 48-72h) C->E D->E F 6. Add MTT Reagent (Incubate 2-4h) E->F G 7. Solubilize Formazan Crystals (e.g., with DMSO) F->G H 8. Read Absorbance (~570 nm) G->H I 9. Calculate % Viability vs. Vehicle Control H->I J 10. Determine IC50 Value I->J

Caption: Workflow for determining the anticancer activity of quinoline-2-carboxylate derivatives using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding : Plate cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[8][12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation : Prepare serial dilutions of the quinoline-2-carboxylate derivatives in culture medium from a DMSO stock. The final concentrations might range from 0.1 to 100 µM. Also, prepare a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, vehicle, or positive control. Incubate for another 48-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.[10]

  • Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle-treated control cells:

% Viability = (AbsorbanceSample / AbsorbanceControl) × 100

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Compound IDTarget Cell LineIC₅₀ (µM)
Q2C-001MCF-715.2
Q2C-002MCF-78.7
DoxorubicinMCF-70.9

Protocol II: Antimicrobial Activity Screening

Quinoline derivatives have a long history as antimicrobial agents, with some acting as inhibitors of bacterial enzymes like peptide deformylase or DNA topoisomerases.[3][14] A fundamental assay to quantify antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC).[15]

Principle of Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] The assay is performed in a 96-well plate format, making it suitable for screening multiple compounds and concentrations simultaneously.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Phase 1: Reagent Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_readout Phase 3: Data Interpretation A 1. Prepare 2-fold Serial Dilutions of Test Compounds in Broth B 2. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) D 4. Inoculate Wells with Bacterial Suspension B->D C 3. Add Diluted Compounds to 96-Well Plate C->D E 5. Incubate Plate at 37°C for 16-24 hours D->E F 6. Visually Inspect Wells for Turbidity (Growth) E->F G 7. Determine MIC: Lowest Conc. with No Visible Growth F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of quinoline derivatives.

Detailed Protocol: Broth Microdilution
  • Compound Dilution : In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[15]

  • Inoculum Preparation : Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

  • Inoculation : Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[17]

  • Incubation : Cover the plate and incubate at 37°C for 16-24 hours.[15]

  • MIC Determination : After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[15]

Data Analysis and Presentation

The results are reported as the MIC value in µg/mL or µM.

Compound IDS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Q2C-0038>64
Q2C-0041632
Ciprofloxacin0.50.25

Protocol III: Anti-inflammatory Activity – COX Enzyme Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.[18] Quinoline derivatives have also been identified as potential COX inhibitors.[4][19]

Principle of COX Inhibition

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various pro-inflammatory mediators. An inhibitor screening assay can measure the activity of these enzymes by detecting one of the products of the reaction. Fluorometric kits, for example, can detect Prostaglandin G₂, an intermediate product, providing a sensitive measure of COX activity.

Signaling Pathway: Cyclooxygenase (COX) Cascade

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inhibitor Quinoline-2-Carboxylate (Potential Inhibitor) Inhibitor->COX

Caption: Inhibition of the COX pathway by quinoline-2-carboxylate derivatives prevents prostanoid synthesis.

Detailed Protocol: In Vitro COX Inhibitor Screening

This protocol is adapted from a general fluorometric COX inhibitor screening kit. Researchers should always follow the specific instructions provided with their chosen assay kit.

  • Reagent Preparation : Prepare all kit components (assay buffer, enzyme, substrate, etc.) as directed by the manufacturer.

  • Inhibitor Pre-incubation : Add 10 µL of different concentrations of the quinoline-2-carboxylate derivatives or a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells of a 96-well plate.[20] Add 80 µL of the COX enzyme (either COX-1 or COX-2) to each well.

  • Reaction Initiation : Start the enzymatic reaction by adding 10 µL of arachidonic acid (substrate) to each well.

  • Incubation and Measurement : Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10 minutes). Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis : The percent inhibition is calculated using the following formula:

% Inhibition = [(Control Activity - Inhibitor Activity) / Control Activity] × 100

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Data Analysis and Presentation
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Q2C-00525.12.310.9
Q2C-0065.87.10.8
Celecoxib15.00.05300

Conclusion

This application guide provides a foundational framework for the initial biological characterization of novel quinoline-2-carboxylate derivatives. The protocols for anticancer, antimicrobial, and anti-inflammatory screening represent the primary therapeutic areas where these compounds have shown promise. Positive results or "hits" from these primary assays should be confirmed through repeat testing and then advanced to more complex secondary assays. These may include mechanism of action studies, evaluation in different cell lines or bacterial strains, and eventually, in vivo efficacy and toxicity studies. By employing this systematic screening cascade, researchers can efficiently identify and prioritize promising candidates for further drug development.

References

  • Ali, I., et al. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. IJIRT. [Link]

  • Wang, Z., et al. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Carradori, S., et al. (n.d.). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Bentham Science. [Link]

  • PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. [Link]

  • Rowlinson, S., et al. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds | Request PDF. [Link]

  • Augustine, J., et al. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH. [Link]

  • Sharma, P., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. [Link]

  • La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]

  • Bakr, R.B., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed. [Link]

  • Microbe Investigations. (n.d.). Zone of Inhibition Test - Kirby Bauer Test. [Link]

  • Twarużek, M., et al. (n.d.). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. [Link]

  • eCampusOntario Pressbooks. (n.d.). Protocol for Bacterial Cell Inhibition Assay. [Link]

  • Parveen, A., et al. (n.d.). Review on recent development of quinoline for anticancer activities. [Link]

  • ResearchGate. (2016). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. [Link]

  • Ilango, K., et al. (n.d.). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

  • Al-Ostath, A., et al. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • ResearchGate. (n.d.). Quinoline derivatives 60a–63b reported as anti-inflammatory agents. [Link]

  • PubMed. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. [Link]

  • ResearchGate. (n.d.). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. [Link]

  • Kumar, D., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]

  • NIH. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]

  • NIH. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. [Link]

  • MDPI. (n.d.). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • PMC. (2021). Rapid and Sensitive Inhibitor Screening Using Magnetically Modulated Biosensors. [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. [Link]

  • Google Patents. (n.d.).
  • Austin Publishing Group. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous therapeutic agents, demonstrating a wide array of biological activities, including anticancer properties.[1][2][3] Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is a member of this family, and like many quinoline derivatives, its potential as a therapeutic agent necessitates a thorough evaluation of its cytotoxic effects.[4] The functionalization of the quinoline core with chloro and nitro groups can significantly influence its biological activity, potentially enhancing its cytotoxicity against cancer cell lines.[3]

The accurate assessment of a compound's cytotoxicity is a cornerstone of the drug discovery process.[1] It provides critical information on the dose-dependent effects on cell viability and elucidates the underlying mechanisms of cell death. This guide provides a comprehensive suite of protocols to meticulously evaluate the cytotoxic profile of this compound. We will delve into assays that measure metabolic activity, membrane integrity, and specific cell death pathways like apoptosis and oxidative stress.

The protocols outlined herein are designed to be robust and provide a multi-faceted view of the compound's cellular impact. By understanding not just if a compound is toxic, but how it induces cell death, researchers can make more informed decisions in the development of novel therapeutics.

Experimental Design & Workflow

A logical workflow is essential for a comprehensive cytotoxicity assessment. The initial step typically involves a general viability/metabolic assay to determine the compound's potency (e.g., IC50). Subsequent assays are then performed to dissect the mechanism of cell death.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic Elucidation A Cell Seeding & Culture B Treatment with this compound (Dose-Response) A->B C MTT Assay (Metabolic Activity) B->C D IC50 Determination C->D E LDH Assay (Membrane Integrity) D->E Select concentrations around IC50 F Annexin V/PI Staining (Apoptosis vs. Necrosis) D->F Select concentrations around IC50 G Caspase-3 Activity Assay (Apoptosis Execution) D->G Select concentrations around IC50 H ROS Detection Assay (Oxidative Stress) D->H Select concentrations around IC50

Figure 1: A general experimental workflow for assessing the cytotoxicity of a novel compound.

PART 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which often correlates with cell viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.

Data Analysis

Calculate the percentage of cell viability using the following formula:

  • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the % Viability against the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50) value.

PART 2: Membrane Integrity Assessment (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[8][9][10]

Protocol: LDH Cytotoxicity Assay

This protocol is a general guideline and can be adapted for specific commercial kits (e.g., from Promega, Cayman Chemical, or Abcam).[8][10]

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a 96-well plate. It is crucial to set up the following controls in triplicate[7]:

    • Untreated Control (Spontaneous LDH release): Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 10% Triton X-100) for 45 minutes before the end of the incubation period.[11]

    • Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells.[10]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[10]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate with a dye solution.[8] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10] During this time, the released LDH will catalyze a reaction that results in a color change.

  • Stop Reaction (if applicable): Some kits may require the addition of a stop solution.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[10]

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

  • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

PART 3: Apoptosis Detection

Many quinoline derivatives induce cell death via apoptosis, a form of programmed cell death.[12] We will use two complementary assays to investigate this pathway.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14]

G cluster_0 Cell Populations A Healthy Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) D Necrotic Cells (Annexin V-, PI+)

Figure 2: Interpretation of Annexin V and PI staining results in flow cytometry.

Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for the appropriate time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine them with the supernatant containing the floating cells.[1]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[1][15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution (e.g., 100 µg/mL).[1][15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.[1][15]

Caspase-3 Activity Assay

Caspases are a family of proteases that play a critical role in apoptosis. Caspase-3 is a key "executioner" caspase, which, when activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[17] This colorimetric assay measures the activity of Caspase-3 in cell lysates.[18]

Protocol: Caspase-3 Activity Assay
  • Cell Seeding and Treatment: Seed cells in appropriate culture plates or flasks and treat with the compound as described previously.

  • Cell Lysis: After treatment, collect the cells and lyse them using a chilled lysis buffer provided in a commercial kit. Incubate on ice for 15-20 minutes.

  • Lysate Collection: Centrifuge the lysates at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein (e.g., 50-200 µg) from each sample to the wells. Add reaction buffer and the Caspase-3 substrate (e.g., DEVD-pNA).[18] The substrate is a peptide sequence recognized by Caspase-3, linked to a colorimetric reporter molecule (p-nitroaniline, pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[18] Active Caspase-3 will cleave the substrate, releasing the colored pNA.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader. The signal intensity is proportional to the Caspase-3 activity.

PART 4: Oxidative Stress Assessment (ROS Detection)

Some quinoline derivatives have been shown to induce the generation of Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent cell death.[12] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used cell-permeable probe to detect intracellular ROS, particularly hydrogen peroxide.[19][20][21]

Protocol: Intracellular ROS Measurement
  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the compound for the desired time.

  • Probe Loading: Remove the treatment medium and wash the cells once with PBS. Add 100 µL of a working solution of DCFH-DA (e.g., 10-20 µM in serum-free medium) to each well.[19][22]

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[19][22] During this time, DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21]

  • Measurement: Remove the DCFH-DA solution and wash the cells once with PBS. Add 100 µL of PBS or phenol red-free medium to each well.[19] Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19][22]

Data Presentation Summary

AssayParameter MeasuredKey ResultTypical Cell Line
MTT Assay Mitochondrial dehydrogenase activity (metabolic viability)IC50 (µM)A549 (Lung), MCF-7 (Breast), HT-29 (Colon)[1][2]
LDH Assay Lactate Dehydrogenase release (membrane rupture)% CytotoxicityJurkat, HL-60, various adherent lines[10]
Annexin V/PI Phosphatidylserine exposure & membrane permeability% Apoptotic/Necrotic CellsAny, suitable for flow cytometry
Caspase-3 Assay Activity of executioner caspase-3Fold increase vs. controlJurkat, HeLa, SH-SY5Y[23]
ROS Assay Intracellular Reactive Oxygen SpeciesFold increase in fluorescenceHCT116, various cancer lines[22]

Conclusion

This comprehensive guide provides a robust framework for characterizing the cytotoxic properties of this compound. By employing a multi-assay approach, researchers can obtain a detailed understanding of the compound's potency and its primary mechanism of inducing cell death. The data generated from these protocols will be invaluable for the preclinical evaluation of this compound and for guiding future drug development efforts.

References

Application Notes & Protocols: Developing Anticancer Agents from Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 4-chloro-5-nitroquinoline-2-carboxylate as a scaffold for the development of novel anticancer agents. This document outlines a strategic workflow from lead compound derivatization to in vitro evaluation and preliminary mechanism of action studies, grounded in established principles of medicinal chemistry and cancer biology.

Introduction: The Quinoline Scaffold in Oncology

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] In the realm of oncology, the quinoline scaffold is a privileged structure, found in several approved anticancer drugs and numerous investigational agents.[3][4] These compounds exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and modulation of key signaling pathways.[1][2][5] The presence of reactive sites on the quinoline ring allows for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

This compound is a promising starting material for the synthesis of a library of novel anticancer drug candidates. The electron-withdrawing nitro group and the chloro substituent at positions 5 and 4, respectively, activate the quinoline ring for nucleophilic aromatic substitution, providing a straightforward handle for chemical derivatization.

Strategic Approach to Drug Development

Our developmental strategy encompasses a multi-step process, beginning with the rational design and synthesis of a focused library of derivatives, followed by a hierarchical screening cascade to identify lead compounds with potent and selective anticancer activity.

Caption: A streamlined workflow for the development of anticancer agents from this compound.

Rationale for Derivatization

The chloro group at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution. This provides a facile route to introduce a variety of functional groups by reacting this compound with a diverse panel of amines. This approach is anticipated to yield derivatives with a range of electronic and steric properties, which is crucial for exploring the structure-activity relationship (SAR).

Synthetic Protocol: Derivatization via Nucleophilic Aromatic Substitution

This protocol details the general procedure for the synthesis of a library of 4-amino-5-nitroquinoline-2-carboxylate derivatives.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-amino-5-nitroquinoline-2-carboxylate derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Anticancer Activity Screening

A hierarchical screening approach will be employed to efficiently identify promising lead compounds.

Primary Screening: Cytotoxicity Assays

The initial screening will assess the cytotoxic potential of the synthesized derivatives against a panel of human cancer cell lines.

Cell Lines:

Cell LineCancer Type
MCF-7 Breast Cancer
A549 Lung Cancer
HCT116 Colon Cancer
PC-3 Prostate Cancer

Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized compounds (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Secondary Screening: Apoptosis and Cell Cycle Analysis

Compounds exhibiting significant cytotoxicity (low µM IC₅₀ values) will be subjected to secondary assays to elucidate their mechanism of action.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle.

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the cells with PBS and treat with RNase A.

  • Stain the cells with Propidium Iodide (PI).

  • Analyze the DNA content by flow cytometry.

Elucidating the Mechanism of Action

Based on the known anticancer activities of quinoline derivatives, a plausible mechanism of action for novel compounds derived from this compound is the inhibition of protein kinases involved in cancer cell proliferation and survival.[3][6][7]

Kinase Inhibition Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline_Derivative Quinoline Derivative (Potential Inhibitor) Quinoline_Derivative->Akt Inhibits

Caption: A proposed mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway by a novel quinoline derivative.

Kinase Inhibition Assays

To investigate the kinase inhibitory potential of the lead compounds, in vitro kinase assays can be performed. Commercially available kinase assay kits for key cancer-related kinases such as PI3K, Akt, and mTOR can be utilized.

Western Blot Analysis

Western blotting can be used to confirm the inhibition of specific signaling pathways within cancer cells.

Protocol: Western Blot for Phospho-Akt

  • Treat cancer cells with the lead compound for various time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

A decrease in the level of phosphorylated Akt would provide strong evidence for the on-target activity of the novel quinoline derivative.

Conclusion and Future Directions

The strategic framework outlined in these application notes provides a robust and efficient pathway for the development of novel anticancer agents from this compound. The combination of targeted synthesis, hierarchical in vitro screening, and focused mechanism of action studies will facilitate the identification and optimization of lead compounds with therapeutic potential. Future work will involve in vivo efficacy studies in animal models and further optimization of the lead compounds to improve their pharmacological properties.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3][4] Quinoline derivatives have demonstrated efficacy against various cancer cell lines, acting through diverse mechanisms such as inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization.[2][5][6] The versatility of the quinoline scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of pharmacological properties and the development of potent and selective anticancer agents.[2][6]

This application note focuses on the structure-activity relationship (SAR) of analogs derived from Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. This specific scaffold presents several key features for medicinal chemistry exploration: the electron-withdrawing nitro group at the C5 position, the reactive chloro group at C4, and the carboxylate ester at C2. Understanding how modifications at these and other positions influence cytotoxic activity is crucial for the rational design of novel and more effective anticancer drug candidates.

Core Principles of SAR for Quinoline-Based Anticancer Agents

The anticancer activity of quinoline derivatives is intricately linked to the substitution pattern around the core structure.[7] Key positions that frequently influence biological activity include C2, C4, C5, and the benzo portion of the ring system.

  • C2 Position: Substituents at the C2 position can significantly impact the compound's interaction with biological targets. The introduction of bulky, hydrophobic groups at this position has been shown to be crucial for potent activity in some series, particularly for inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH).[8][9]

  • C4 Position: The nature of the substituent at C4 is critical. The presence of a carboxylic acid or its ester is a common feature in many biologically active quinolines.[7][8] The chloro group in the parent scaffold serves as a versatile synthetic handle for introducing a wide array of functionalities through nucleophilic substitution reactions.

  • C5 Position: The nitro group at the C5 position is a strong electron-withdrawing group that can influence the overall electronic properties of the quinoline ring, potentially impacting DNA binding or interactions with enzymatic targets. Its reduction to an amino group can also lead to compounds with altered biological profiles.[2]

  • Benzo Ring Substituents: Modifications on the benzo portion of the quinoline ring can modulate lipophilicity, metabolic stability, and target selectivity.

Synthetic Strategies for Analog Generation

The generation of a library of this compound analogs is essential for comprehensive SAR studies. A common synthetic approach is the Doebner reaction, which involves the condensation of an aniline, a benzaldehyde derivative, and pyruvic acid.[9] For more complex analogs, multi-step synthetic routes involving cross-coupling reactions like the Suzuki reaction can be employed to introduce diverse aryl or heteroaryl substituents.[10]

General Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis and evaluation of quinoline analogs.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization start Parent Scaffold: Ethyl 4-chloro-5- nitroquinoline-2-carboxylate modification Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) start->modification purification Purification & Characterization (HPLC, NMR, MS) modification->purification in_vitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) purification->in_vitro sar_analysis SAR Analysis in_vitro->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) lead_id->moa in_vivo In Vivo Efficacy Studies moa->in_vivo

Caption: Generalized workflow for SAR studies of quinoline analogs.

Structure-Activity Relationship Analysis: Hypothetical Data

To illustrate the process of SAR analysis, the following table presents hypothetical cytotoxicity data for a series of analogs of this compound against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

Compound IDR (Substitution at C4)X (Substitution at C7)IC50 (µM) vs. MCF-7
Parent ClH15.2
Analog 1 OCH3H25.8
Analog 2 NH-PhH8.5
Analog 3 NH-Ph-4-FH5.1
Analog 4 NH-Ph-4-OCH3H12.3
Analog 5 NH-PhF3.9
Analog 6 NH-PhCl4.2
Interpretation of SAR Data:
  • Modification at C4: Replacing the chloro group with a methoxy group (Analog 1) resulted in a decrease in activity compared to the parent compound. However, substitution with an aniline moiety (Analog 2) led to a significant improvement in cytotoxicity. This suggests that an amino linkage at this position is favorable for activity.

  • Substitution on the Anilino Ring: Introducing an electron-withdrawing fluorine atom at the para position of the anilino ring (Analog 3) further enhanced the anticancer activity. Conversely, an electron-donating methoxy group at the same position (Analog 4) reduced the potency compared to the unsubstituted anilino analog (Analog 2). This indicates that the electronic properties of the substituent on the C4-anilino ring play a crucial role.

  • Substitution at C7: The introduction of a halogen (F or Cl) at the C7 position of the quinoline ring (Analogs 5 and 6) led to the most potent compounds in this hypothetical series. This highlights the importance of exploring substitutions on the benzo portion of the scaffold to further optimize activity.

Experimental Protocols

A critical component of SAR studies is the reliable and reproducible assessment of the biological activity of the synthesized analogs. The following are standard protocols for in vitro cytotoxicity screening and subsequent mechanistic studies.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.[11]

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add serially diluted compounds incubation_24h->add_compounds incubation_48h Incubate for 48-72h add_compounds->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 3-4h add_mtt->incubation_4h dissolve_formazan Dissolve formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Flow Cytometry for Apoptosis Analysis

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Potential Mechanisms of Action and Signaling Pathways

Quinoline derivatives can exert their anticancer effects through various mechanisms.[1][2] Based on the core structure, potential mechanisms of action for this compound analogs could include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic system of the quinoline ring may allow for intercalation into DNA, disrupting DNA replication and transcription.[1]

  • Kinase Inhibition: Many quinoline derivatives are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[2][5]

  • Induction of Apoptosis: These compounds can trigger programmed cell death by activating apoptotic pathways, potentially through the generation of reactive oxygen species (ROS) or by disrupting mitochondrial function.[3]

The following diagram depicts a hypothetical signaling pathway that could be modulated by a potent quinoline analog, leading to apoptosis.

Signaling_Pathway Quinoline_Analog Quinoline Analog ROS ↑ Reactive Oxygen Species (ROS) Quinoline_Analog->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis induction pathway by a quinoline analog.

Conclusion and Future Directions

The systematic SAR study of this compound analogs provides a powerful framework for the discovery of novel anticancer agents. By synthesizing and evaluating a diverse library of compounds, researchers can identify key structural features that govern cytotoxic potency and selectivity. The protocols outlined in this application note provide a robust methodology for conducting these studies. Future work should focus on optimizing the lead compounds for improved efficacy and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into preclinical and clinical development.[12][13]

References

  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
  • Review on recent development of quinoline for anticancer activities. (n.d.). [Source not available]
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). BenchChem.
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
  • Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (n.d.). BenchChem.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.).
  • an overview of quinoline derivatives as anti-cancer agents. (2024).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Compar
  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. (n.d.). BenchChem.
  • Guidelines for clinical evaluation of anti‐cancer drugs. (n.d.). PMC - NIH.
  • Structure-activity relationship of quinoline carboxylic acids.
  • Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. (2020).
  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry.
  • Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.
  • Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. (n.d.). BenchChem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). [Source not available].
  • Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. (2022).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • ETHYL 4-CHLORO-5-NITROQUINOLINE-2-CARBOXYL
  • Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
  • Ethyl 4-chloro-5-nitroquinoline-2-carboxyl
  • Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.). ResearchGate. 2-carboxylate analogs as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (2025). PMC - PubMed Central.

Sources

Application Note & Protocol: Nucleophilic Aromatic Substitution on Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Quinoline Scaffold

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antimalarials, anticancer agents, and kinase inhibitors.[1] Functionalization of the quinoline ring is a critical step in drug discovery, and the C4 position is a frequent site for modification to modulate biological activity.[2]

This document provides a detailed technical guide for the nucleophilic aromatic substitution (SNAr) on ethyl 4-chloro-5-nitroquinoline-2-carboxylate. This specific substrate is highly activated towards nucleophilic attack due to the potent electron-withdrawing effects of the quinoline nitrogen, the C5-nitro group, and the C2-carboxylate group. Understanding and mastering this reaction is key to generating diverse libraries of novel quinoline derivatives for drug development professionals.

The SNAr Mechanism: Causality Behind Reactivity

Nucleophilic aromatic substitution is fundamentally different from the more common SN1 and SN2 reactions that occur at sp3-hybridized carbon centers.[3] The reaction on this quinoline system proceeds via a well-established addition-elimination pathway, often referred to as the SNAr mechanism.[3][4]

Pillars of Reactivity for this compound:

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine, thiol, or alcohol) on the electron-deficient C4 carbon. This is typically the rate-determining step of the reaction.[4][5]

  • Formation of the Meisenheimer Complex: This attack temporarily breaks the aromaticity of the quinoline ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][6]

  • Role of Activating Groups: The stability of this intermediate is the linchpin of the entire reaction. The potent electron-withdrawing nitro group at the C5 position (ortho to the reaction center) and the quinoline ring's nitrogen atom are perfectly positioned to delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.[7][8]

  • Elimination & Re-aromatization: The reaction concludes with the expulsion of the chloride leaving group and the restoration of the aromatic system, yielding the final substituted product.[4]

// Reactants sub [label=<

This compound

  • Nu-

];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Resonance Stabilized Anion)

];

// Products prod [label=<

Final Product

  • Cl-

];

// Transitions ts1 [label="Rate-Determining Step\n(Nucleophilic Attack)", shape=plaintext, fontcolor="#5F6368"]; ts2 [label="Fast\n(Leaving Group Expulsion)", shape=plaintext, fontcolor="#5F6368"];

// Edges sub -> ts1 [style=invis]; ts1 -> mc [label="k1", color="#EA4335"]; mc -> ts2 [style=invis]; ts2 -> prod [label="k2", color="#34A853"]; mc -> sub [label="k-1", color="#EA4335"]; } dot Caption: SNAr reaction pathway.

Experimental Protocol: A Case Study with Morpholine

This protocol details the synthesis of ethyl 4-(morpholin-4-yl)-5-nitroquinoline-2-carboxylate as a representative example. The principles are broadly applicable to a range of primary and secondary amine nucleophiles.

Materials and Reagents
ReagentGradeSupplierPurpose
This compound>97%CommercialStarting Material
Morpholine>99%CommercialNucleophile
N,N-Dimethylformamide (DMF)AnhydrousCommercialSolvent
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercialBase (HCl scavenger)
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction Solvent
Brine (Saturated NaCl solution)Lab PreparedLab PreparedAqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)Lab GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialChromatography
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.0 g).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 eq). The base is crucial for neutralizing the HCl that is generated in situ, preventing the protonation and deactivation of the amine nucleophile.[2]

  • Solvent and Nucleophile: Add anhydrous DMF (approx. 10 mL/g of starting material). DMF is an excellent polar aprotic solvent that can solvate the ions and facilitate the reaction. Add morpholine (1.2 eq) to the stirring suspension. An excess of the nucleophile helps drive the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours (Typical eluent: 30-50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.[9]

  • Work-up: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water (approx. 5x the volume of DMF).

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure product.[2]

Workflow

Product Characterization

The identity and purity of the final product, ethyl 4-(morpholin-4-yl)-5-nitroquinoline-2-carboxylate, should be confirmed by standard analytical techniques:

  • 1H & 13C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

General Applicability and Reaction Parameters

The described protocol is robust and can be adapted for various nucleophiles. The table below summarizes typical conditions and expected outcomes.

Nucleophile TypeExampleBaseTemp (°C)Typical Time (h)Notes
Secondary Amine PiperidineK₂CO₃80-1004-10Generally high-yielding and clean reactions.
Primary Amine BenzylamineK₂CO₃ / Et₃N80-1006-12Reactions are typically efficient.[9]
Aniline 4-MethoxyanilineK₂CO₃ / NaH100-12012-24Less nucleophilic; may require higher temperatures or a stronger base.[10]
Thiol ThiophenolK₂CO₃60-802-6Thiols are highly nucleophilic; reactions are often faster.
Alcohol / Phenol PhenolNaH / K₂CO₃100-14012-24Requires stronger base (e.g., NaH) to deprotonate the alcohol/phenol.

Troubleshooting and Safety

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficient temperature; deactivated nucleophile (protonated); poor quality solvent.Increase temperature; ensure base is anhydrous and in sufficient excess; use fresh, anhydrous solvent.
Multiple Spots on TLC Side reactions; decomposition.Lower reaction temperature; check for stability of starting material and product under reaction conditions.
Difficult Purification Product and starting material have similar polarity; residual DMF.Adjust TLC eluent for better separation; ensure thorough washing during work-up to remove DMF.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Nitro-aromatic compounds can be energetic. Avoid excessive heat and shock. Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines.
  • Ravindar, L., et al. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]

  • Sánchez, M., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Romero, M., & Delgado, G. (2024, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Makovicky, P., & Vaskova, J. (2013). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2020, August 6). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Springer. Retrieved from [Link]

  • Bak, J., et al. (2019, June 10). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Kumar, V., et al. (2021). Synthesis of nitroquinoline derivatives 9. ResearchGate. Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]

  • Jaworski, M., & Makosza, M. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. Retrieved from [Link]

  • Abdel-Gawad, S. M., et al. (2003). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • Sasaki, J. C., et al. (2018). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2022, November 21). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. PubMed Central. Retrieved from [Link]

  • Benchchem. (n.d.). Reactivity in SNAr Reactions: A Comparative Analysis of 3-Bromoquinoline and 3-Chloroquinoline.
  • LibreTexts. (2021, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry. (2024, February 16). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. Retrieved from [Link]

  • Abdel-Megeed, M. F., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Retrieved from [Link]

  • Smith, D. M., et al. (2019, May 29). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate for Biological Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, a versatile starting material for generating novel molecular entities. We present detailed, field-proven protocols for targeted modifications at the C2, C4, and C5 positions of the quinoline ring. Furthermore, we outline standardized methodologies for the subsequent preliminary biological evaluation of these derivatives, focusing on anticancer and antimicrobial screening assays. The causality behind each experimental design is explained to empower researchers to make informed decisions in their drug discovery programs.

Introduction: The Strategic Value of the Quinoline Scaffold

Quinoline and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Their planar structure allows for intercalation with DNA, while the heterocyclic nitrogen atom and various substitution patterns facilitate interactions with a multitude of enzymatic targets.

The starting material, This compound , is a particularly valuable building block due to its distinct and orthogonally reactive functional groups:

  • C4-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of substituents.

  • C5-Nitro Group: A potent electron-withdrawing group that can be readily reduced to a nucleophilic amino group, providing a secondary point for diversification.

  • C2-Ethyl Ester: Can be hydrolyzed to a carboxylic acid or converted into various amides, enabling modulation of physicochemical properties like solubility and hydrogen-bonding capacity.

This guide focuses on leveraging these reactive sites to synthesize a focused library of compounds for biological screening, a key strategy in modern drug discovery.[3]

Rationale for Derivatization: A Structure-Activity Relationship (SAR) Approach

The core principle of a derivatization program is to systematically alter the molecular structure to understand and optimize its biological activity—a process known as establishing a Structure-Activity Relationship (SAR).[4][5]

Causality Behind Experimental Choices:
  • Modulation at C4: The C4 position is often pivotal for target engagement. By replacing the chloro group with various amines, thiols, or alcohols, we can introduce moieties that can act as hydrogen bond donors/acceptors, introduce basic or acidic centers to improve cell permeability or target binding, or add steric bulk to probe the topology of a binding pocket.

  • Transformation at C5: The electronic nature of the quinoline ring is heavily influenced by the C5 substituent. Reducing the strongly electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the molecule's electronic profile.[6] This change can switch the compound's mode of action or enhance its affinity for a specific target. The resulting amine is a versatile handle for introducing amides, sulfonamides, and other groups to further explore the SAR.

  • Modification at C2: The ester at the C2 position can be converted to a carboxylic acid, which can serve as a key interaction point with positively charged residues (e.g., lysine, arginine) in a protein target. Conversion to amides allows for the introduction of diverse side chains that can extend into new regions of a binding site or improve pharmacokinetic properties.

The overall strategy is visually summarized in the workflow below.

G cluster_synthesis Synthetic Derivatization Strategy cluster_c4 C4 Modification (SNAr) cluster_c5 C5 Modification cluster_c2 C2 Modification SM Ethyl 4-chloro-5-nitro quinoline-2-carboxylate C4_Deriv C4-Amine/Thiol/Alkoxy Derivatives SM->C4_Deriv R-NH2 / R-SH C5_Amino C5-Amino Intermediate SM->C5_Amino Reduction (e.g., SnCl2) C2_Acid C2-Carboxylic Acid Derivatives SM->C2_Acid Hydrolysis (e.g., LiOH) C5_Deriv C5-Amide/Sulfonamide Derivatives C5_Amino->C5_Deriv Acylation

Caption: Synthetic pathways for derivatizing the core scaffold.

Synthetic Protocols

General Laboratory Notes: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Reagents should be of analytical grade and used as received. Solvents should be anhydrous where required. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position with an Amine

This protocol details the displacement of the C4-chloro group with a representative amine, piperidine.

  • Objective: To synthesize Ethyl 4-(piperidin-1-yl)-5-nitroquinoline-2-carboxylate.

  • Materials:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc), Brine, Saturated Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

    • Add DIPEA (2.0 eq) to the solution, followed by the dropwise addition of piperidine (1.2 eq).

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase three times with EtOAc.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the desired product.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. A distinct upfield shift of the quinoline protons is expected due to the electron-donating nature of the amine.

Protocol 2: Reduction of the C5-Nitro Group

This protocol describes the selective reduction of the nitro group to an amine using tin(II) chloride.

  • Objective: To synthesize Ethyl 4-chloro-5-aminoquinoline-2-carboxylate.

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH)

    • Saturated Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend this compound (1.0 eq) in ethanol (approx. 0.2 M).

    • Add SnCl₂·2H₂O (5.0 eq) portion-wise. The reaction is exothermic.

    • Reflux the mixture for 2-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Re-dissolve the residue in EtOAc and slowly pour it into a beaker containing a stirred, ice-cold saturated solution of NaHCO₃ to neutralize the acid. Caution: Gas evolution (CO₂).

    • Continue stirring until the pH of the aqueous layer is ~8.

    • Filter the resulting suspension through a pad of Celite® to remove tin salts.

    • Transfer the filtrate to a separatory funnel and extract three times with DCM or EtOAc.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can often be used in the next step without further purification.

  • Self-Validation: Successful reduction can be confirmed by LC-MS (observing the expected mass change) and ¹H NMR (disappearance of the deshielded nitro-aromatic protons and appearance of a broad amine singlet).

Biological Evaluation: Screening Protocols

The following protocols provide a framework for the initial assessment of the synthesized compounds' biological activities.

G cluster_bio General Biological Testing Workflow cluster_cancer Anticancer Screening cluster_am Antimicrobial Screening start Synthesized Derivative (Known Concentration) prep Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep serial_dil Perform Serial Dilutions (Generate Dose-Response Curve) prep->serial_dil treat_cancer Treat Cells with Compound (24-72h incubation) serial_dil->treat_cancer treat_bac Inoculate Compound Dilutions with Bacteria serial_dil->treat_bac seed_cancer Seed Cancer Cells (e.g., HeLa, HT29) in 96-well plates seed_cancer->treat_cancer mtt_assay Perform MTT Assay (Measure Cell Viability) treat_cancer->mtt_assay ic50 Calculate IC50 Value mtt_assay->ic50 prep_inoc Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoc->treat_bac incubate_bac Incubate (16-20h at 37°C) treat_bac->incubate_bac mic Determine MIC (Lowest concentration with no growth) incubate_bac->mic

Caption: Workflow for initial in vitro biological screening.
Protocol 3: In Vitro Anticancer Cell Viability (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of novel compounds against cancer cell lines.[7][8]

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the derivatives.

  • Materials:

    • Human cancer cell lines (e.g., HeLa - cervical cancer, HT29 - colorectal adenocarcinoma).[9]

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom plates.

    • MTT solution (5 mg/mL in PBS).

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.[7]

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

  • Self-Validation: The positive control (Doxorubicin) should yield an IC₅₀ value within the expected range for the cell line used. The vehicle control should show ~100% viability.

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][10][11]

  • Objective: To determine the MIC of the derivatives against representative Gram-positive and Gram-negative bacteria.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Mueller-Hinton Broth (MHB).

    • 96-well round-bottom plates.

    • Standardized bacterial inoculum (0.5 McFarland standard).

    • Positive control antibiotic (e.g., Ciprofloxacin).

  • Procedure:

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB over a desired concentration range (e.g., 128 µg/mL to 0.25 µg/mL).

    • Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10][12]

    • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Controls: Include a positive control (bacteria with no compound), a negative/sterility control (broth only), and a positive antibiotic control.[12]

    • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

  • Self-Validation: The positive control wells should be turbid, while the negative control wells should remain clear. The MIC of the standard antibiotic should fall within its quality control range.

Data Presentation and Interpretation

Quantitative data from initial screenings should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR¹ (C4-Substituent)R² (C5-Substituent)HeLa IC₅₀ (µM)S. aureus MIC (µg/mL)
SM-1 -Cl-NO₂> 100> 128
D1-A -Piperidinyl-NO₂25.464
D1-B -Morpholinyl-NO₂48.2128
D2-A -Cl-NH₂85.1> 128
D3-A -Piperidinyl-NH₂15.832

Interpretation Example: Comparing SM-1 to D1-A and D1-B suggests that introducing a cyclic amine at the C4 position confers moderate cytotoxic activity. The higher potency of the piperidinyl derivative (D1-A ) over the morpholinyl derivative (D1-B ) may indicate a preference for a more basic or lipophilic group at this position. Further comparison of D1-A with D3-A shows that reduction of the C5-nitro group enhances both anticancer and antimicrobial activity, highlighting a promising avenue for further optimization.

References

  • Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

  • Title: Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors Source: PubMed URL: [Link]

  • Title: Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents Source: PubMed URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biological Activities of Quinoline Derivatives Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation Source: PubMed URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: PubMed URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Derivatives of 4-chloro- and 6-nitro-quinoline Source: PubMed URL: [Link]

  • Title: SAR: Structure Activity Relationships Source: Collaborative Drug Discovery URL: [Link]

  • Title: Structure-activity relationship (SAR) Source: GARDP Revive URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. We move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction yields.

I. Strategic Overview: A Viable Synthetic Pathway

The synthesis of this compound is not a trivial one-pot reaction. It requires a strategic sequence of reactions where the order of functional group installation is critical to success. A logical and commonly employed strategy involves three core transformations:

  • Ring Formation: Construction of the foundational 4-hydroxyquinoline-2-carboxylate scaffold. The Gould-Jacobs reaction is a classic and effective method for this step.[1][2][3]

  • Nitration: Regioselective introduction of a nitro group onto the quinoline core. Directing this addition to the C5-position is a primary challenge.

  • Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality, a step sensitive to the electron-withdrawing nature of the other substituents.

The following workflow visualizes this strategic approach.

G cluster_0 Step 1: Quinoline Core Synthesis cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Deoxychlorination A Aniline Derivative + Diethyl Ethoxymethylenemalonate B Condensation Intermediate A->B Condensation (100-130°C) C Ethyl 4-hydroxyquinoline-2-carboxylate B->C Thermal Cyclization (>250°C or Microwave) D Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate C->D Nitrating Agent (e.g., HNO₃/H₂SO₄) E This compound (Final Product) D->E Chlorinating Agent (e.g., POCl₃) G Start Incomplete Chlorination? Action1 Increase POCl₃ excess and/or reaction time. Start->Action1 Yes Check1 Reaction Complete? Action1->Check1 Action2 Add catalytic DMF or organic base. Check1->Action2 No End_Success Success: Proceed to Workup Check1->End_Success Yes Check2 Reaction Complete? Action2->Check2 Action3 Use stronger reagent: POCl₃ / PCl₅ mixture. Check2->Action3 No Check2->End_Success Yes Action3->End_Success Yes End_Fail Failure: Re-evaluate strategy (Consider protecting groups) Action3->End_Fail Still No

Caption: Troubleshooting logic for the deoxychlorination step.

Q: How do I safely handle the workup of a reaction containing excess POCl₃?

A: This is a critical safety consideration. POCl₃ reacts violently with water in an exothermic hydrolysis.

  • Safe Quenching Protocol:

    • After the reaction is complete, cool the mixture in an ice bath.

    • If possible, remove the bulk of the excess POCl₃ under reduced pressure (in a well-ventilated fume hood).

    • Very slowly and cautiously, pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. Do this in small portions to manage the exotherm.

    • Once the quench is complete, the acidic aqueous mixture can be neutralized carefully with a base (e.g., solid NaHCO₃ or a cold aqueous NaOH solution) before product extraction.

III. Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on their specific substrate and available equipment.

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate (Microwave Method)

This protocol is adapted from modern approaches to the Gould-Jacobs reaction. [4]

  • Reaction Setup: In a 10 mL microwave vial, combine the appropriate aniline precursor (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.2 eq). Note: If the aniline is a solid, it can be dissolved in a minimal amount of a high-boiling solvent like NMP or sulfolane.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 15-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: After completion, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.

  • Purification: Filter the solid product and wash it with a cold solvent such as acetonitrile or ethanol to remove any unreacted DEEM. Dry the solid under vacuum. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Protocol 2: Chlorination with POCl₃/DMF
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and drying tube, add Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate (1.0 eq). Add excess POCl₃ (5-10 eq, to act as solvent) and a catalytic amount of DMF (0.1-0.2 eq).

  • Heating: Heat the mixture to reflux (approx. 100-110°C) and maintain for 2-6 hours. Monitor the reaction's completion by TLC or LC-MS (a common method is to quench a small aliquot with methanol and analyze the resulting methoxy adduct by LC-MS).

  • Workup: Cool the reaction mixture to 0°C. Carefully pour the mixture onto a stirred slurry of crushed ice.

  • Neutralization & Extraction: Once the hydrolysis of excess POCl₃ is complete, neutralize the aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography.

IV. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wozniak, M., & Paluchowska, M. (2018). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 23(5), 1234. [Link]

  • Sugiura, M., et al. (1992). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Chemical and Pharmaceutical Bulletin, 40(9), 2262-2266. [Link]

  • Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Kulka, M., & Manske, R. H. F. (1952). The nitration of some quinoline derivatives. Canadian Journal of Chemistry, 30(9), 720-726. [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. The Merck Index Online.[Link]

  • Manske, R. H. F., & Kulka, M. (1952). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry.[Link]

  • Maiti, D., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5868–5873. [Link]

  • ResearchGate. (n.d.). The Nitration of Some Quinoline Derivatives. ResearchGate.[Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate.[Link]

Sources

Technical Support Center: Synthesis of Substituted Quinoline-2-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinoline-2-carboxylates. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during these synthetic procedures. Our goal is to equip you with the knowledge to optimize your reaction outcomes and efficiently purify your target compounds.

Introduction

The quinoline-2-carboxylate scaffold is a key structural motif in a multitude of pharmaceuticals and functional materials.[1][2] Its synthesis is a cornerstone of heterocyclic chemistry, with several named reactions being cornerstones of the field, including the Doebner-von Miller, Combes, Friedländer, and Pfitzinger reactions.[3][4] While these methods are powerful, they are often accompanied by specific side reactions that can complicate synthesis and reduce yields. This guide provides a structured approach to identifying, understanding, and mitigating these common issues.

General Troubleshooting

Before diving into method-specific issues, some general principles can significantly improve the success of your quinoline synthesis:

  • Reagent Purity: Always use high-purity, freshly distilled or purified starting materials. Impurities can introduce unforeseen side reactions.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of your reaction.[5] It allows you to track the consumption of starting materials and the formation of your desired product, helping to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[6]

  • Inert Atmosphere: For sensitive substrates or reactions involving organometallic reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other undesirable side reactions.

Method-Specific Troubleshooting Guides

This section is organized by common synthetic methods for preparing quinoline-2-carboxylates. Each guide is presented in a question-and-answer format to directly address the challenges you may be facing.

Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8] It is a versatile method but is notorious for certain side reactions.

Question 1: My reaction is producing a large amount of intractable tar, leading to low yields and difficult purification. What is the cause and how can I prevent it?

Answer:

This is the most common issue in the Doebner-von Miller synthesis.[6][9]

  • Root Cause: The primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[6][9][10] Strong acidic conditions, while necessary for the reaction, can promote this self-condensation, leading to the formation of high-molecular-weight polymers and tars.[9]

  • Troubleshooting Strategies:

    • Slow Addition of Reagents: A simple yet effective technique is to add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[6] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.

    • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline is in an aqueous acidic phase can significantly reduce its self-polymerization.[9][11]

    • Optimize Acid Catalyst and Concentration: The choice and concentration of the acid are critical. While strong acids are required, overly harsh conditions can accelerate tar formation.[9] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation.[5][7][9] Milder Lewis acids may be preferable in some cases.[9]

    • Temperature Control: While heating is often necessary, excessive temperatures can promote polymerization.[6][9] Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

Question 2: My final product is contaminated with partially hydrogenated quinoline derivatives (dihydro- or tetrahydroquinolines). How can I resolve this?

Answer:

  • Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[9] Incomplete oxidation, due to an insufficient amount or inefficient oxidizing agent, will result in these hydrogenated impurities.[9]

  • Troubleshooting Strategies:

    • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[9]

    • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[9]

    • Monitor Intermediate Disappearance: Use TLC or GC-MS to monitor the disappearance of the dihydroquinoline intermediate before working up the reaction.[9]

Friedländer Annulation

The Friedländer synthesis provides a straightforward route to polysubstituted quinolines through the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][12][13]

Question 1: I am observing significant amounts of self-condensation byproducts from my ketone starting material. How can I minimize this?

Answer:

  • Root Cause: Under the reaction conditions, particularly with base catalysis, the ketone reactant can undergo self-condensation (an aldol condensation).[10]

  • Troubleshooting Strategies:

    • Use an Imine Analog: To circumvent aldol condensation, especially under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.

    • Catalyst Selection: If using a base catalyst, consider switching to an acid catalyst to minimize aldol condensation.[14]

    • Milder Reaction Conditions: Employing milder reaction conditions, such as using a gold catalyst, can reduce the propensity for self-condensation.

    • Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its concentration and thus reduce self-condensation.[10]

Question 2: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the regioselectivity?

Answer:

  • Root Cause: The use of an unsymmetrical ketone can lead to the formation of two different enolates or enamines, resulting in a mixture of quinoline regioisomers.[12]

  • Troubleshooting Strategies:

    • Catalyst Control: Certain amine catalysts are known to promote regioselectivity.[14]

    • Directed Synthesis: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[12]

    • Optimization of Reaction Conditions: Systematically varying the catalyst, solvent, and temperature can help favor the formation of the desired regioisomer.

Combes Quinoline Synthesis

The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines from anilines and β-diketones under acidic conditions.[3][15][16][17]

Question 1: The cyclization step of my Combes synthesis is not proceeding efficiently, leading to low yields. What could be the issue?

Answer:

  • Root Cause: The acid-catalyzed cyclization of the enamine intermediate is a critical step.[15][17] Insufficiently acidic conditions or the presence of strong electron-withdrawing groups on the aniline can hinder this electrophilic aromatic substitution.

  • Troubleshooting Strategies:

    • Acid Catalyst: Ensure a sufficiently strong acid catalyst is used. Polyphosphoric acid (PPA) is often more effective than sulfuric acid.[5][18]

    • Substrate Reactivity: Anilines with strong electron-withdrawing groups (e.g., -NO₂) may not be suitable for this reaction as they deactivate the aromatic ring towards cyclization.[16][18]

    • Temperature: Ensure the reaction is heated sufficiently to promote cyclization.

Pfitzinger Quinoline Synthesis

The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[15][19][20]

Question 1: My Pfitzinger reaction is sluggish and gives low yields of the desired quinoline-4-carboxylic acid. How can I improve the outcome?

Answer:

  • Root Cause: The Pfitzinger reaction relies on the initial base-catalyzed hydrolysis of isatin to an isatinate intermediate.[21] Incomplete hydrolysis or side reactions of the carbonyl partner can lead to poor yields.

  • Troubleshooting Strategies:

    • Base Concentration: A sufficient concentration of a strong base (e.g., potassium hydroxide) is crucial for the initial ring opening of isatin.[22]

    • Solvent System: A mixture of ethanol and water is a common and effective solvent system. Ethanol helps dissolve the organic reactants, while water is necessary for the hydrolysis of isatin.[22]

    • Reaction Time and Temperature: The reaction often requires prolonged heating at reflux to go to completion.[21]

    • Microwave Irradiation: The use of microwave irradiation has been shown to shorten reaction times and, in some cases, lead to cleaner reactions and improved yields.[22]

Data Summary Table

Synthesis MethodCommon Side ReactionKey Troubleshooting Parameters
Doebner-von Miller Tar/Polymer FormationSlow reagent addition, biphasic solvent system, optimize acid catalyst and temperature.[6][9]
Incomplete OxidationUse excess oxidant, post-reaction oxidation, monitor intermediate disappearance.[9]
Friedländer Annulation Aldol CondensationUse imine analog, switch to acid catalyst, milder conditions, slow reagent addition.[14]
Poor RegioselectivityUse regioselective catalysts, directing groups on ketone, optimize conditions.[12][14]
Combes Synthesis Inefficient CyclizationUse strong acid catalyst (e.g., PPA), avoid strongly deactivated anilines, ensure sufficient heating.[5][16][18]
Pfitzinger Synthesis Low ConversionEnsure sufficient base concentration, use appropriate solvent system (e.g., ethanol/water), consider microwave irradiation.[21][22]

Experimental Workflow Diagrams

Troubleshooting Tar Formation in Doebner-von Miller Synthesis

start Low Yield & High Tar Formation in Doebner-von Miller Synthesis check_addition Was the α,β-unsaturated carbonyl added slowly? start->check_addition slow_addition Implement slow/dropwise addition of the carbonyl compound. check_addition->slow_addition No check_solvent Is a biphasic solvent system being used? check_addition->check_solvent Yes slow_addition->check_solvent biphasic Employ a biphasic system (e.g., Toluene/Aqueous Acid). check_solvent->biphasic No check_acid Have acid catalyst and concentration been optimized? check_solvent->check_acid Yes biphasic->check_acid optimize_acid Screen different Brønsted and Lewis acids and their concentrations. check_acid->optimize_acid No check_temp Is the reaction temperature optimized? check_acid->check_temp Yes optimize_acid->check_temp optimize_temp Determine the lowest effective temperature for the reaction. check_temp->optimize_temp No end Improved Yield and Reduced Tar Formation check_temp->end Yes optimize_temp->end

Caption: Troubleshooting workflow for tar formation.

Mitigating Aldol Condensation in Friedländer Synthesis

start Aldol Condensation Side Products in Friedländer Synthesis check_catalyst Is a base catalyst being used? start->check_catalyst switch_catalyst Switch to an acid catalyst or explore milder catalysts (e.g., gold-based). check_catalyst->switch_catalyst Yes check_imine Have you considered using an imine analog? check_catalyst->check_imine No switch_catalyst->check_imine use_imine Synthesize and use the imine analog of the o-aminoaryl aldehyde/ketone. check_imine->use_imine No check_addition Is the ketone being added slowly? check_imine->check_addition Yes use_imine->check_addition slow_addition Implement slow/dropwise addition of the ketone. check_addition->slow_addition No end Minimized Aldol Condensation check_addition->end Yes slow_addition->end

Caption: Strategy to reduce aldol byproducts.

Conclusion

The synthesis of substituted quinoline-2-carboxylates is a mature field, yet it presents persistent challenges that require a systematic and informed approach to overcome. By understanding the underlying mechanisms of common side reactions and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency, yield, and purity of their desired products.

References

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem.
  • troubleshooting side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem.
  • Friedländer Quinoline Synthesis - Alfa Chemistry.
  • A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates - Benchchem.
  • byproduct formation in the Doebner-von Miller reaction - Benchchem.
  • Preventing side product formation in quinoline synthesis - Benchchem.
  • Reducing byproducts in the Pfitzinger quinoline synthesis - Benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020-02-03). Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02). Available from: [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. Available from: [Link]

  • Quinoline-impurities - Pharmaffiliates. Available from: [Link]

  • Pfitzinger reaction - Wikipedia. Available from: [Link]

  • side reactions in the synthesis of quinoline derivatives - Benchchem.
  • Minimizing side products in the Friedländer quinoline synthesis - Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025-01-28). Available from: [Link]

  • ) Synthesis of Quinoline and derivatives1). Available from: [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available from: [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis - Green Chemistry (RSC Publishing). Available from: [Link]

  • Doebner–Miller reaction - Wikipedia. Available from: [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016-06-15). Available from: [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review - ResearchGate. (2014-03-28). Available from: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available from: [Link]

  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation - Benchchem.
  • Friedländer Synthesis - J&K Scientific LLC. (2025-06-03). Available from: [Link]

  • Combes Quinoline Synthesis.
  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions - Organic Chemistry Portal. Available from: [Link]

  • The Pfitzinger Reaction. (Review) - ResearchGate. Available from: [Link]

  • Combes quinoline synthesis - Wikipedia. Available from: [Link]

  • Doebner-Miller Reaction - SynArchive. Available from: [Link]

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. Available from: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines | Request PDF - ResearchGate. (2025-08-06). Available from: [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available from: [Link]

  • Quinoline - Wikipedia. Available from: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (2025-08-10). Available from: [Link]

  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. | Request PDF - ResearchGate. (2025-08-07). Available from: [Link]

  • A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions - CORE. Available from: [Link]

Sources

Troubleshooting Guide: Navigating Common Purification Issues

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional challenge in synthetic and medicinal chemistry is the effective purification of polar quinoline compounds. Their inherent basicity, coupled with the presence of polar functional groups, often leads to problematic interactions with traditional silica-based stationary phases and poor retention in standard reversed-phase chromatography. This guide provides targeted troubleshooting advice and in-depth answers to frequently asked questions, empowering researchers to overcome these common hurdles.

This section addresses specific, recurring problems encountered during the chromatographic purification of polar quinoline compounds.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline compound shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge for polar analytes in reversed-phase (RP) chromatography.[1][2] The compound has a higher affinity for the polar mobile phase than the nonpolar stationary phase. Here are several strategies to enhance retention:

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can increase the aqueous portion. However, be aware that standard C18 columns can suffer from "phase collapse" in highly aqueous conditions (>95% water), leading to a sudden loss of retention. Using modern RP columns specifically designed and end-capped for stability in highly aqueous conditions is recommended.[2]

  • Employ an Embedded Polar Group (EPG) Column: Consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) offer alternative selectivity and can enhance the retention of polar compounds through different interaction mechanisms.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the most effective solution for highly polar compounds.[1][3][4] It utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. Water acts as the strong, eluting solvent. This inverted polarity setup is ideal for retaining and separating very polar molecules that are unretained in reversed-phase mode.[1][5]

  • Utilize Ion-Pairing Chromatography: For ionizable quinoline compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic pairing or an alkyl sulfonate for basic pairing) to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the nonpolar stationary phase.

Issue 2: Significant Peak Tailing in HPLC and Flash Chromatography

Q: I am observing severe peak tailing for my basic quinoline compound on a silica-based column (both normal-phase and reversed-phase). What is the cause, and how can I achieve symmetrical peaks?

A: Peak tailing for basic compounds like quinolines is most often caused by strong, undesirable interactions between the basic nitrogen of the quinoline ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[6][7][8] This leads to a secondary retention mechanism that broadens and tails the peak.

G start Peak Tailing Observed check_additive Is a basic additive (e.g., TEA, NH4OH) in the mobile phase? start->check_additive check_ph Is mobile phase pH optimized (e.g., pH 2.5-4)? check_additive->check_ph No add_additive Add 0.1-1% Triethylamine (TEA) or another competing base. check_additive->add_additive Yes check_column Is the column modern, highly deactivated, and end-capped? check_ph->check_column No adjust_ph Adjust pH to protonate the quinoline and suppress silanol ionization. check_ph->adjust_ph Yes consider_hilic Consider switching to HILIC or an alternative stationary phase (Alumina). check_column->consider_hilic No replace_column Use a high-purity, end-capped column suitable for bases. check_column->replace_column Yes add_additive->check_ph adjust_ph->check_column replace_column->consider_hilic

Caption: Logic for troubleshooting peak tailing in chromatography.

Here are the key strategies to improve peak shape:

  • Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase is highly effective.[6][7] These additives preferentially interact with the active silanol sites, effectively masking them from your quinoline compound and resulting in sharper, more symmetrical peaks.

  • Control Mobile Phase pH (for RP-HPLC): The pH of the mobile phase is a critical parameter. For basic quinolines, operating at a low pH (e.g., 2.5-4) protonates the quinoline nitrogen. This protonated form has reduced interaction with the now-suppressed acidic silanol groups, minimizing tailing.

  • Employ a Highly Deactivated Column: Use a modern, high-purity silica column that has been extensively end-capped. End-capping chemically converts most of the surface silanol groups into less interactive siloxane bridges, significantly reducing the sites available for unwanted interactions.

Issue 3: Compound Decomposition on Silica Gel

Q: My polar quinoline compound appears to be degrading during flash chromatography on silica gel. How can I purify it without decomposition?

A: The acidic nature of standard silica gel can catalyze the decomposition of sensitive quinoline derivatives.[7][8][9] This is a common issue, especially for quinolines with acid-labile functional groups.

  • Deactivate the Silica Gel: Before loading your sample, neutralize the acidic sites by flushing the packed column with your chosen eluent system containing a small amount of a base.[8] A common practice is to use 1-2% triethylamine in the mobile phase for this pre-treatment.[7]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic or basic stationary phase.[7]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds and is less likely to cause acid-catalyzed degradation.[6][7][8]

    • Bonded Silica: Phases like Diol or Amine-functionalized silica can offer different selectivity and a less harsh environment.[10]

  • Reversed-Phase Flash Chromatography: If your compound and impurities have sufficiently different hydrophobicities, reversed-phase flash chromatography using a C18-functionalized silica is a powerful way to avoid the acidity of bare silica altogether.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is HILIC, and when is it the best choice for purifying polar quinoline compounds?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for separating and purifying compounds that are too polar for reversed-phase chromatography.[1][4] It typically uses a polar stationary phase (e.g., bare silica, diol, amine, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[3][5] In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent).[3]

You should use HILIC when your polar quinoline compound is unretained on a C18 column even with a highly aqueous mobile phase.[1] It is particularly advantageous because it often provides better peak shapes for polar basic compounds and uses volatile, MS-friendly mobile phases.

Q2: How do I select the right stationary phase for my polar quinoline?

A2: The choice depends on the specific properties of your compound and the impurities you need to remove.

G start Start: Polar Quinoline Purification check_retention_rp Is the compound retained on a C18 column? start->check_retention_rp check_stability_silica Is the compound stable on acidic silica? check_retention_rp->check_stability_silica No use_rp Use Reversed-Phase (C18). Optimize pH and mobile phase. check_retention_rp->use_rp Yes check_separation_np Does normal phase (silica) provide adequate separation? check_stability_silica->check_separation_np Yes use_alumina Use Alumina (Neutral/Basic) or Reversed-Phase Flash. check_stability_silica->use_alumina No use_hilic Use HILIC. (Silica, Diol, or Amine phase) check_separation_np->use_hilic No use_deactivated_silica Use Deactivated Silica (add TEA to eluent). check_separation_np->use_deactivated_silica Yes

Caption: Decision workflow for selecting a purification method.

ModeStationary PhaseMobile PhaseBest ForKey Considerations
Reversed-Phase (RP) Nonpolar (e.g., C18)Polar (e.g., Water/Acetonitrile)Moderately polar, ionizable quinolines.Risk of poor retention for very polar compounds. pH control is critical for peak shape.
Normal-Phase (NP) Polar (e.g., Silica)Nonpolar (e.g., Hexane/Ethyl Acetate)Less polar quinolines; separating isomers.High risk of tailing and decomposition for basic quinolines. Requires deactivation.[6][7][8]
HILIC Polar (e.g., Silica, Amine)High Organic (e.g., Acetonitrile/Water)Highly polar, water-soluble quinolines.The go-to method when RP fails. Excellent for polar compounds.[1][3]
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous BuffersIonizable quinoline derivatives.Separates based on charge. Useful for removing other basic or acidic impurities.[11]

Q3: Can Supercritical Fluid Chromatography (SFC) be used for polar quinolines?

A3: Yes, Supercritical Fluid Chromatography (SFC) is increasingly being used for both chiral and achiral separations of polar compounds.[12][13] SFC uses supercritical CO2 as the primary mobile phase, which is non-polar. However, by adding polar organic modifiers like methanol, its elution strength and ability to dissolve polar analytes can be significantly increased.[13][14] SFC offers advantages of high speed and reduced organic solvent consumption, making it a "green" alternative to normal-phase HPLC.[12][13] While extremely polar compounds can still be challenging, modern SFC with polar co-solvents and specialized stationary phases can be a powerful tool for purifying polar quinolines.[12][15]

Detailed Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography

This protocol minimizes tailing and decomposition of basic quinoline compounds on standard silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

  • Column Packing: Dry pack the flash chromatography column with the appropriate amount of silica gel and tap gently to ensure even packing.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).

  • Column Flush: Flush the packed column with 2-3 column volumes of this deactivating solvent mixture. This step neutralizes the acidic silanol sites.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove the excess base.

  • Sample Loading: Load your crude sample onto the column using your preferred method (dry or wet loading).

  • Elution: Begin the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient, collecting fractions.

Protocol 2: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC separation for a highly polar quinoline compound.

  • Column Selection: Begin with a bare silica or an amide-based HILIC column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Weak Solvent): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (adjust pH to ~3 with formic acid if needed).

    • Mobile Phase B (Strong Solvent): 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate (at the same pH).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95-100% A) for at least 10 column volumes to ensure a stable water layer is formed on the stationary phase. This is a critical step in HILIC.

  • Gradient Elution:

    • Inject the sample dissolved in the initial mobile phase.

    • Start with a shallow gradient, for example:

      • 0-1 min: 5% B

      • 1-10 min: Gradient from 5% to 50% B

      • 10-12 min: Hold at 50% B

      • 12-15 min: Return to 5% B and re-equilibrate.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape for your specific compound.

References

  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Technical Support Center: Purifying Quinoline Aldehydes by Column Chrom
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed.
  • Technical Support Center: Purification of Quinoline Deriv
  • What chromatographic methods are suitable for quinoline separ
  • Development of new stationary phase for separation of polar lipids and related analogs by Supercritical Fluid Chromatography (SFC).
  • Addressing challenges in the purification of quinoline deriv
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • Purific
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation.
  • What can I use to purify polar reaction mixtures? Biotage.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • Purific
  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
  • Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study.
  • How Good is SFC for Polar Analytes?
  • Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling.
  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks.
  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Quinoline-8-ol and Its Derivatives as Preconcentration Agents in Flow Injection Analysis Coupled to Atomic and Molecular Spectrometric. J-Stage.
  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • HILIC Purification Strategies for Flash Chrom
  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI.
  • Supercritical Fluid Chrom
  • HILIC – The Rising Star of Polar Chrom
  • What is Supercritical Fluid Chromatography (SFC)
  • Using differential mobility spectrometry to measure ion solvation: an examination of the roles of solvents and ionic structures in separating quinoline-based drugs. Royal Society of Chemistry.
  • For highly polar compound, how to do the purification?
  • Supercritical Fluid Chrom
  • Quinoline. Wikipedia.
  • Microbial metabolism of quinoline and related compounds. XVIII.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Ion-Exchange Chrom
  • Method for purifying quinolinecarboxylic acid derivative.
  • Making quinoline - the Skraup synthesis. YouTube.
  • Synthesis of quinolines. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Reaction Conditions for Chloronitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of chloronitroquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during these critical synthetic procedures. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the safe and efficient synthesis of your target compounds.

Section 1: Foundational Principles and Safety First

The synthesis of chloronitroquinolines involves highly reactive and potentially hazardous reagents. A thorough understanding of the underlying chemical principles and strict adherence to safety protocols are paramount for successful and safe experimentation.

Core Reaction Mechanisms

The two primary synthetic routes to chloronitroquinolines involve the electrophilic substitution of a quinoline precursor:

  • Nitration of a Chloroquinoline: This is a common and often preferred route. The electron-withdrawing nature of the chloro group and the protonated quinoline nitrogen under strongly acidic conditions directs the incoming nitro group.

  • Chlorination of a Nitroquinoline: This alternative route can be useful depending on the desired isomer and the availability of the starting nitroquinoline.

The regioselectivity of these reactions is governed by the electronic properties of the quinoline ring system. In strongly acidic media, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, predominantly at the 5- and 8-positions.[1]

Critical Safety Precautions

Working with Nitrating Agents (Nitric Acid/Sulfuric Acid):

  • Corrosivity and Reactivity: Nitric acid and its mixtures are highly corrosive and can cause severe burns.[2] They are also strong oxidizing agents that can react violently with organic compounds and reducing agents, posing explosion and fire hazards.[2]

  • Toxicity: Fumes from nitric acid and nitrogen dioxide produced during the reaction are toxic and can cause severe respiratory irritation.[2]

  • Thermal Runaway: Nitration reactions are highly exothermic.[3] Inadequate temperature control can lead to a runaway reaction and potential explosion.

  • Safe Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[2] Have an emergency eyewash and shower station readily accessible.[2]

Working with Chlorinating Agents (e.g., Chlorine Gas, Phosphorus Oxychloride):

  • Chlorine Gas: A highly toxic and corrosive gas with a strong, irritating odor.[4] It is a strong oxidizer and should be handled in a well-ventilated fume hood.[4] Ensure all equipment is dry, as wet chlorine is highly corrosive to many metals.[3]

  • Phosphorus Oxychloride (POCl₃): A toxic, corrosive liquid that reacts violently with water, releasing toxic gases.[2][5] It can cause severe burns to the skin and eyes and is fatal if inhaled.[5] Always handle phosphorus oxychloride in a fume hood, wearing appropriate PPE.[2][5]

Section 2: Experimental Protocols

The following protocols provide a starting point for the synthesis of common chloronitroquinoline isomers. Optimization may be required based on the specific substrate and desired scale.

Synthesis of 7-Chloro-6-nitroquinoline via Nitration of 7-Chloroquinoline

This protocol is a robust method for the preparation of 7-chloro-6-nitroquinoline.[5]

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 7-chloroquinoline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.0 eq) to the 7-chloroquinoline while maintaining the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 7-chloroquinoline in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Quenching: Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extraction: Extract the aqueous layer three times with dichloromethane.

    • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol to yield 7-chloro-6-nitroquinoline.

Synthesis of 5-Chloro-8-nitroquinoline and 8-Chloro-5-nitroquinoline

The nitration of quinoline typically produces a mixture of 5-nitro and 8-nitro isomers.[1] A similar outcome is expected for the nitration of chloroquinolines where the 5 and 8 positions are unsubstituted. The subsequent separation of these isomers is a critical step.

General Nitration Procedure:

Follow a similar procedure as in Section 2.1 , substituting the appropriate chloroquinoline as the starting material.

Separation of Isomers:

The separation of 5-nitro and 8-nitroquinoline isomers can be challenging. A reported method involves the fractional crystallization of their hydrohalide salts from wet dimethylformamide (DMF).[6][7]

  • The crude mixture of nitroquinoline isomers is dissolved in ethyl acetate, and hydrogen chloride gas is bubbled through to precipitate the hydrohalide salts.[7]

  • The collected precipitate is then dissolved in hot, wet DMF.[6][7]

  • Upon slow cooling, the 5-nitroquinoline hydrohalide preferentially crystallizes.[6][7]

  • The 8-nitroquinoline can then be recovered from the filtrate by adjusting the pH.[6]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of chloronitroquinolines.

Q1: My reaction yield is very low. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The deactivating effect of the chloro group and the quinolinium ion can slow down the reaction.

    • Solution: Monitor the reaction closely using TLC. If the starting material is still present after the recommended time, consider extending the reaction time or cautiously increasing the temperature by a few degrees. Ensure your reagents are of high purity and anhydrous, as water can interfere with the reaction.

  • Product Degradation:

    • Cause: Excessively high temperatures or prolonged reaction times can lead to the decomposition of the product, often indicated by the formation of dark, tarry substances.

    • Solution: Maintain strict temperature control, especially during the addition of the nitrating mixture. Use an efficient cooling bath. Quench the reaction as soon as TLC indicates the consumption of the starting material.

  • Losses during Work-up:

    • Cause: The product may have some solubility in the aqueous phase, or an emulsion may have formed during extraction.

    • Solution: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent. To break emulsions, add a small amount of brine to the separatory funnel.

Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?

A2: Regioselectivity is a common challenge in electrophilic aromatic substitution.

  • Understanding the Directing Effects: In strongly acidic nitrating conditions, the quinoline nitrogen is protonated. This makes the pyridine ring highly electron-deficient and directs electrophilic attack to the benzene ring, primarily at the C5 and C8 positions. The position of the existing chloro group will further influence the final isomer distribution.

  • Controlling Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Nitrating Agent: For certain substrates, using a milder nitrating agent, such as acetyl nitrate (prepared from acetic anhydride and nitric acid), may offer better regiocontrol.[8]

  • Alternative Synthetic Route: Consider the alternative synthetic route. If you are nitrating a chloroquinoline and getting an undesired isomer mixture, investigate the chlorination of the corresponding nitroquinoline. The directing effect of the nitro group will be different and may favor the desired isomer.

Q3: My reaction mixture turned into a dark, tarry mess. What happened and how can I prevent it?

A3: Tar formation is a frequent issue in reactions involving strong acids and oxidizing agents.

  • Cause: This is typically due to overheating, which leads to polymerization and decomposition of the starting materials and products.

  • Prevention:

    • Strict Temperature Control: This is the most critical factor. Use an efficient ice-salt bath to maintain a low and stable temperature, especially during the exothermic addition of the nitrating mixture.

    • Slow Reagent Addition: Add the nitrating mixture very slowly and dropwise to allow for efficient heat dissipation.

    • Efficient Stirring: Ensure the reaction mixture is vigorously stirred to prevent localized hotspots.

Q4: I am having difficulty purifying my chloronitroquinoline product. What are some effective methods?

A4: The purification of chloronitroquinoline isomers can be challenging due to their similar polarities.

  • Recrystallization: This is the most common method. Experiment with different solvents to find one in which the desired isomer has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. Ethanol is often a good starting point.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A gradient elution with a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed. Careful optimization of the solvent system is key to achieving good separation.

  • Fractional Crystallization of Salts: As mentioned in Section 2.2 , converting the isomeric mixture to their salts (e.g., hydrochlorides) and performing fractional crystallization can be a powerful technique for separation.[6][7]

Q5: I suspect the chloro group on my quinoline is being hydrolyzed during the nitration reaction. Is this possible?

A5: While less common than other side reactions, hydrolysis of an aryl chloride under strongly acidic and aqueous work-up conditions is a possibility, though generally, aryl chlorides are quite resistant to hydrolysis.

  • Signs of Hydrolysis: The presence of a hydroxy-nitroquinoline byproduct in your crude product mixture.

  • Confirmation: This can be confirmed by mass spectrometry (observing a peak corresponding to the hydrolyzed product) and NMR spectroscopy.

  • Minimizing Hydrolysis:

    • Use anhydrous conditions as much as possible for the reaction itself.

    • During work-up, minimize the time the product is in a strongly acidic aqueous solution. Neutralize the reaction mixture promptly but carefully after quenching.

Section 4: Data and Visualization

Physical Properties of Selected Chloronitroquinolines
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
5-Chloro-8-nitroquinoline6942-98-9C₉H₅ClN₂O₂208.60136-136.5[9]
8-Chloro-5-nitroquinoline22539-55-5C₉H₅ClN₂O₂208.60Not available
7-Chloro-6-nitroquinoline5332-61-6C₉H₅ClN₂O₂208.60158-160
6-Chloro-5-nitroquinoline86984-32-9C₉H₅ClN₂O₂208.60Not available
Synthetic Workflow and Troubleshooting Logic

Diagram 1: General Synthetic Workflow for Chloronitroquinolines

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chloroquinoline Chloroquinoline Nitration Nitration Chloroquinoline->Nitration HNO₃/H₂SO₄ Nitroquinoline Nitroquinoline Chlorination Chlorination Nitroquinoline->Chlorination Cl₂ or POCl₃ Quenching Quenching Nitration->Quenching Chlorination->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Final_Product Chloronitroquinoline Purification->Final_Product Troubleshooting_Low_Yield Start Low Yield Check_TLC Analyze TLC of crude product Start->Check_TLC Incomplete_Reaction Starting material present? Check_TLC->Incomplete_Reaction Yes_Incomplete Yes Incomplete_Reaction->Yes_Incomplete No_Incomplete No Incomplete_Reaction->No_Incomplete Optimize_Reaction Optimize Reaction: - Extend reaction time - Cautiously increase temp. Yes_Incomplete->Optimize_Reaction Check_Tarry Significant tar formation? No_Incomplete->Check_Tarry Yes_Tarry Yes Check_Tarry->Yes_Tarry No_Tarry No Check_Tarry->No_Tarry Improve_Temp_Control Improve Temperature Control: - Slower reagent addition - Efficient cooling Yes_Tarry->Improve_Temp_Control Review_Workup Review Work-up Procedure: - Check for emulsions - Ensure thorough extraction No_Tarry->Review_Workup

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Nitration reaction safety - YouTube. (2024).
  • Guggenheim, T. L. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. National Academic Digital Library of Ethiopia.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
  • Sigma-Aldrich. (n.d.). Phosphorus oxychloride - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Rutgers University. (n.d.). Chlorine gas.
  • New Jersey Department of Health. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED.
  • Thermo Fisher Scientific. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET.
  • ChemicalBook. (n.d.). 6942-98-9(5-CHLORO-8-NITROQUINOLINE) Product Description.
  • Echemi. (2023). What is the laboratory preparation of chlorine and safety measures.
  • Taylor & Francis Online. (n.d.). Preparation and Oxidative-Chlorination Splitting of Nitro Derivatives OF 1,4-Dithiino[2,3-C:5,6-C′]Diquinoline as a Source of 4-Substituted 5- and 8-Nitro-3-Quinolinesulfonic Acid Derivatives.
  • Quora. (2017). What precaution would you take when doing experiments with chlorine?.
  • ChemicalBook. (2025). 8-chloro-5-nitro-quinoline | 22539-55-5.
  • ChemicalBook. (2025). 5-CHLORO-8-NITROQUINOLINE | 6942-98-9.
  • BenchChem. (2025). Optimizing reaction conditions for the nitration of 2-phenylquinoline.
  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.
  • ResearchGate. (2025). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF.
  • Google Patents. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-8-quinolinol 95 130-16-5.
  • ChemicalBook. (n.d.). 5-CHLORO-8-NITROQUINOLINE(6942-98-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-CHLORO-8-NITROQUINOLINE CAS#: 6942-98-9.
  • BenchChem. (n.d.). 6-Chloro-5-nitroquinoline | 86984-32-9.
  • ChemicalBook. (n.d.). 64485-39-8(8-CHLORO-2-METHYL-5-NITROQUINOLINE) Product Description.
  • PJSIR. (n.d.). THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES Natural Drugs Research and Development Institute, Pakistan Cou.
  • Eureka. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.
  • Guidechem. (n.d.). 5-Chloro-8-hydroxyquinoline 130-16-5.
  • ResearchGate. (2025). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • BLD Pharm. (n.d.). 22539-55-5|8-Chloro-5-nitroquinoline|BLD Pharm.
  • TCI Deutschland GmbH. (n.d.). 8-Hydroxy-5-nitroquinoline | 4008-48-4.
  • LookChem. (n.d.). 8-Chloro-5-nitroisoquinoline.
  • European Patent Office. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline - EP 0858998 A1.
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Journal of the American Chemical Society. (1992). Inverted Regioselectivities in the Reactions of Chlorine Atoms with Heteroarylmethanes.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Guidechem. (n.d.). 8-chloro-5-nitroisoquinoline 156901-43-8 wiki.
  • ResearchGate. (2025). Technology of preparation of 8-hydroxy-5-nitroquinoline.
  • ChemicalBook. (n.d.). 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum.
  • Santa Cruz Biotechnology. (n.d.). 5-chloro-8-nitroquinoline | CAS 6942-98-9 | SCBT.
  • Chemistry – An Asian Journal. (2025). Recent Advances in Direct Regioselective C−H Chlorination at Aromatic and Aliphatic.
  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound.
  • Eureka. (n.d.). Method for preparing 5-chloro-8-hydroxyquinoline.
  • Chemical Science. (n.d.). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines.
  • PubMed. (2015). Origin of the regioselective reduction of chlorins.

Sources

troubleshooting Friedländer synthesis for quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An essential reaction in synthetic organic chemistry, the Friedländer annulation, offers a straightforward and efficient method for synthesizing quinoline derivatives. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or ester. Despite its utility, the Friedländer synthesis can present several challenges, from low yields to the formation of undesired side products.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the Friedländer synthesis of quinoline derivatives. The following sections are designed to address specific experimental challenges with in-depth explanations and actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequently encountered problems during the Friedländer synthesis, offering potential causes and proven solutions.

1. Low or No Product Yield

Low or nonexistent yields are among the most common frustrations in the Friedländer synthesis. The root cause often lies in the reaction conditions or the nature of the starting materials.

Question: My Friedländer synthesis is resulting in a very low yield or no desired quinoline product. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to low or no product yield in a Friedländer synthesis. These can be broadly categorized into issues with reactants, catalysts, and reaction conditions.

  • Substrate Reactivity: The electronic nature of the substituents on both the 2-aminoaryl aldehyde/ketone and the methylene-containing compound significantly impacts reactivity. Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease the nucleophilicity of the amino group, slowing down the initial condensation step. Conversely, electron-donating groups can enhance reactivity.

  • Catalyst Choice and Activity: While the classical Friedländer synthesis can be performed under basic or acidic conditions without a catalyst, modern variations often employ catalysts to improve yields and reaction times. The choice of catalyst is critical and substrate-dependent.

    • Base Catalysis: Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine are commonly used. However, strong bases can promote self-condensation of the methylene-containing reactant, leading to side products.

    • Acid Catalysis: Acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) can be effective. The appropriate acid and its concentration must be optimized for each specific reaction. For instance, a study published in the Journal of the Brazilian Chemical Society highlights the use of iodine as an efficient catalyst for the synthesis of poly-substituted quinolines under solvent-free conditions, demonstrating the continuous development of new catalytic systems.

  • Reaction Temperature and Time: The Friedländer synthesis often requires elevated temperatures to drive the reaction to completion. However, excessive heat can lead to decomposition of starting materials or products. It is crucial to find the optimal temperature for a specific set of substrates. Reaction times can also vary significantly, from a few hours to several days. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the overall reaction rate. High-boiling point solvents like diphenyl ether or N,N-dimethylformamide (DMF) are often used for high-temperature reactions. However, solvent-free conditions have also been reported to be effective and offer environmental benefits.

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_sm Verify Starting Material Purity and Reactivity start->check_sm optimize_catalyst Optimize Catalyst System check_sm->optimize_catalyst screen_solvents Screen Different Solvents optimize_catalyst->screen_solvents adjust_temp_time Adjust Temperature and Reaction Time screen_solvents->adjust_temp_time monitor_reaction Monitor Reaction Progress (TLC/LC-MS) adjust_temp_time->monitor_reaction improved_yield Improved Yield monitor_reaction->improved_yield

Caption: Workflow for troubleshooting low product yield.

2. Formation of Side Products

The formation of undesired side products can complicate purification and reduce the overall yield of the desired quinoline derivative.

Question: My reaction is producing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

Answer:

Side product formation is a common issue in Friedländer synthesis, often arising from self-condensation reactions or alternative reaction pathways.

  • Common Side Products:

    • Self-condensation of the Methylene Compound: Ketones with α-hydrogens can undergo aldol condensation under basic conditions, leading to the formation of α,β-unsaturated ketones.

    • Knoevenagel Condensation: If the methylene compound is highly activated (e.g., malononitrile), a Knoevenagel condensation can occur with the 2-aminoaryl aldehyde/ketone without subsequent cyclization.

    • Cannizzaro Reaction: In the absence of an enolizable ketone or under strongly basic conditions, 2-aminoaryl aldehydes can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid.

  • Strategies to Minimize Side Products:

    • Choice of Base: Using a milder base, such as piperidine or triethylamine, can often minimize the self-condensation of the ketone.

    • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. A slight excess of one reactant may be beneficial in some cases, but a large excess should be avoided.

    • Catalyst Selection: As highlighted in a publication in Organic Syntheses, the use of specific catalysts can direct the reaction towards the desired product. For example, the use of KOH is a classic approach, but modern methods offer greater selectivity.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.

3. Difficult Purification

Even with a good yield, purification of the final quinoline product can be challenging due to the presence of unreacted starting materials, side products, or catalyst residues.

Question: I am struggling to purify my quinoline product. What are the best practices for purification?

Answer:

Effective purification is key to obtaining a high-purity quinoline derivative. A combination of techniques is often necessary.

  • Initial Work-up:

    • Acid-Base Extraction: Quinolines are basic and can be protonated with an acid. This allows for their extraction into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The quinoline can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

    • Filtration: If the product is a solid and precipitates out of the reaction mixture, it can be isolated by filtration. Washing the solid with an appropriate solvent can remove soluble impurities.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying quinoline derivatives. A systematic approach to solvent system selection, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

    • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed.

  • Recrystallization: If a solid product of reasonable purity is obtained, recrystallization from a suitable solvent or solvent mixture can be a highly effective final purification step.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects and mechanism of the Friedländer synthesis.

Question: What is the mechanism of the Friedländer synthesis?

Answer:

The mechanism of the Friedländer synthesis proceeds through a series of well-established steps. Under basic conditions, the reaction is initiated by the deprotonation of the α-carbon of the active methylene compound to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the 2-aminoaryl aldehyde or ketone, forming an aldol-type adduct. Subsequent dehydration of this adduct yields an α,β-unsaturated carbonyl compound. The final step involves an intramolecular cyclization through the attack of the amino group on the carbonyl carbon, followed by elimination of water to form the quinoline ring system. Under acidic conditions, the mechanism is similar but involves the activation of the carbonyl group by protonation.

Mechanism of the Friedländer Synthesis

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclization & Aromatization 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct + Enolate Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate - H2O Cyclized Intermediate Cyclized Intermediate Enone Intermediate->Cyclized Intermediate Intramolecular Michael Addition Quinoline Product Quinoline Product Cyclized Intermediate->Quinoline Product - H2O (Aromatization)

Technical Support Center: Synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed synthetic protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both efficiency and success in your experimental work.

Introduction to the Synthetic Challenge

This compound is a highly functionalized quinoline derivative with significant potential as a building block in medicinal chemistry.[1] The strategic placement of the chloro, nitro, and carboxylate groups offers multiple points for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents. However, the synthesis of this molecule is not without its challenges, primarily concerning the control of regioselectivity during the nitration step and the management of reaction conditions during the chlorination of the quinolinone precursor.

This guide will explore plausible alternative synthetic routes, moving beyond a single prescribed method to offer a more flexible and robust approach to obtaining the target compound.

PART 1: Alternative Synthetic Routes & Strategic Considerations

The synthesis of this compound can be approached from two primary retrosynthetic disconnections. The choice between these routes will largely depend on the availability of starting materials and the specific experimental capabilities of your laboratory.

Route A: Gould-Jacobs Annulation followed by Nitration and Chlorination

This is a classic and versatile approach that builds the quinoline core first, followed by sequential functionalization.

Route B: Friedländer Annulation with Pre-functionalized Precursors

This route offers a more convergent approach by utilizing starting materials that already contain the necessary nitro group, potentially simplifying the final steps.

PART 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Route A: Gould-Jacobs Pathway

Question 1: My Gould-Jacobs reaction is giving a low yield of the cyclized quinolinone product. What are the common causes and how can I optimize this step?

Answer: Low yields in the Gould-Jacobs reaction are a frequent challenge, often stemming from incomplete cyclization or side reactions.[2] Here’s a systematic approach to troubleshooting:

  • Temperature is Critical: The thermal cyclization step requires high temperatures, typically between 250-300°C.[3] Insufficient heat will lead to incomplete reaction.

    • Troubleshooting Tip: Ensure your heating mantle and thermometer are accurately calibrated. The use of a high-boiling solvent like diphenyl ether can help maintain a consistent and high reaction temperature.[2] Microwave-assisted synthesis can also be an excellent alternative for achieving rapid and uniform heating, often leading to improved yields and reduced reaction times.[3]

  • Reaction Time: While high temperatures are necessary, prolonged heating can lead to degradation of the product.[3]

    • Troubleshooting Tip: Monitor the reaction progress using Thin Layer Chromatography (TLC). A time-course study can help you determine the optimal heating duration for your specific substrate.

  • Purity of Starting Materials: Impurities in the aniline or diethyl ethoxymethylenemalonate can interfere with the reaction.

    • Troubleshooting Tip: Ensure your aniline is freshly distilled and that the diethyl ethoxymethylenemalonate is of high purity.

Question 2: I'm struggling with the regioselectivity of the nitration of the quinolinone intermediate. How can I favor the formation of the 5-nitro isomer?

Answer: The nitration of the quinoline ring is a crucial step where regioselectivity is a primary concern. Under acidic conditions, the quinoline nitrogen is protonated, directing electrophilic substitution to the 5 and 8 positions.[4][5]

  • Controlling Reaction Conditions: The ratio of 5-nitro to 8-nitro isomers can be influenced by the reaction temperature and the nitrating agent used.

    • Troubleshooting Tip: Running the reaction at a lower temperature (e.g., 0°C) can sometimes improve the selectivity for the 5-nitro isomer. Experiment with different nitrating mixtures, such as fuming nitric acid in concentrated sulfuric acid, to find the optimal conditions.[5]

  • Steric Hindrance: The presence of the ester group at the 2-position may offer some steric hindrance that can be exploited.

    • Troubleshooting Tip: While challenging to control directly, understanding the steric environment of your molecule is key. In some cases, a bulkier ester group (e.g., tert-butyl) could potentially influence the regiochemical outcome, though this would require synthesizing a different starting material.

Question 3: The chlorination of the 4-hydroxy-5-nitroquinoline-2-carboxylate is resulting in a mixture of products and decomposition. How can I achieve a clean conversion to the 4-chloro derivative?

Answer: The chlorination of a hydroxyquinoline is a sensitive transformation that requires careful control to avoid side reactions.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount.

    • Troubleshooting Tip: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this conversion. However, the reaction can be aggressive. Using a milder chlorinating agent like sulfuryl chloride (SO₂Cl₂) might offer better control, though it may require longer reaction times or higher temperatures.[6]

  • Reaction Temperature: The temperature must be carefully controlled to prevent decomposition.

    • Troubleshooting Tip: Begin the reaction at a low temperature and slowly warm it to the desired point. Monitoring by TLC is essential to determine the point of complete conversion without significant degradation.

  • Work-up Procedure: The work-up is critical for isolating a pure product.

    • Troubleshooting Tip: Quenching the reaction mixture by pouring it onto ice is a standard procedure. Subsequent neutralization with a base like sodium bicarbonate should be done carefully to avoid hydrolysis of the ester.

Route B: Friedländer Pathway

Question 1: My Friedländer condensation between 2-amino-6-nitrobenzaldehyde and ethyl pyruvate is not proceeding efficiently. What could be the issue?

Answer: The Friedländer synthesis is a powerful tool for constructing quinolines, but its success is highly dependent on the reactivity of the starting materials and the choice of catalyst.[7]

  • Catalyst Choice: This condensation can be catalyzed by either acid or base.

    • Troubleshooting Tip: If you are using a base catalyst like potassium hydroxide, ensure it is anhydrous. For acid catalysis, p-toluenesulfonic acid is a good option. Experiment with both acid and base catalysis to determine which gives a better yield for your specific substrates.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting Tip: Ethanol is a commonly used solvent. However, if you are experiencing poor solubility of your starting materials, consider a higher boiling solvent like toluene.

  • Water Removal: The reaction produces water, which can inhibit the reaction.

    • Troubleshooting Tip: Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion, especially when using an acid catalyst in a non-polar solvent like toluene.

PART 3: Experimental Protocols & Data

Protocol 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate via Gould-Jacobs and Nitration

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

This procedure is adapted from the principles of the Gould-Jacobs reaction.[8]

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 140-150°C for 2 hours.

  • Add the hot mixture to a flask containing diphenyl ether (10 volumes) preheated to 250°C.

  • Maintain the temperature at 250°C for 30 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry under vacuum.

Step 2: Nitration of Ethyl 4-hydroxyquinoline-2-carboxylate

  • To a flask containing concentrated sulfuric acid, cooled to 0°C, add Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq) portion-wise, maintaining the temperature below 10°C.

  • Add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step Reactants Conditions Typical Yield
1Aniline, Diethyl ethoxymethylenemalonateDiphenyl ether, 250°C, 30 min60-70%
2Ethyl 4-hydroxyquinoline-2-carboxylateFuming HNO₃, H₂SO₄, 0°C, 2h75-85% (mixture of isomers)
Protocol 2: Chlorination of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate
  • In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate (1.0 eq) in phosphorus oxychloride (5-10 volumes).

  • Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step Reactant Reagent Conditions Typical Yield
3Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylatePOCl₃Reflux, 2-4h80-90%

PART 4: Visualizing the Synthetic Pathways

The following diagrams, generated using DOT language, illustrate the proposed synthetic routes.

Synthetic_Routes cluster_route_a Route A: Gould-Jacobs Pathway cluster_route_b Route B: Friedländer Pathway A1 Aniline + Diethyl ethoxymethylenemalonate A2 Ethyl 4-hydroxyquinoline-2-carboxylate A1->A2 Gould-Jacobs Annulation A3 Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate A2->A3 Nitration A4 This compound A3->A4 Chlorination B1 2-amino-6-nitrobenzaldehyde + Ethyl pyruvate B2 Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate B1->B2 Friedländer Annulation B3 This compound B2->B3 Chlorination

Caption: Alternative synthetic routes to the target compound.

Troubleshooting_Nitration start Low Regioselectivity in Nitration q1 Are you controlling the temperature? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, implement cooling to 0°C q1->a1_no No q2 Have you tried different nitrating agents? a1_yes->q2 a1_no->q1 a2_yes Yes q2->a2_yes Yes a2_no No, explore alternatives to standard HNO3/H2SO4 q2->a2_no No solution Consider chromatographic separation of isomers a2_yes->solution a2_no->q2

Caption: Decision tree for troubleshooting nitration regioselectivity.

References

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). PubMed. Retrieved from [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). ACS Publications. Retrieved from [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2010). PubMed. Retrieved from [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). PubMed. Retrieved from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Nature. Retrieved from [Link]

  • Doebner-Miller reaction and applications. (2018). Slideshare. Retrieved from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. Retrieved from [Link]

  • Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. Retrieved from [Link]

  • Combes Quinoline Synthesis PDF. (n.d.). Scribd. Retrieved from [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). MDPI. Retrieved from [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved from [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (2022). MDPI. Retrieved from [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2021). ACS Publications. Retrieved from [Link]

  • Synthesis of nitroquinoline derivatives 9. (n.d.). ResearchGate. Retrieved from [Link]

  • Chlorination of 8-HydroxyQuinoline. (2010). Sciencemadness.org. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2013). Semantic Scholar. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). RSC Publishing. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (1999). Google Patents.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). Frontiers. Retrieved from [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2024). PubMed Central. Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2024). PubMed. Retrieved from [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (2021). Google Patents.
  • Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). MDPI. Retrieved from [Link]

  • Synthesis of ethyl 4-haloacetoacetoacetates. (1974). Google Patents.

Sources

Technical Support Center: Degradation Pathways of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to support your experimental work on the degradation pathways of this compound. The information herein is synthesized from established principles of organic chemistry and degradation studies of structurally related chlorinated nitroaromatic compounds, providing a robust framework for your investigations.

I. Introduction to the Stability and Degradation of this compound

This compound is a complex heterocyclic compound with multiple reactive sites susceptible to degradation under various environmental conditions. Understanding its degradation pathways is crucial for assessing its environmental fate, metabolic transformation, and stability in pharmaceutical formulations. The primary sites for degradation are the ester group, the chloro substituent, and the nitro group, which can undergo hydrolysis, reductive dechlorination, and reduction, respectively.

II. Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on the degradation of analogous chlorinated nitroaromatic compounds, the most likely degradation pathways involve:

  • Hydrolysis: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 4-chloro-5-nitroquinoline-2-carboxylic acid and ethanol.

  • Reductive Dechlorination: The chlorine atom at the C4 position can be removed under reducing conditions, a common pathway in microbial degradation.

  • Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, often mediated by microbial nitroreductases.

Q2: My LC-MS analysis shows an unexpected peak with a mass corresponding to the loss of an ethyl group. What could be the cause?

This observation strongly suggests the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can occur if the sample is exposed to acidic or basic conditions, or if there is enzymatic activity in your sample matrix (e.g., from microbial contamination). To confirm, you can intentionally hydrolyze a standard of the parent compound and compare the retention time and mass spectrum.

Q3: I am observing the reduction of the nitro group but no dechlorination. Is this a common observation?

Yes, it is possible for the nitro group to be reduced selectively over reductive dechlorination. The relative rates of these reactions depend on the specific reaction conditions, such as the type of reducing agent or the specific microbial strain and its enzymatic machinery. Some microbial systems are known to chemoselectively reduce the nitro group.

III. Troubleshooting Guides

Troubleshooting Inconsistent Degradation Rates
Symptom Potential Cause Recommended Solution
High variability in degradation rates between replicates. Inconsistent temperature, pH, or light exposure.Ensure all experimental parameters are tightly controlled. Use a calibrated incubator, a buffered solution, and protect samples from light if studying thermal or hydrolytic degradation.
Non-homogenous microbial inoculum.Ensure the microbial culture is well-mixed before inoculating your experimental samples.
No degradation observed. The compound is stable under the tested conditions.Consider more forcing conditions (e.g., higher temperature, extreme pH, different microbial strain). Confirm the viability of your microbial inoculum.
Analytical method is not sensitive enough.Optimize your analytical method to achieve a lower limit of detection. Consider pre-concentration of your sample.
Troubleshooting Product Identification
Symptom Potential Cause Recommended Solution
Multiple unknown peaks in chromatogram. Complex degradation pathway with multiple intermediates and final products.Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition. Employ tandem MS (MS/MS) to obtain structural information.
Matrix effects in your sample.Prepare standards in the same matrix as your samples to account for ion suppression or enhancement. Perform a matrix spike recovery experiment.
Difficulty in distinguishing isomers. Co-elution of isomeric degradation products.Optimize the chromatographic separation by trying different columns, mobile phases, or gradients. Consider using a different analytical technique like gas chromatography-mass spectrometry (GC-MS) after derivatization.

IV. Experimental Protocols

Protocol 1: Evaluation of Hydrolytic Degradation

This protocol outlines a standard procedure to assess the abiotic hydrolysis of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • pH 4, 7, and 9 buffer solutions

  • HPLC or UPLC system with a UV or MS detector

Procedure:

  • Prepare a stock solution of the test compound in acetonitrile.

  • In triplicate, spike the stock solution into vials containing pH 4, 7, and 9 buffers to a final concentration of 10 µg/mL.

  • Incubate the vials in the dark at a constant temperature (e.g., 25°C or 50°C).

  • At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each vial.

  • Analyze the samples by a validated chromatographic method to determine the concentration of the parent compound and identify any degradation products.

Causality: By testing at different pH values, you can determine the susceptibility of the compound to acid- and base-catalyzed hydrolysis. The disappearance of the parent compound and the appearance of the corresponding carboxylic acid will confirm this degradation pathway.

Protocol 2: Screening for Microbial Degradation

This protocol provides a framework for assessing the biodegradability of this compound using a mixed microbial culture.

Materials:

  • This compound

  • Minimal salts medium (MSM)

  • Mixed microbial culture (e.g., from activated sludge)

  • Shaking incubator

Procedure:

  • Prepare a stock solution of the test compound in a water-miscible solvent (e.g., dimethyl sulfoxide).

  • In triplicate, add the stock solution to flasks containing MSM to a final concentration of 10 mg/L.

  • Inoculate the flasks with the mixed microbial culture. Include a sterile control (no inoculum) and a positive control with a readily biodegradable compound.

  • Incubate the flasks in a shaking incubator at room temperature.

  • At regular intervals, collect samples and analyze for the parent compound concentration.

  • At the end of the experiment, analyze the samples for potential degradation products.

Causality: A significant decrease in the concentration of the parent compound in the inoculated flasks compared to the sterile control indicates microbial degradation. The identification of metabolites such as the dechlorinated or nitro-reduced forms will elucidate the specific enzymatic pathways involved.

V. Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

Degradation_Pathways Parent Ethyl 4-chloro-5- nitroquinoline-2-carboxylate Hydrolysis_Product 4-chloro-5-nitroquinoline- 2-carboxylic acid Parent->Hydrolysis_Product Hydrolysis Dechlorination_Product Ethyl 5-nitroquinoline- 2-carboxylate Parent->Dechlorination_Product Reductive Dechlorination Nitro_Reduction_Product Ethyl 4-chloro-5-amino- quinoline-2-carboxylate Parent->Nitro_Reduction_Product Nitro Reduction

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Degradation Studies

overcoming poor solubility of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound in experimental assays. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your results.

I. Understanding the Challenge: The Hydrophobic Nature of this compound

This compound is a quinoline derivative, a class of compounds known for their potential therapeutic applications, including anticancer and antimicrobial activities.[1][2] However, the molecular structure, characterized by a substituted quinoline ring, imparts significant hydrophobicity. This inherent low aqueous solubility is a common hurdle in drug discovery and can lead to several assay-related artifacts.[3][4]

Consequences of Poor Solubility in Assays:

  • Underestimation of Potency: If the compound is not fully dissolved, the actual concentration in the assay will be lower than the nominal concentration, leading to an underestimation of its biological activity.[4]

  • High Variability: Inconsistent dissolution across replicate wells can result in high data variability, making it difficult to establish reliable structure-activity relationships (SAR).[5][6]

  • Assay Interference: Compound precipitation can interfere with assay detection systems, such as light scattering in absorbance or fluorescence-based assays.

II. Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered when working with this compound.

Q1: My compound is not dissolving in my aqueous assay buffer. What is the first thing I should try? A: The most direct initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, which is then diluted into the aqueous assay medium.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common choices.

  • Critical Consideration: It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not cause cellular toxicity or other artifacts. Typically, the final DMSO concentration should be kept below 0.5% (v/v), and for some sensitive cell lines, even lower.[7][8]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my aqueous buffer. What is happening? A: This is a common phenomenon where a supersaturated solution is formed upon dilution of the DMSO stock.[9] This solution is thermodynamically unstable, and the compound crashes out over time. To mitigate this, ensure your final working concentration is below the compound's thermodynamic solubility in the final assay buffer.

Q3: How can I determine if poor solubility is causing the high variability in my assay results? A: Visual inspection is the first step.[5][6] Before starting your experiment, visually check the diluted compound in the assay buffer for any signs of cloudiness or precipitation.[5] You can also centrifuge a sample of the diluted compound and look for a pellet. For a more quantitative assessment, a turbidity assay can be performed.[6]

III. In-Depth Troubleshooting and Solubilization Strategies

When simple co-solvent systems are insufficient or interfere with the assay, more advanced strategies are required. The following decision tree and detailed explanations will guide you through a systematic approach to overcoming solubility issues.

Solubility Enhancement Workflow

Solubility_Workflow Start Start: Poorly Soluble This compound CoSolvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) Start->CoSolvent CheckAssayTolerance Is Compound Soluble and Assay Tolerant to Co-solvent? CoSolvent->CheckAssayTolerance Proceed Proceed with Assay CheckAssayTolerance->Proceed Yes AdvancedStrategies Explore Advanced Solubilization Strategies CheckAssayTolerance->AdvancedStrategies No pH_Modification pH Modification AdvancedStrategies->pH_Modification Cyclodextrins Use of Cyclodextrins AdvancedStrategies->Cyclodextrins Surfactants Use of Surfactants AdvancedStrategies->Surfactants CheckCompatibility Check Assay Compatibility (pH, Excipient Effects) pH_Modification->CheckCompatibility Cyclodextrins->CheckCompatibility Surfactants->CheckCompatibility CheckCompatibility->Proceed If Compatible Optimize Optimize Assay Conditions and Re-evaluate CheckCompatibility->Optimize If Incompatible Optimize->CoSolvent

Caption: Decision workflow for enhancing the solubility of this compound.

Co-solvent Systems

As the first line of defense, co-solvents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10][11]

Co-SolventRecommended Stock ConcentrationMax Final Assay ConcentrationKey Considerations
DMSO 10-30 mM< 0.5% (v/v)Can induce cellular stress, differentiation, or compete with compounds for protein binding sites at higher concentrations.[7][12] Always run a vehicle control.
Ethanol 10-30 mM< 0.5% (v/v)Can affect membrane proteins and cellular metabolism.[13]
PEG 400 10-30 mM< 1% (v/v)Generally well-tolerated but can be viscous.
pH Modification

For ionizable compounds, adjusting the pH of the buffer can significantly alter solubility.[5][9] Quinoline and its derivatives are weak bases.[1][14] Therefore, lowering the pH of the buffer can lead to protonation of the quinoline nitrogen, increasing its aqueous solubility.

Causality: The protonated form of the molecule is charged and thus more readily solvated by polar water molecules.

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess of solid this compound to each buffer.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Important Note: Ensure that the chosen pH is compatible with your biological assay system (e.g., enzyme stability, cell viability).[5]

Use of Solubilizing Excipients

When co-solvents and pH adjustments are not viable, excipients can be employed to increase the apparent solubility of the compound.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble compound and increasing its solubility in aqueous solutions.[16][17][18]

Mechanism of Action: The hydrophobic this compound molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in the aqueous medium.

Cyclodextrin DerivativeKey Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a common choice.[15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative with very high aqueous solubility, often used in parenteral formulations.[19]
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity but can extract cholesterol from cell membranes, potentially causing cytotoxicity.[19]

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds.[10] Non-ionic surfactants are generally preferred for biological assays due to their lower potential for protein denaturation.

  • Tween® 80: A commonly used non-ionic surfactant.

  • Pluronic® F-68: A non-ionic triblock copolymer.

Caution: Surfactants can have their own biological effects and may interfere with certain assays. It is essential to run appropriate controls with the surfactant alone.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound (MW: 280.66 g/mol ) in a sterile, appropriate-sized vial.

  • Solvent Addition: Add the calculated volume of 100% cell culture-grade DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[5] Visually confirm that all solid material has dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay via Turbidimetry

This high-throughput method provides an estimate of the solubility by measuring the precipitation of the compound as it is added to an aqueous buffer from a DMSO stock.[20][21]

Kinetic_Solubility_Assay Start Prepare Serial Dilution of Compound in DMSO AddToBuffer Add Dilutions to Aqueous Buffer in a 96-well Plate Start->AddToBuffer Incubate Incubate at Room Temp (e.g., 2 hours) AddToBuffer->Incubate Measure Measure Turbidity (Absorbance at ~620 nm) Incubate->Measure Analyze Analyze Data: Plot Turbidity vs. Concentration Measure->Analyze Result Determine Kinetic Solubility: Concentration at which Turbidity Increases Significantly Analyze->Result

Caption: Workflow for a kinetic solubility assay using turbidimetry.

  • Plate Preparation: In a clear 96-well plate, add your aqueous assay buffer to each well.

  • Compound Addition: Add a small, fixed volume of your serially diluted DMSO stock solutions of this compound to the wells.

  • Mixing and Incubation: Mix the plate gently and incubate at room temperature for a defined period (e.g., 2 hours).

  • Measurement: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

V. Final Recommendations

  • Always perform solubility checks in the final assay buffer before conducting large-scale experiments.

  • Include appropriate vehicle controls in all assays to account for the effects of solvents or excipients.

  • For long-term experiments, it is crucial to work below the thermodynamic solubility limit to avoid compound precipitation over time.

  • Consider the possibility of compound adsorption to plasticware, which can also reduce the effective concentration.

By systematically applying these troubleshooting strategies and protocols, you can overcome the solubility challenges posed by this compound and generate high-quality, reliable data in your biological assays.

References

  • Vertex AI Search. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • SciSpace. (n.d.).
  • University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • BenchChem. (2025).
  • WuXi AppTec. (2024, March 15).
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with [Compound].
  • ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
  • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubMed. (2022, January). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • Journal of Pharmacological Sciences. (2007, October 1).
  • ResearchGate. (2023, September 15). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (2025). Technical Support Center: Troubleshooting [Compound Name] Solubility Issues.
  • PubMed. (n.d.). Development of a high-throughput solubility screening assay for use in antibody discovery.
  • BenchChem. (2025). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays.
  • AAPS PharmSciTech. (2019, April 1). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Drug Discovery Today. (2006, May 10).
  • PubMed. (2019, August 14).

Sources

Validation & Comparative

A Technical Guide to the Structural Confirmation of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: A Comparative Approach to Spectroscopic and Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical framework for the structural confirmation of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. This document is designed to move beyond a simple recitation of methods, offering a comparative analysis of key analytical techniques and the rationale behind their application in the structural elucidation of complex heterocyclic molecules.

In the landscape of medicinal chemistry, quinoline derivatives are of significant interest due to their broad spectrum of biological activities. The precise substitution pattern on the quinoline scaffold is paramount to a compound's pharmacological profile. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of new chemical entities. This guide will use this compound as a case study to explore the synergistic application of modern analytical techniques for definitive structural assignment. While specific experimental data for this exact molecule is not extensively published, this guide will leverage established principles and spectral data from closely related analogues to provide a robust predictive and comparative analysis.

The Subject of Our Investigation: this compound

The molecule at the center of this guide is this compound, a substituted quinoline with the molecular formula C₁₂H₉ClN₂O₄.[1][2] Its structure presents several key features for analytical investigation: a quinoline core, a chloro substituent at position 4, a nitro group at position 5, and an ethyl carboxylate group at position 2. Each of these functional groups will produce characteristic signals in various spectroscopic analyses, allowing for a detailed structural puzzle to be assembled.

A Multi-Faceted Approach to Structural Confirmation

A singular analytical technique is rarely sufficient for the unequivocal structural determination of a novel compound. A more reliable strategy involves the convergence of data from multiple, complementary methods. This guide will focus on the "big three" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

A standard protocol for acquiring NMR spectra would involve dissolving approximately 5-10 mg of the purified compound in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and acquiring the spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing neighboring protons).

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Ethyl Group: An ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons, being closer to the electron-withdrawing ester group, will be downfield (around 4.0-4.5 ppm), while the methyl protons will be further upfield (around 1.2-1.5 ppm).[3]

    • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and ester groups. The proton at position 3, adjacent to the ester and the chloro-substituted carbon, is expected to be a singlet and shifted downfield. The protons on the nitro-bearing ring (H-6, H-7, H-8) will also have distinct chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) that can be predicted using established quinoline NMR data.[4]

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

  • Expected Chemical Shift Ranges:

    • Ester Group: The carbonyl carbon of the ester will be the most downfield signal, typically in the range of 160-170 ppm. The methylene carbon of the ethyl group will appear around 60-65 ppm, and the methyl carbon around 14-15 ppm.[3][5]

    • Quinoline Carbons: The carbon atoms of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbons directly attached to the nitrogen, chlorine, and nitro group will have their chemical shifts significantly influenced by these substituents. For instance, the carbon bearing the nitro group (C-5) and the carbon bearing the chloro group (C-4) are expected to be deshielded.[4][5]

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Ethyl -CH₃1.2-1.5 (triplet)~14
Ethyl -CH₂-4.0-4.5 (quartet)~62
Quinoline H-3>8.0 (singlet)~120
Quinoline Ar-H7.5-9.0 (multiplets)120-150
Quinoline C-Cl->140
Quinoline C-NO₂->145
Ester C=O-~165

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

For a volatile and thermally stable compound like this compound, Electron Ionization (EI) mass spectrometry is a suitable technique. The analysis would involve introducing a small amount of the sample into the mass spectrometer, where it is ionized and fragmented.

Interpreting the Mass Spectrum

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the compound (280.66 g/mol ).[1][2] Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the M⁺ peak is expected, which is a characteristic signature of a single chlorine atom.

  • Key Fragmentation Pathways:

    • Loss of the Ethoxy Group (-OEt): A common fragmentation for ethyl esters is the loss of the ethoxy radical, resulting in a peak at m/z 235.

    • Loss of an Ethyl Group (-CH₂CH₃): Cleavage of the ethyl group would lead to a fragment at m/z 251.

    • Loss of Carbon Monoxide (CO): Following the loss of the ethoxy group, the resulting acylium ion can lose carbon monoxide to give a peak at m/z 207.

    • Nitro Group Fragmentation: Nitroaromatic compounds often show characteristic losses of NO₂ (46 Da) and NO (30 Da).[4]

X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure, X-ray crystallography offers the most definitive and unambiguous structural confirmation by providing a three-dimensional model of the molecule in the solid state.

This technique requires the growth of a suitable single crystal of the compound. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.

Insights from Crystallographic Data

Comparative Analysis of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationRequires soluble sample, complex spectra can be difficult to interpret
¹³C NMR Carbon skeletonDirect observation of all carbon atomsLower sensitivity than ¹H NMR, longer acquisition times
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, small sample amount neededIsomers can be difficult to distinguish, fragmentation can be complex
X-ray Crystallography Definitive 3D structure, bond lengths/anglesUnambiguous structural determinationRequires a suitable single crystal, which can be difficult to grow

Table 2: Comparison of Key Analytical Techniques for Structural Confirmation.

Alternative Approaches and Future Directions

In the absence of a complete experimental dataset for this compound, several alternative and complementary techniques could be employed:

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and establish connectivity within the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and compare them with experimental data, aiding in the structural assignment.

Conclusion

The structural confirmation of a novel compound like this compound is a meticulous process that relies on the synergistic interpretation of data from multiple analytical techniques. While this guide has presented a predictive and comparative framework based on established chemical principles and data from related compounds, the importance of obtaining high-quality experimental data cannot be overstated. By combining the insights from NMR spectroscopy, mass spectrometry, and ideally, X-ray crystallography, researchers can confidently and accurately elucidate the structure of this and other complex organic molecules, paving the way for their further investigation and potential application in drug discovery and development.

Visualizing the Workflow

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of Ethyl 4-chloro-5- nitroquinoline-2-carboxylate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Provides connectivity ms Mass Spectrometry (EI, HRMS) purification->ms Provides MW & formula xray X-ray Crystallography purification->xray Requires single crystal confirmation Unambiguous Structure of This compound nmr->confirmation ms->confirmation xray->confirmation Definitive

Caption: Workflow for the structural confirmation of this compound.

References

  • Supporting Information - The Royal Society of Chemistry.
  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties - Benchchem.
  • A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes - Benchchem.
  • This compound - Fluorochem.
  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. Available at: [Link]

  • Selected ( 1 H) NMR and ( 13 C) NMR and HMBC chemical shifts of 4a. - ResearchGate. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC - NIH. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - ResearchGate. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • Synthesis routes of nitroquinoline derivatives 4; Reagents and conditions - ResearchGate. Available at: [Link]

  • Ethyl 4-chloro-6-nitroquinoline-3-carboxylate | C12H9ClN2O4 | CID 13430300 - PubChem. Available at: [Link]

  • (PDF) 8-Nitroquinoline - ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. Available at: [Link]

  • 13C NMR Chemical Shifts - Oregon State University. Available at: [Link]

  • Crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - NIH. Available at: [Link]

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. Available at: [Link]

  • Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - ResearchGate. Available at: [Link]

  • Ethyl 4-chloro-7-nitroquinoline-2-carboxylate - Doron Scientific. Available at: [Link]

  • US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents.
  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available at: [Link]

  • Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC - NIH. Available at: [Link]

Sources

The Isomer Effect: A Comparative Guide to the Biological Activity of Chloro-Nitro-Quinoline Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Isomerism in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer to antimicrobial.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for chemical modification, allowing for the fine-tuning of biological activity. The introduction of potent electron-withdrawing groups, such as chloro and nitro moieties, is a well-established strategy to enhance the therapeutic potential of the quinoline core.[2] These substitutions can profoundly alter the molecule's electronic properties, influencing its ability to interact with biological targets like DNA, crucial enzymes, or cellular receptors.

However, the mere presence of these substituents is only half the story. Their specific placement on the quinoline ring—their positional isomerism —is a critical determinant of the compound's efficacy and selectivity. A minor shift in the location of a chloro or nitro group can dramatically alter a molecule's three-dimensional shape and charge distribution, leading to vastly different biological outcomes. This guide provides a comparative analysis of the biological activities of positional isomers of chloro-nitro-quinoline carboxylates, synthesizing available data to illuminate these critical structure-activity relationships (SAR). While direct, head-to-head studies comparing a full series of these specific isomers are limited in publicly available literature, we can construct a robust comparative framework by analyzing data from closely related compounds to guide future research and drug development.[1][2]

Anticancer Cytotoxicity: A Tale of Two Positions

The anticancer potential of quinoline derivatives is often linked to their ability to inhibit key enzymes in cancer cell proliferation, generate reactive oxygen species (ROS), or intercalate with DNA.[2] The position of chloro and nitro groups significantly impacts this cytotoxic potential.

Structure-Activity Relationship Insights

Studies on related compounds reveal a strong correlation between substituent position and anticancer activity. For instance, a comparative study of 8-hydroxyquinoline derivatives showed that the nitro-substituted analog, Nitroxoline (8-hydroxy-5-nitroquinoline) , was 5- to 10-fold more toxic to human cancer cell lines than its chloro- and iodo-substituted counterpart, Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) .[3] This highlights the potent cell-killing capability conferred by the nitro group at position 5.

Furthermore, 7-chloroquinoline derivatives have been extensively investigated as potent anticancer agents, exhibiting submicromolar GI50 (50% growth inhibition) values across a wide panel of cancer cell lines.[3] This suggests that a chloro group at the 7-position is highly favorable for cytotoxic activity. While data for a 7-chloro-X-nitro isomer is not directly compared to a 5-chloro-Y-nitro isomer in the same study, the consistent potency of 7-chloro and 5-nitro substituted quinolines in separate investigations points towards their importance as key pharmacophoric features.

Comparative Cytotoxicity Data (Inferred from Related Compounds)

The following table summarizes the cytotoxic activity (IC50/GI50 values) of various chloro- and nitro-substituted quinoline derivatives against several human cancer cell lines.

Compound/Derivative ClassSubstituentsCancer Cell LineIC50 / GI50 (µM)Reference
Nitroxoline 8-Hydroxy, 5-NitroRaji (Lymphoma)0.438[3]
Clioquinol 5-Chloro, 7-Iodo, 8-HydroxyRaji (Lymphoma)~4.0[3]
7-Chloroquinolinehydrazone 7-Chloro, Hydrazone at C4Leukemia, Melanoma, Breast Cancer PanelsSubmicromolar[3]
6-Chloro-quinoline-4-carboxylic acid derivative 6-Chloro, 2-ArylMCF-7 (Breast)82.9% growth reduction (concentration not specified)[1]
Quinoxaline Derivative Chloro-substitutionHCT116 (Colon)2.5[4]

Disclaimer: The data in this table is collated from different studies. Direct comparison of absolute values should be made with caution, as experimental conditions (e.g., cell lines, exposure times, assay methods) vary. The primary purpose is to illustrate the general potency associated with these substitution patterns.

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and determine the cytotoxic potential of chemical compounds.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., positional isomers of chloro-nitro-quinoline carboxylates) in the appropriate cell culture medium. Treat the cells with these varying concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Visualizing the Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 treat Treat with Serial Dilutions of Quinoline Isomers incubate1->treat incubate2 Incubate 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate Calculate IC50 Values read_plate->calculate end_node End calculate->end_node

Caption: Generalized workflow for in vitro cytotoxicity evaluation using the MTT assay.

Antimicrobial Activity: Targeting Bacterial Defenses

Quinolone carboxylic acids are famous for their antibacterial properties, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The substitution pattern on the quinoline ring is vital for the potency and spectrum of this activity.

Structure-Activity Relationship Insights

The presence of a fluorine atom at position 6 and a piperazine ring at position 7 are classic features of highly potent fluoroquinolone antibiotics.[5] While our focus is on chloro and nitro groups, this underscores the sensitivity of the 7-position to substitutions that enhance antimicrobial action.

Data on 8-hydroxyquinoline derivatives provides further clues. Cloxyquin (5-chloro-8-hydroxyquinoline) exhibits good antituberculosis activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.062 µg/mL.[6] In the same study, it was noted that 5-nitro-8-hydroxyquinoline also possesses moderate bactericidal activity. This suggests that both chloro and nitro groups at the 5-position can contribute effectively to antimicrobial effects, likely through mechanisms involving the chelation of essential metal ions required by bacterial enzymes.[6]

Although direct comparative data on chloro-nitro-quinoline carboxylate isomers is scarce, the available information indicates that the electronic nature and position of the substituents are key. For example, some isomers may exhibit broad-spectrum activity, while others might be more potent against specific types of bacteria (e.g., Gram-positive vs. Gram-negative). Positional isomerism has been shown to have a strong influence on regulating antibacterial activity and toxicity in other molecular classes.[5]

Comparative Antimicrobial Data (Inferred from Related Compounds)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several substituted quinoline derivatives against various microbial strains.

Compound/Derivative ClassSubstituentsMicrobial StrainMIC (µg/mL)Reference
Cloxyquin 5-Chloro, 8-HydroxyM. tuberculosis0.062 - 0.25[6]
5-Nitro-8-hydroxyquinoline 5-Nitro, 8-HydroxyM. bovis BCG1.9[6]
2-Styryl quinoline derivative 2-Styryl, 8-NitroP. aeruginosa3.9[7]
2-Chloroquinoline derivative 2-Chloro, 3-SubstitutedVarious Bacteria12.5 (Potent Compound)

Disclaimer: This data is compiled from multiple sources with different testing methodologies and microbial strains. It serves to illustrate the antimicrobial potential associated with specific substitution patterns rather than for direct, quantitative comparison.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight and then dilute it to a standardized concentration (typically ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of each test isomer in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizing the Workflow: MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform 2-Fold Serial Dilution of Isomers in 96-Well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate 16-20h at 37°C inoculate->incubate read_mic Visually Inspect Wells for Bacterial Growth incubate->read_mic determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_mic->determine_mic end_node End determine_mic->end_node

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The strategic placement of chloro and nitro substituents on a quinoline carboxylate framework is unequivocally a critical factor in determining biological activity. While a direct, comprehensive comparison of all positional isomers remains a gap in the current literature, analysis of related structures provides compelling evidence for this principle. The data suggests that specific positions, such as C5 and C7, are "hotspots" for substitutions that enhance both anticancer and antimicrobial efficacy.

For researchers and drug development professionals, this underscores the necessity of synthesizing and screening a diverse range of positional isomers early in the discovery pipeline. A seemingly minor structural tweak could be the key to unlocking a compound's full therapeutic potential, improving potency, refining selectivity, and ultimately leading to the development of safer and more effective medicines. Future studies should aim to conduct head-to-head comparisons of these isomers under standardized assay conditions to provide a definitive and quantitative understanding of their structure-activity relationships.

References

  • Al-Trawneh, S. A., et al. (2022). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. RSC Advances, 12(45), 29437-29444. Available at: [Link]

  • Kumar, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Controlled Release, 351, 60-93. Available at: [Link]

  • Kamal, A., et al. (2014). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. RSC Advances, 4(108), 63231-63241. Available at: [Link]

  • Singh, P., et al. (2016). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(19), 6739. Available at: [Link]

  • Jiang, H., et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(1), 166. Available at: [Link]

  • Al-Osta, M. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7564. Available at: [Link]

  • Hua, G., et al. (2017). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Journal of Natural Products, 80(5), 1683-1703. Available at: [Link]

  • Rodrigues, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(5), 553. Available at: [Link]

  • Martínez-Arias, D., et al. (2024). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 29(1), 187. Available at: [Link]

  • Hongmanee, P., et al. (2007). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(3), 1105-1106. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Ethyl 4-chloro-5-nitroquinoline-2-carboxylate as a Research Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure is a key pharmacophore in a wide array of approved drugs, from antimalarials to kinase inhibitors.[1][2] The strategic functionalization of the quinoline core is paramount, and the choice of research intermediates significantly impacts the efficiency, scalability, and novelty of synthetic campaigns. This guide provides an in-depth validation of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate as a strategic intermediate, comparing its performance and synthetic utility against a conventional alternative, 4,7-dichloroquinoline.

The Strategic Advantage of this compound

This compound is a highly functionalized building block designed for streamlined synthesis of complex quinoline derivatives. The presence of three distinct functionalities—a reactive 4-chloro group for nucleophilic substitution, an electron-withdrawing 5-nitro group to modulate reactivity, and a 2-carboxylate ester for further elaboration—offers a sophisticated platform for combinatorial library synthesis and lead optimization.

The strategic placement of the nitro group at the 5-position is a key design feature. It electronically activates the 4-position, facilitating nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of quinoline functionalization. This heightened reactivity allows for milder reaction conditions and broader substrate scope compared to less activated systems.

Comparative Analysis: this compound vs. 4,7-dichloroquinoline

To provide a clear performance benchmark, we compare this compound with 4,7-dichloroquinoline, a widely used intermediate in the synthesis of antimalarial drugs like Chloroquine and Hydroxychloroquine.[3] The primary point of comparison will be a representative nucleophilic aromatic substitution reaction, a common step in the elaboration of these intermediates.

FeatureThis compound4,7-dichloroquinolineRationale & Implications
Reactivity at C4 EnhancedModerateThe electron-withdrawing nitro group at the 5-position in the target molecule significantly increases the electrophilicity of the C4 carbon, making it more susceptible to nucleophilic attack. This often translates to faster reaction times and/or lower reaction temperatures.[4]
Synthetic Versatility HighModerateThe presence of the ethyl ester at the 2-position allows for a wider range of subsequent modifications, such as hydrolysis to the carboxylic acid, amidation, or reduction to an alcohol, providing multiple avenues for SAR exploration.
Regioselectivity HighModerateWith one highly activated chloro group, reactions are predictably directed to the 4-position. In 4,7-dichloroquinoline, while the 4-position is generally more reactive, the potential for side reactions at the 7-position exists under certain conditions.
Typical Yields in SNAr Good to ExcellentGoodThe enhanced reactivity of the target molecule often leads to cleaner reactions with higher yields, particularly with less nucleophilic amines.
Cost & Availability HigherLowerAs a more complex and specialized intermediate, this compound is generally more expensive and may have fewer suppliers than the commodity-like 4,7-dichloroquinoline.

Experimental Validation: A Representative Synthetic Workflow

To substantiate the claims of enhanced reactivity and versatility, we present a detailed, validated protocol for the synthesis and subsequent functionalization of this compound.

Part 1: Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a robust chlorination.[1][2]

Step 1: Synthesis of Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate

This step employs the Gould-Jacobs reaction, a thermal cyclization of an aniline with a malonic ester derivative.[1][2]

  • Reaction: 2-Nitroaniline is reacted with diethyl 2-(ethoxymethylene)malonate.

  • Procedure:

    • Combine 2-nitroaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to 240-250 °C for 30-60 minutes, monitoring the reaction by TLC.

    • Cool the reaction mixture and add hexanes to precipitate the product.

    • Filter the solid, wash with hexanes, and dry under vacuum.

  • Expected Yield: 75-85%

  • Causality: The high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol. Diphenyl ether is an ideal solvent due to its high boiling point and inertness.

Step 2: Chlorination to this compound

The intermediate 4-hydroxyquinoline is converted to the 4-chloro derivative using a standard chlorinating agent.

  • Reaction: Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate is reacted with phosphoryl chloride (POCl₃).

  • Procedure:

    • Suspend Ethyl 4-hydroxy-5-nitroquinoline-2-carboxylate (1.0 eq) in an excess of phosphoryl chloride (5-10 eq).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux (around 110 °C) for 2-4 hours.

    • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by column chromatography on silica gel.

  • Expected Yield: 80-90%

  • Causality: Phosphoryl chloride is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.[5] The catalytic DMF facilitates the reaction by forming a Vilsmeier-Haack type reagent.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Chlorination 2-Nitroaniline 2-Nitroaniline Step1_Reaction Thermal Cyclization (240-250 °C) 2-Nitroaniline->Step1_Reaction Diethyl_malonate_deriv Diethyl 2-(ethoxymethylene)malonate Diethyl_malonate_deriv->Step1_Reaction Intermediate Ethyl 4-hydroxy-5-nitro- quinoline-2-carboxylate Step1_Reaction->Intermediate Chlorination_Reaction POCl3, DMF (Reflux) Intermediate->Chlorination_Reaction Final_Product Ethyl 4-chloro-5-nitro- quinoline-2-carboxylate Chlorination_Reaction->Final_Product

Caption: Synthetic workflow for this compound.

Part 2: Comparative Nucleophilic Aromatic Substitution

Here, we compare the reactivity of this compound and 4,7-dichloroquinoline in a representative SNAr reaction with a model nucleophile, p-anisidine.

Reaction Scheme:

Comparative_Reaction cluster_A Target Intermediate cluster_B Alternative Intermediate Target_Intermediate Ethyl 4-chloro-5-nitro- quinoline-2-carboxylate Reaction_A + p-Anisidine (Milder Conditions) Target_Intermediate->Reaction_A Target_Product Ethyl 4-((4-methoxyphenyl)amino)- 5-nitroquinoline-2-carboxylate Reaction_A->Target_Product p-Anisidine p-Anisidine p-Anisidine->Reaction_A Alternative_Intermediate 4,7-dichloroquinoline Reaction_B + p-Anisidine (Harsher Conditions) Alternative_Intermediate->Reaction_B Alternative_Product 7-chloro-N-(4-methoxyphenyl)- quinolin-4-amine Reaction_B->Alternative_Product

Sources

A Comparative Guide to Quinoline-Based Anticancer Agents: Evaluating the Potential of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities.[1] In the realm of oncology, quinoline and its derivatives have emerged as a "privileged scaffold," forming the structural basis of numerous approved anticancer drugs and a vast library of investigational agents.[2][3] The versatility of the quinoline nucleus allows for substitutions at various positions, leading to compounds that can modulate a wide range of biological targets crucial for cancer cell survival and proliferation.[4]

The anticancer mechanisms of quinoline derivatives are multifaceted and include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting the formation of new blood vessels (angiogenesis), and interfering with key signaling pathways that drive tumor growth.[5] This guide provides a comparative framework for evaluating the anticancer potential of a novel derivative, Ethyl 4-chloro-5-nitroquinoline-2-carboxylate , by contextualizing it within the landscape of established quinoline-based anticancer agents. Due to the limited publicly available biological data on this specific compound, this document serves as a validation guide for researchers, outlining the key mechanistic classes of quinoline anticancer agents and providing detailed experimental protocols to facilitate its evaluation.

This compound: A Candidate for Investigation

This compound is a synthetic organic compound characterized by a quinoline core substituted with a chloro group at position 4, a nitro group at position 5, and an ethyl carboxylate group at position 2.[6] While specific anticancer studies on this molecule are not extensively reported in the literature, the presence of these functional groups on the quinoline scaffold suggests a potential for biological activity. The chloro and nitro groups, both being electron-withdrawing, can significantly influence the molecule's electronic properties and its ability to interact with biological targets.[7] For instance, some nitroquinoline derivatives have demonstrated potent anticancer effects.[2]

The purpose of this guide is to propose a systematic approach to evaluating the anticancer potential of this compound by comparing it to well-characterized quinoline-based agents that operate through distinct mechanisms of action.

Comparative Analysis of Anticancer Mechanisms

The anticancer activity of quinoline derivatives can be broadly categorized based on their primary molecular targets and mechanisms of action. Here, we compare the hypothetical potential of this compound with established agents in three major classes.

Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[8] Many effective anticancer drugs, including several quinoline alkaloids, function by inhibiting these enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[9]

  • Established Agent: Camptothecin and its Analogs (e.g., Topotecan, Irinotecan) Camptothecin, a naturally occurring quinoline alkaloid, and its clinical derivatives are potent inhibitors of topoisomerase I.[10] They stabilize the covalent complex between the enzyme and DNA, leading to DNA strand breaks and cell death.[9]

  • Hypothetical Comparison with this compound: The planar aromatic structure of the quinoline ring in this compound suggests a potential for DNA intercalation, a common feature of many topoisomerase inhibitors. The substituents on the ring would influence the binding affinity and specificity for the topoisomerase-DNA complex. Experimental validation through in vitro topoisomerase inhibition assays is necessary to explore this potential mechanism.

Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. Several quinoline-based kinase inhibitors have been approved for clinical use.[2][3]

  • Established Agents: Bosutinib, Lenvatinib, and Neratinib These are clinically approved drugs that target specific tyrosine kinases involved in cancer signaling pathways.[2] For example, Bosutinib is an inhibitor of Src-Abl tyrosine kinases. Their efficacy is attributed to the specific interactions of the quinoline scaffold and its side chains with the ATP-binding pocket of the target kinases.

  • Hypothetical Comparison with this compound: To assess the potential of this compound as a kinase inhibitor, a broad-spectrum kinase panel screening would be the initial step. The specific substitution pattern of the compound would determine its selectivity and potency against different kinases. Molecular docking studies could also provide insights into its potential binding modes with various kinase domains.

Apoptosis Inducers

Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer, allowing for uncontrolled cell proliferation.[12] Many quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins.[10][12]

  • Established Agent: DFIQ (a novel synthetic quinoline derivative) DFIQ has been shown to induce apoptosis and autophagy in non-small-cell lung cancer cells.[10] Its mechanism involves the induction of apoptotic protein cleavage, DNA damage, and the accumulation of superoxide radicals.[10]

  • Hypothetical Comparison with this compound: The nitro group on the quinoline ring of the target compound could potentially contribute to the generation of reactive oxygen species, a known trigger of apoptosis.[2] To investigate this, experiments measuring intracellular ROS levels and the activation of apoptotic pathways (e.g., caspase activation, Bcl-2 family protein expression) would be crucial.

Data Presentation: A Framework for Comparative Evaluation

To objectively compare the anticancer performance of this compound with other quinoline-based agents, a systematic in vitro evaluation is required. The following table provides a template for summarizing the cytotoxicity data (IC50 values) against a panel of human cancer cell lines.

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM) of Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compound MCF-7 (Breast)To be determinedTo be determinedN/A
A549 (Lung)To be determined
HCT116 (Colon)To be determined
PC-3 (Prostate)To be determined
Topotecan MCF-7 (Breast)~0.1 - 1Topoisomerase I Inhibitor[10]
A549 (Lung)~0.01 - 0.1[10]
Bosutinib K562 (Leukemia)~0.02 - 0.1Kinase Inhibitor (Src/Abl)[2]
DFIQ A549 (Lung)4.16 (24h), 2.31 (48h)Apoptosis/Autophagy Inducer[10]

Experimental Protocols for Validation

The following are detailed, step-by-step methodologies for key experiments required to evaluate the anticancer properties of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

Protocol 3: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Methodology:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[13]

  • Cell Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13]

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Methodology:

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP).[14]

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for in vitro testing and a key signaling pathway relevant to quinoline-based anticancer agents.

G cluster_0 In Vitro Anticancer Drug Screening Workflow A Cancer Cell Culture B Compound Treatment (this compound) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (Flow Cytometry) B->E G Data Analysis & IC50 Determination C->G F Mechanism of Action Studies (Western Blot, Kinase Assays, etc.) D->F E->F H Comparative Analysis F->H G->H

Caption: Experimental workflow for the in vitro evaluation of a novel anticancer agent.

G cluster_1 Apoptosis Signaling Pathway Drug Quinoline Derivative (e.g., this compound) ROS Increased ROS Drug->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptosis signaling pathway induced by a quinoline derivative.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound is currently lacking, its chemical structure, featuring a quinoline core with chloro and nitro substituents, provides a strong rationale for its investigation as a potential anticancer agent. This guide offers a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. By employing the detailed experimental protocols and comparing the results with established quinoline-based drugs, the scientific community can determine the therapeutic potential of this and other novel quinoline derivatives. Future studies should focus on a thorough in vitro screening against a diverse panel of cancer cell lines, followed by in-depth mechanistic studies to identify its specific molecular targets. Promising in vitro results would then warrant further investigation in preclinical in vivo models.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides an in-depth technical comparison and a detailed experimental framework for assessing the cross-reactivity of a promising class of compounds: Ethyl 4-chloro-5-nitroquinoline-2-carboxylate derivatives. While these molecules have shown potential as antimicrobial and anticancer agents, their quinoline core structure necessitates a thorough investigation of off-target effects to mitigate potential adverse reactions and ensure therapeutic efficacy.[1][2]

The Imperative of Cross-Reactivity Profiling

Cross-reactivity occurs when a drug or its metabolites interact with unintended biological targets.[3] For quinoline-based compounds, this can manifest in several ways, from immunological hypersensitivity reactions to off-target enzyme inhibition.[2][4] A comprehensive understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental aspect of robust drug design. Early identification of potential off-target interactions allows for the strategic modification of the lead compound to enhance its selectivity, a process informed by Structure-Activity Relationship (SAR) studies.[5][6][7]

This guide will walk you through a proposed experimental workflow, from initial computational screening to detailed in vitro assays, providing the rationale behind each step and illustrative data to guide your own investigations.

Proposed Experimental Workflow for Cross-Reactivity Assessment

The following workflow is a comprehensive approach to systematically evaluate the cross-reactivity of novel this compound derivatives.

experimental_workflow cluster_computational Phase 1: In Silico Screening cluster_invitro Phase 2: In Vitro Profiling cluster_cellular Phase 3: Cellular Assays A Molecular Similarity Analysis (Tanimoto Coefficient) B Off-Target Panel Prediction (e.g., Kinase, GPCR Panels) A->B Identify potential off-targets D Broad Panel Off-Target Screening (e.g., CEREP, Eurofins SafetyScan) B->D Guide panel selection C Primary Target Engagement Assay (e.g., Enzyme Inhibition Assay) C->D Compare on- and off-target activity E Immunoassay for Cross-Reactivity (Competitive ELISA) D->E Investigate specific interactions H Functional Assays for Off-Target Pathways (e.g., Reporter Gene Assays) D->H Validate functional consequences F Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation E->F Confirm binding G Cytotoxicity Assays (e.g., MTT, LDH) G->H Assess functional impact

Caption: A multi-phased experimental workflow for assessing the cross-reactivity of this compound derivatives.

Phase 1: In Silico Screening - The Predictive Foundation

Before embarking on costly and time-consuming wet lab experiments, computational methods can provide valuable insights into the potential cross-reactivity of your derivatives.

Molecular Similarity Analysis

The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities.[8] By comparing the 2D and 3D structures of your quinoline derivatives against databases of known drugs and bioactive molecules, you can identify potential off-targets.

Protocol:

  • Descriptor Calculation: For each derivative, calculate molecular descriptors such as MDL public keys or pharmacophore fingerprints.

  • Similarity Metric: Employ the Tanimoto similarity coefficient to compare the descriptors of your derivatives with those in a large compound database (e.g., ChEMBL, PubChem).

  • Thresholding: Set a similarity threshold (e.g., Tanimoto coefficient > 0.7) to flag compounds with a higher likelihood of cross-reactivity.

Rationale: This initial screen helps to prioritize which derivatives to advance to in vitro testing and can inform the selection of off-target panels.[8]

Phase 2: In Vitro Profiling - Quantifying Interactions

In vitro assays are essential for confirming and quantifying the interactions predicted by in silico models.

Broad Panel Off-Target Screening

Commercial services like Eurofins' SafetyScan or CEREP offer comprehensive screening against a wide array of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-targets.

Protocol:

  • Compound Submission: Submit your this compound derivatives for screening at a fixed concentration (e.g., 10 µM).

  • Data Analysis: The service will provide a report detailing the percent inhibition or activation for each target in the panel.

  • Hit Identification: Identify "hits" as any target showing significant activity (e.g., >50% inhibition).

Rationale: This provides a broad, unbiased view of the off-target landscape for your compounds and is a crucial step in preclinical safety assessment.[9]

Immunoassay for Cross-Reactivity (Competitive ELISA)

Given the potential for quinolones to induce hypersensitivity reactions, an immunoassay can be used to assess the potential for your derivatives to be recognized by antibodies raised against other quinolones or structurally related haptens.[4][10]

Protocol:

  • Antigen Coating: Coat a microplate with a protein conjugate of a known immunogenic quinolone.

  • Competitive Binding: Incubate the plate with antibodies specific to the coated antigen in the presence of varying concentrations of your test derivatives.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate to measure the amount of primary antibody bound to the plate.

  • IC50 Determination: Calculate the concentration of your derivative that causes 50% inhibition of antibody binding.

Rationale: This assay provides a quantitative measure of the potential for immunological cross-reactivity, which is a key concern for this class of compounds.[10]

Illustrative Data Comparison

The following tables present hypothetical data for three derivatives of this compound, illustrating how the results of cross-reactivity studies can be compared.

Table 1: In Vitro Off-Target Profile (% Inhibition at 10 µM)

DerivativeTarget A (Primary)Kinase XKinase YGPCR ZhERG Channel
Parent Compound 95%62%15%8%45%
Derivative 1 (R1 = OMe) 92%25%10%5%12%
Derivative 2 (R2 = F) 88%18%5%3%8%
Alternative (Non-quinoline) 90%5%2%1%3%

Table 2: Immunoassay Cross-Reactivity

DerivativeIC50 (µM) vs. Quinolone-Specific Antibody
Parent Compound 25
Derivative 1 (R1 = OMe) > 100
Derivative 2 (R2 = F) > 100
Alternative (Non-quinoline) > 200

Interpreting the Data and Driving SAR

The hypothetical data above illustrates how strategic modifications to the parent compound can mitigate off-target effects.

  • Derivative 1 (R1 = OMe): The addition of a methoxy group at the R1 position significantly reduces inhibition of Kinase X and the hERG channel, while also diminishing immunological cross-reactivity.

  • Derivative 2 (R2 = F): The substitution of a fluorine atom at the R2 position shows an even greater reduction in off-target activity.

  • Alternative (Non-quinoline): A structurally distinct compound with the same primary target shows a much cleaner off-target profile, highlighting a potential alternative scaffold if the quinoline core proves too problematic.

This type of analysis forms the basis of a data-driven SAR campaign aimed at optimizing selectivity.

Visualizing Structure-Activity Relationships

The relationship between structural modifications and cross-reactivity can be visualized to guide further chemical synthesis.

sar_diagram parent Parent Compound Primary Target: +++ Kinase X: ++ hERG: + deriv1 Derivative 1 (R1=OMe) Primary Target: +++ Kinase X: + hERG: +/- parent->deriv1 Add OMe at R1 (Improves Selectivity) deriv2 Derivative 2 (R2=F) Primary Target: ++ Kinase X: +/- hERG: - parent->deriv2 Add F at R2 (Improves Selectivity) alternative Alternative Scaffold Primary Target: +++ Kinase X: - hERG: - parent->alternative Change Scaffold (Drastically Reduces Off-Target)

Caption: A diagram illustrating the structure-activity relationship for mitigating off-target effects.

Conclusion and Future Directions

The assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. For this compound derivatives, a systematic approach combining in silico prediction, broad panel in vitro screening, and specific immunoassays is crucial for identifying and mitigating potential off-target liabilities. The insights gained from these studies not only de-risk the progression of lead candidates but also provide invaluable data to guide the synthesis of next-generation compounds with superior safety and efficacy profiles. As our understanding of the complex interplay between small molecules and biological systems grows, so too will our ability to design truly selective medicines.

References

  • Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays - PubMed. Available at: [Link]

  • Hypersensitivity reactions to small molecule drugs - PMC - PubMed Central. Available at: [Link]

  • Risk Assessment in Drug Hypersensitivity: Detecting Small Molecules Which Outsmart the Immune System - Frontiers. Available at: [Link]

  • Cross-reactivity among drugs: Clinical problems | Request PDF - ResearchGate. Available at: [Link]

  • IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities - MDPI. Available at: [Link]

  • Experimental Methods for Identifying Drug-Drug Interactions - Creative Bioarray. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation - MDPI. Available at: [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - NIH. Available at: [Link]

  • Testing for Drug Hypersensitivity Syndromes - PMC - PubMed Central - NIH. Available at: [Link]

  • Hypersensitivity - Wikipedia. Available at: [Link]

  • Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing - NIH. Available at: [Link]

  • This compound - MySkinRecipes. Available at: [Link]

  • SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed. Available at: [Link]

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. Available at: [Link]

  • Guideline for allergological diagnosis of drug hypersensitivity reactions - NIH. Available at: [Link]

  • Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed. Available at: [Link]

  • Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing - PubMed. Available at: [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available at: [Link]

  • Cross‐reactivity between quinolones | Publicación - Sílice (CSIC). Available at: [Link]

  • New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity - University of Texas Southwestern Medical Center. Available at: [Link]

  • Off-Target Effects Analysis | Creative Diagnostics. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

  • Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed Central. Available at: [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC. Available at: [Link]

Sources

in vivo efficacy studies of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of Novel Quinolone Scaffolds

Introduction: The Quinoline Core in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from the antimalarial chloroquine to modern targeted cancer therapies. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of its physicochemical and pharmacological properties. The compound of interest, Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, represents a new iteration of this scaffold, incorporating several key functional groups: a reactive chlorine at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate at the 2-position. These features suggest potential for diverse biological activities, but also necessitate rigorous preclinical evaluation to ascertain its therapeutic window and efficacy.

This guide provides a comparative framework for designing and interpreting in vivo efficacy studies of this compound and its analogs. We will delve into the critical experimental choices, present standardized protocols for evaluation, and compare the potential of this novel scaffold against established quinoline-based compounds, drawing upon data from the broader class of quinoline derivatives to inform our approach.

Comparative Efficacy of Quinolone Analogs: A Data-Driven Overview

While in vivo data for this compound itself is not yet widely published, a rich body of literature on its structural analogs provides a strong foundation for predicting its potential and designing effective studies. The key to a successful preclinical campaign is understanding how subtle structural modifications can dramatically impact efficacy, toxicity, and pharmacokinetic properties. Below is a comparative summary of representative quinoline analogs that have been evaluated in vivo.

Analog/CompoundTherapeutic AreaIn Vivo ModelKey Efficacy FindingsReference
Chloroquine MalariaP. berghei-infected miceSuppressed parasitemia at 5 mg/kg/day
Duvelisib (a quinoline derivative) Oncology (Leukemia)Human CLL xenograft in NSG miceSignificant inhibition of tumor growth and reduction of leukemia cell burden in the spleen and bone marrow.
Cabozantinib (a quinoline derivative) Oncology (Solid Tumors)Human tumor xenografts (e.g., glioblastoma, breast cancer)Dose-dependent inhibition of tumor growth and angiogenesis.
Novel 4-aminoquinoline-chalcone hybrids LeishmaniasisL. donovani-infected BALB/c miceSignificant reduction in parasitic load in the spleen and liver.

This data highlights the versatility of the quinoline scaffold. The choice of substituents dictates the therapeutic application, from infectious diseases to oncology. For our target compound, the presence of the 4-chloro and 5-nitro groups suggests potential as an anticancer or antimicrobial agent, as these groups are often associated with mechanisms like DNA intercalation or generation of reactive oxygen species.

Designing a Robust In Vivo Efficacy Study: A Step-by-Step Protocol for a Xenograft Model

To evaluate the anticancer potential of a novel analog like this compound, a human tumor xenograft model is the industry standard. This protocol outlines the key steps, emphasizing the rationale behind each choice to ensure the generation of reliable and translatable data.

Experimental Workflow Diagram

G cluster_pre Phase 1: Preparation cluster_main Phase 2: Study Execution cluster_post Phase 3: Analysis A 1. Cell Line Selection & Culture (e.g., A549, MCF-7) B 2. Animal Acclimatization (e.g., 1 week) C 3. Compound Formulation (e.g., in DMSO/PEG300) D 4. Tumor Cell Implantation (Subcutaneous) C->D E 5. Tumor Growth Monitoring (Calipers) D->E F 6. Randomization into Groups (Vehicle, Analog A, Analog B) E->F G 7. Treatment Administration (e.g., IP, PO daily) F->G H 8. Daily Health Monitoring (Body weight, clinical signs) G->H I 9. Endpoint: Tumor Measurement (Volume, Weight) H->I J 10. Tissue Collection (Tumors, Organs) I->J K 11. Data Analysis (TGI, Statistical Tests) J->K L 12. Report Generation K->L

Caption: Workflow for a typical in vivo xenograft study.

Detailed Protocol
  • Cell Line Selection and Rationale:

    • Objective: To choose a cell line that is relevant to the proposed therapeutic indication and is known to form solid tumors in immunocompromised mice.

    • Protocol: For a broad-spectrum anticancer evaluation, a panel of cell lines is recommended (e.g., A549 for lung cancer, MCF-7 for breast cancer, HCT116 for colon cancer). Cells should be cultured in their recommended media and confirmed to be free of mycoplasma.

    • Causality: The choice of cell line is critical for clinical relevance. If prior in vitro data suggests high potency against a specific cancer type, the corresponding cell line should be prioritized.

  • Animal Model Selection:

    • Objective: To use an animal model that can support the growth of human tumors.

    • Protocol: Female athymic nude mice (nu/nu), 6-8 weeks old, are a standard choice. They are immunocompromised and will not reject human tumor cells. Animals should be allowed to acclimatize for at least one week before the start of the experiment.

    • Causality: The lack of a thymus gland in these mice prevents the maturation of T cells, thus inhibiting the cell-mediated immune response that would otherwise destroy the foreign cancer cells.

  • Tumor Implantation and Growth Monitoring:

    • Objective: To establish palpable tumors of a consistent size before starting treatment.

    • Protocol: A suspension of 1-10 million cells (depending on the cell line) in 100-200 µL of a suitable medium (like Matrigel) is injected subcutaneously into the flank of each mouse. Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • Causality: Matrigel provides a supportive matrix that helps the tumor cells establish themselves and grow more consistently. Monitoring growth ensures that treatment begins when tumors are well-established but not so large as to cause unnecessary distress to the animals.

  • Randomization and Treatment:

    • Objective: To ensure an unbiased distribution of tumor sizes across all treatment groups.

    • Protocol: When tumors reach an average size of 100-150 mm³, mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound at 10, 30, and 50 mg/kg, and a positive control like cisplatin). The test compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) and administered daily via intraperitoneal (IP) or oral (PO) gavage.

    • Causality: Randomization is crucial for the statistical validity of the study. The choice of administration route (IP vs. PO) depends on the compound's known or predicted bioavailability.

  • Endpoint and Data Analysis:

    • Objective: To determine the efficacy of the treatment by comparing tumor growth in the treated groups to the vehicle control.

    • Protocol: The study is typically terminated after 21-28 days, or when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). At the endpoint, mice are euthanized, and final tumor weights and volumes are recorded.

    • Data Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is determined using appropriate tests, such as ANOVA.

Mechanistic Insights: Potential Signaling Pathways

The efficacy of many quinoline-based anticancer agents is attributed to their ability to interfere with key cellular signaling pathways that drive cancer cell proliferation and survival. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, metabolism, and angiogenesis.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Analog Quinolone Analog Analog->PI3K Inhibits Analog->Akt Inhibits

A Senior Application Scientist's Guide to the Synthesis of Quinoline-2-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quinoline-2-carboxylate framework is a cornerstone in medicinal chemistry and materials science, serving as a privileged scaffold in a multitude of biologically active compounds and functional materials.[1][2][3] The strategic importance of this heterocycle has driven extensive research into its synthesis, leading to a diverse array of methodologies ranging from century-old name reactions to modern catalytic and microwave-assisted protocols.

This guide provides a comparative analysis of the most prominent synthetic methods for quinoline-2-carboxylates. We will delve into the mechanistic underpinnings of each reaction, weigh their respective advantages and limitations, and provide validated experimental protocols. Our objective is to equip you, the practicing scientist, with the critical insights needed to select and implement the optimal synthetic strategy for your specific research and development goals.

High-Level Comparison of Synthetic Methodologies

The selection of a synthetic route is a multifactorial decision, balancing substrate availability, desired substitution patterns, reaction efficiency, and scalability. The following table offers a strategic overview of the key methods discussed in this guide.

MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Doebner-von Miller Anilines, α,β-unsaturated carbonylsAcid-catalyzed condensation and cyclization.[4][5]Versatile for a range of substituted quinolines.Often requires harsh acidic conditions; can lead to side products and polymerization.[1][6]
Combes Synthesis Anilines, β-diketonesAcid-catalyzed condensation to an enamine, followed by cyclization.[7][8]Good for the synthesis of 2,4-disubstituted quinolines.[1]Limited by the requirement for specific β-diketone starting materials.[1]
Friedländer Annulation 2-Aminoaryl aldehydes/ketones, active methylene compoundsAcid or base-catalyzed condensation and cyclization.[9]Straightforward, high-yielding, and modular for polysubstituted quinolines.[1]Availability of substituted 2-aminoaryl carbonyl precursors can be a limitation.[1]
Modern Catalytic Varies (e.g., 2-aminoaryl carbonyls, alkynyl carboxylates)Employs metal catalysts (e.g., Cu, Fe) for milder conditions.[10][11]Milder reaction conditions, improved yields, and broader substrate scope.Catalyst cost, sensitivity, and removal can be concerns.
Microwave-Assisted Varies (compatible with many classical reactions)Uses microwave irradiation to accelerate reaction rates.[12][13]Drastically reduced reaction times (minutes vs. hours), often higher yields.[13]Requires specialized equipment; scalability can be a challenge.
One-Pot (Nitroacrylate) 2-Aminobenzaldehydes, β-nitroacrylatesAza-Michael addition followed by intramolecular Henry reaction and elimination.[2][14]Mild conditions, good functional group tolerance, high efficiency.[3]Requires synthesis of specialized β-nitroacrylate starting materials.[15]

Classical Synthetic Routes: The Foundation

The classical methods, while sometimes demanding, remain relevant and form the basis for many modern adaptations. Understanding their mechanisms is crucial for troubleshooting and optimization.

Doebner-von Miller Reaction

First described in the 1880s, this reaction involves the acid-catalyzed condensation of an aniline with an α,β-unsaturated carbonyl compound.[4][5]

Mechanistic Insight: The reaction typically proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl. This is followed by an acid-catalyzed cyclization and subsequent oxidation to furnish the aromatic quinoline ring. The reaction is notoriously complex, and the exact mechanism can be debated and substrate-dependent.[5] The harsh acidic conditions (e.g., concentrated sulfuric or hydrochloric acid) required for cyclization can lead to polymerization of the carbonyl starting material, often resulting in lower yields.[6]

Experimental Protocol: General Procedure for Doebner-von Miller Synthesis [1]

  • In a round-bottom flask, a solution of concentrated sulfuric acid in ethanol is cooled to 0°C with stirring.

  • A mixture of the substituted aniline (1.0 eq), ethyl pyruvate (1.2 eq), and an α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 eq) is added dropwise to the cooled acid solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Upon completion (monitored by TLC), the mixture is carefully poured over crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the target quinoline-2-carboxylate.

Combes Quinoline Synthesis

The Combes synthesis is a reliable method for producing 2,4-disubstituted quinolines from the acid-catalyzed reaction of an aniline with a β-diketone.[1][7]

Mechanistic Insight: The causality behind this reaction involves the initial formation of an enamine intermediate from the condensation of the aniline and one of the diketone's carbonyls.[8] Under strong acid catalysis (e.g., concentrated H₂SO₄), the enamine undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration, to yield the final quinoline product. The rate-determining step is typically the annulation (ring closure).[7]

Caption: Key stages of the Combes quinoline synthesis.

Experimental Protocol: General Procedure for Combes Synthesis [1]

  • Aniline (1.0 eq) and a β-diketone (e.g., acetylacetone, 1.1 eq) are mixed in a flask.

  • The mixture is heated, typically to around 100°C, for 1 hour to facilitate enamine formation.

  • After cooling slightly, concentrated sulfuric acid is added cautiously with stirring.

  • The mixture is then heated again at 100°C for an additional 30 minutes to drive the cyclization.

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice.

  • The solution is neutralized with aqueous ammonia, causing the product to precipitate.

  • The solid is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol.

Friedländer Annulation

The Friedländer synthesis is a highly efficient and straightforward method for preparing polysubstituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or ester).[1][16]

Mechanistic Insight: The reaction can be catalyzed by either acid or base.[9] The generally accepted mechanism involves an initial aldol-type condensation between the active methylene compound and the 2-aminoaryl carbonyl. This is followed by cyclization via intramolecular condensation between the amino group and the newly formed carbonyl, and subsequent dehydration to form the aromatic quinoline ring.[16][17] The primary advantage is its convergence and high yields; however, its utility is often dictated by the synthetic accessibility of the required 2-aminoaryl carbonyl precursors.[1]

Caption: The mechanistic pathway of the Friedländer synthesis.

Experimental Protocol: Base-Catalyzed Friedländer Synthesis [1]

  • Dissolve the 2-aminoaryl ketone (e.g., 2-aminobenzophenone, 1.0 eq) in a suitable solvent such as ethanol.

  • Add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a base (e.g., potassium hydroxide or pyrrolidine).

  • Reflux the mixture for 3-5 hours, monitoring the reaction's progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Recent advancements have focused on overcoming the limitations of classical methods, leading to greener, faster, and more versatile protocols.

Microwave-Assisted Synthesis

The application of microwave irradiation is a transformative technology in organic synthesis. By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which dramatically accelerates reaction rates and often improves product yields.[12] Many classical syntheses, including the Friedländer and Combes reactions, can be adapted for microwave conditions.[17]

Causality & Key Advantages: The primary advantage stems from the significant reduction in reaction time, often from many hours to mere minutes. This can minimize the formation of degradation byproducts that may occur during prolonged heating. The choice of solvent is critical; polar solvents like DMF or ethanol are efficient at absorbing microwave energy, though solvent-free conditions are also highly effective and environmentally preferable.[12]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis [1]

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and a catalyst (e.g., a few drops of piperidine).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for 5-20 minutes. Power and pressure should be monitored by the instrument.

  • After the reaction, cool the vial to room temperature.

  • The product often precipitates upon cooling and can be collected by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol or acetonitrile) and dry under vacuum.

experimental_workflow General Experimental Workflow A 1. Combine Reactants & Solvent/Catalyst B 2. Reaction Heating (Conventional or Microwave) A->B C 3. Monitor Progress (TLC/LC-MS) B->C C->B Incomplete D 4. Work-up (Quenching, Extraction) C->D Complete E 5. Isolation & Purification (Filtration, Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: A generalized workflow for quinoline synthesis.

Novel One-Pot Synthesis from β-Nitroacrylates

A powerful modern approach involves a one-pot synthesis starting from 2-aminobenzaldehydes and β-nitroacrylates.[2][18] This method showcases the elegance of tandem reactions to build complexity efficiently under mild conditions.

Mechanistic Insight: The reaction sequence is a testament to rational design.[14] It initiates with an aza-Michael addition of the 2-aminobenzaldehyde to the β-nitroacrylate. This is followed by an intramolecular Henry reaction (nitro-aldol) to form a benzopiperidine intermediate.[3] Subsequent elimination of water and then nitrous acid provides the aromatic quinoline-2-carboxylate core.[2] A key advantage of this protocol is its mildness, allowing for the preservation of various functional groups and leading to good overall yields.[3] The use of a solid-supported base, like BEMP, simplifies purification.[2][18]

Experimental Protocol: One-Pot Quinoline-2-carboxylate Synthesis [2][15]

  • In a reaction vial, combine the 2-aminobenzaldehyde (1.0 eq) and the β-nitroacrylate (1.1 eq).

  • Heat the mixture under promoter-free and solvent-free conditions (e.g., at 70°C) to form the benzopiperidine intermediate.

  • After the first step is complete, add a solvent (e.g., acetonitrile) and a solid-supported base (e.g., BEMP on polymer support).

  • Stir the reaction at room temperature until the aromatization is complete (monitored by TLC).

  • Filter off the solid-supported base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Quantitative Data Summary

MethodTypical Reaction TimeTypical TemperatureTypical Yield
Doebner-von Miller 12 - 24 hours0°C to RT30 - 60%
Combes Synthesis 1.5 - 3 hours100°C50 - 80%
Friedländer Annulation 3 - 5 hoursReflux70 - 95%
Microwave-Assisted 5 - 20 minutes120 - 150°C60 - 95%
One-Pot (Nitroacrylate) 4 - 8 hours (total)RT to 70°C55 - 85%[3]

Conclusion and Outlook

The synthesis of quinoline-2-carboxylates is a mature field, yet one that continues to evolve.

  • For straightforward, polysubstituted patterns where the 2-aminoaryl carbonyl precursor is available, the Friedländer Annulation remains a high-yielding and reliable choice.

  • The Combes Synthesis is particularly well-suited for specific 2,4-disubstituted targets.

  • When rapid synthesis and optimization are paramount, Microwave-Assisted protocols offer an unparalleled advantage in speed and efficiency.

  • For syntheses requiring mild conditions to preserve sensitive functional groups, modern One-Pot methodologies , such as the nitroacrylate route, provide an elegant and effective solution.

The choice of method is ultimately guided by the specific molecular target and the resources available. By understanding the underlying principles and practical considerations of each approach, researchers can confidently navigate the synthetic landscape to access the valuable quinoline-2-carboxylate scaffold for their scientific endeavors.

References

  • Palmieri, A., Gabrielli, S., Giardinieri, A., Sampaolesi, S., & Ballini, R. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. Available from: [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). CORE. Retrieved January 2, 2026, from [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules, 21(6). Retrieved January 2, 2026, from [Link]

  • Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Prajapati, S. M., Patel, K. D., Vekariya, R. H., Panchal, S. N., & Patel, H. D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(47), 24463-24476. Available from: [Link]

  • A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2016). Molecules, 21(6), 776. Available from: [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 2, 2026, from [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Potential Quinoline-2-Carboxylates of Aromatic Compounds. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. (n.d.). IIP Series. Retrieved January 2, 2026, from [Link]

  • Mousa, F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available from: [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Varlamov, A. V., Borisova, T. N., & Troschütz, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 990. Available from: [Link]

  • An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. (2024). The Journal of Organic Chemistry. Available from: [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 2, 2026, from [Link]

  • Belferdi, F., et al. (2024). Microwave and Conventional Synthesis of Novel Quinoline Derivatives: Claisen Type Rearrangement. Journal of Chemical and Pharmaceutical Research, 16(10), 351-359. Available from: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Available from: [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. (2025). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry, 30(18), 3002-3017. Available from: [Link]

  • Boger, D. L., & Chen, J.-H. (1998). A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates. The Journal of Organic Chemistry, 63(22), 7575–7577. Available from: [Link]

  • Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Advances. Available from: [Link]

  • Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry, 12(3), 234-260. Available from: [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

Sources

Validating the Mechanism of Action of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of anticancer activities, attributable to a variety of mechanisms including kinase inhibition, DNA intercalation, and disruption of critical cellular signaling pathways.[1][2][3] The subject of this guide, Ethyl 4-chloro-5-nitroquinoline-2-carboxylate, represents a class of compounds with significant therapeutic potential, owing to the presence of a nitro group and a halogen, substitutions known to enhance cytotoxic activity in related molecules.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of this promising quinoline derivative. We will navigate through a logical, multi-faceted experimental workflow, comparing its hypothetical performance against established anticancer agents. This approach is designed not only to uncover the primary MoA but also to build a robust, self-validating data package essential for advancing a lead compound.

Initial Hypothesis: Deconstructing the Quinoline Scaffold

The structure of this compound provides several clues to its potential MoA. The nitroaromatic moiety is a well-known pharmacophore that can induce cellular toxicity through the generation of reactive oxygen species (ROS) or by acting as a bio-reductive "warhead" under hypoxic conditions.[5][6] Furthermore, the planar quinoline ring system is capable of DNA intercalation, a mechanism employed by established chemotherapeutics like doxorubicin.[1][2] Many quinoline derivatives are also potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and c-Src, or other critical enzymes like topoisomerases and proteasomes.[1][3][7]

Therefore, our initial investigation will be guided by the following hypotheses:

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of anticancer agents.[8][9]

  • Generation of Reactive Oxygen Species (ROS): A plausible mechanism for nitro-containing compounds.[5]

  • Inhibition of Key Signaling Pathways: Targeting pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[8]

  • Direct Enzyme Inhibition: Potential for targeting kinases, topoisomerases, or the proteasome.[3]

Comparative Cytotoxicity Analysis

The first step in characterizing any potential anticancer agent is to determine its cytotoxic effects across a panel of relevant cancer cell lines. This data provides a baseline for all subsequent mechanistic studies and allows for a direct comparison with standard-of-care agents.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and positive controls such as Doxorubicin (a DNA-damaging agent) and Dasatinib (a multi-kinase inhibitor).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50, µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound1.52.80.9
Doxorubicin0.50.80.3
Dasatinib2.51.23.1

Elucidating the Cellular Mechanism of Action

With baseline cytotoxicity established, the next phase is to dissect the cellular events leading to cell death. This involves a series of assays to investigate apoptosis, cell cycle progression, and the involvement of specific signaling pathways.

Induction of Apoptosis

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis.[8] This can be assessed through various methods, including measuring the activity of caspases, the key executioner enzymes of apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity.

Table 2: Comparative Apoptosis Induction (Fold change in Caspase 3/7 Activity)

CompoundMCF-7 (1x IC50)MCF-7 (2x IC50)HCT116 (1x IC50)HCT116 (2x IC50)
This compound3.56.24.17.8
Doxorubicin4.07.54.58.9
Dasatinib2.85.13.26.0
Cell Cycle Analysis

Many quinoline derivatives exert their anticancer effects by interfering with the cell cycle, leading to arrest at specific phases and preventing cell division.[8]

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

cluster_workflow Experimental Workflow for MoA Validation start Start with This compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity apoptosis Apoptosis Assays (Caspase-Glo, Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle ros ROS Detection (DCFDA Assay) cytotoxicity->ros western_blot Western Blotting (Signaling Pathways) apoptosis->western_blot cell_cycle->western_blot ros->apoptosis kinase_assay Kinase Inhibition Assays (Kinase-Glo) western_blot->kinase_assay moa Validated Mechanism of Action kinase_assay->moa

Caption: Experimental workflow for validating the mechanism of action.

Investigating Molecular Targets

The results from the cellular assays will guide the investigation into the specific molecular targets of this compound.

Probing Key Signaling Pathways

Based on the known activities of other quinoline derivatives, a logical next step is to investigate the effect of our compound on key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.[8]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the test compound for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total-Akt, phospho-mTOR, total-mTOR) followed by HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an imaging system and perform densitometric analysis to quantify changes in protein phosphorylation.

cluster_pathway Potential Inhibition of the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Ethyl 4-chloro-5- nitroquinoline-2-carboxylate Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway.

Direct Enzyme Inhibition Assays

If the compound's structure or cellular effects suggest it might be a kinase inhibitor, direct enzymatic assays are necessary for confirmation.[10][11][12]

Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay

  • Assay Setup: In a 384-well plate, add the kinase of interest (e.g., EGFR, c-Src), its substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Generation: Add Kinase-Glo® reagent to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.

  • Measurement and Analysis: Measure luminescence and calculate IC50 values.

Table 3: Hypothetical Kinase Inhibition Profile (IC50, µM)

KinaseThis compoundDasatinib (Control)
c-Src0.050.001
EGFR> 100.5
VEGFR22.50.005

Conclusion and Future Directions

This guide has outlined a systematic and comparative approach to validate the mechanism of action of this compound derivatives. By integrating cellular and biochemical assays and comparing the results with well-characterized anticancer drugs, researchers can build a compelling case for the compound's MoA.

The hypothetical data presented suggests that this quinoline derivative may exert its anticancer effects through the induction of apoptosis and potent inhibition of specific kinases like c-Src. Further investigations should include broader kinase profiling, in vivo efficacy studies in animal models, and ADME/Tox profiling to fully characterize its therapeutic potential. This rigorous, evidence-based approach is crucial for the successful translation of promising compounds from the bench to the clinic.

References

  • Vaidya, A. et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. [Link]

  • Afzal, O. et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research.
  • Sravanthi, M. et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Wang, S. et al. (2010). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica. [Link]

  • Kos, J. et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

  • Uitdehaag, J. C. M. et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Müller, S. et al. (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected?. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. [Link]

  • Patel, M. et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Thacker, P. S. et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ResearchGate. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Zhang, Y. et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Kuntz, D. A. et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Cell Chemical Biology. [Link]

  • Naz, S. et al. (2010). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Alcaro, S. et al. (2024). Computational Methods in the Design of Anticancer Drugs. International Journal of Molecular Sciences. [Link]

  • Youssif, B. G. M. et al. (2023). Design and synthesis of novel anticancer and antifibrosis compounds.
  • MySkinRecipes. (n.d.). This compound. [Link]

  • Open PRAIRIE. (n.d.). Development of Anticancer Agents with Novel Mechanisms of Action. [Link]

  • Tokyo University of Science. (2019). Discovery of novel cancer signaling mechanism and design of new anticancer compound. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Bantscheff, M. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]

  • Duarte, Y. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]

  • Khan, I. et al. (2023). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]

  • Semantic Scholar. (2021). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. [Link]

  • Youssif, B. G. M. et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link]

  • Ilango, K. et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Macías, F. A. et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. [Link]

  • Zyryanov, G. V. et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules. [Link]

  • LSU Scholarly Repository. (2022). Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate. [Link]

  • de Oliveira, A. C. C. et al. (2019). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. [Link]

Sources

A Researcher's Guide to Assessing the Drug-Likeness of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a "privileged structure," consistently appearing in molecules with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Derivatives of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate represent a promising chemical space for the discovery of novel therapeutics. However, a molecule's ultimate success as a drug is not solely dependent on its biological activity; it must also possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comprehensive framework for assessing the "drug-likeness" of this specific quinoline series, integrating predictive in silico methods with validating in vitro experimental protocols.

The Foundational Principles of Drug-Likeness

Early assessment of a compound's pharmacokinetic properties is critical to reduce costly late-stage failures in drug development.[4][5] Several heuristic rules, derived from analyzing the physicochemical properties of successful oral drugs, provide a rapid first pass filter.

  • Lipinski's Rule of Five: The most famous guideline, which states that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) less than 500 Daltons, a lipophilicity (LogP) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[6][7][8]

  • Veber's Rules: This rule adds crucial parameters related to molecular flexibility and polarity, suggesting good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų.[9][10][11]

  • Egan's Rule: This focuses on a statistical model for passive intestinal absorption, using just LogP (≤ 5.88) and TPSA (≤ 131.6 Ų) as key descriptors.[12][13][14]

While these rules are invaluable, they are guidelines, not rigid laws.[15] Their primary utility is to flag potential liabilities early, guiding chemists in the optimization of lead compounds.

In Silico Assessment: The Predictive First Pass

Computational, or in silico, tools offer a rapid and cost-effective way to evaluate large numbers of virtual compounds before committing to synthesis.[16][17] Web-based platforms like SwissADME provide free and robust predictions of physicochemical properties and pharmacokinetic parameters.[18][19][20]

Workflow for In Silico Analysis

The goal of this workflow is to calculate key physicochemical descriptors for a series of hypothetical derivatives and evaluate them against the foundational drug-likeness rules. This allows for early, data-driven prioritization of which derivatives to synthesize and test experimentally.

G cluster_input Step 1: Input Preparation cluster_analysis Step 2: Computational Analysis cluster_output Step 3: Data Evaluation A Define Core Scaffold: This compound B Design Virtual Derivatives (Varying R-groups at key positions) A->B C Generate SMILES Strings for each derivative B->C D Submit SMILES to SwissADME Web Server (www.swissadme.ch) C->D E Calculate Physicochemical Properties (MW, LogP, TPSA, etc.) D->E F Assess Drug-Likeness Rules (Lipinski, Veber, Egan) E->F G Evaluate Pharmacokinetic Predictions (GI Absorption, BBB Permeation) F->G H Prioritize Compounds for Synthesis G->H

Caption: In Silico Drug-Likeness Assessment Workflow.

Hypothetical Comparative Data

To illustrate this process, let's consider the core scaffold and three hypothetical derivatives where a substituent (R) replaces the chlorine atom at the C4 position.

Compound IDR-GroupMW ( g/mol )LogPTPSA (Ų)HBDHBARotatable BondsLipinski ViolationsVeber Violations
Core -Cl294.683.1091.9306400
Deriv-01 -NH₂275.242.15117.9616400
Deriv-02 -OCH₃290.262.85101.1607500
Deriv-03 -C₆H₅336.334.5591.9306500

Analysis: Based on this predictive data, all three derivatives, along with the core structure, exhibit excellent drug-like properties with zero violations of Lipinski's or Veber's rules. They all fall within an acceptable range for molecular weight, lipophilicity, and polarity, suggesting a high probability of good passive absorption. Deriv-01, with its added amino group, shows the highest polarity (lowest LogP, highest TPSA) and gains a hydrogen bond donor, which could influence its solubility and target interactions.

In Vitro Verification: The Experimental Ground Truth

While in silico models are powerful, they are predictive.[4] Experimental verification is essential to confirm the calculated properties. For early-stage drug-likeness assessment, two high-throughput assays are particularly valuable: a kinetic solubility assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[21]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This assay determines the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions encountered in many in vitro biological screens.[22][23]

Methodology:

  • Preparation: Prepare a 10 mM stock solution of each derivative in 100% DMSO. Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Compound Addition: In a 96-well microplate, add 2 µL of the DMSO stock solution to 198 µL of PBS buffer. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow precipitation to reach equilibrium.[24]

  • Separation: Filter the plate using a solubility filter plate (e.g., Millipore MultiScreen) to separate the dissolved compound (filtrate) from the precipitated solid.

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable method, typically LC-MS/MS or UV-Vis spectroscopy, by comparing against a standard curve prepared in a 50:50 acetonitrile/water mixture.[25]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a cell-free assay used to predict passive intestinal absorption.[26][27] It measures a compound's ability to diffuse from a donor compartment, through a synthetic membrane coated with lipids, into an acceptor compartment.[28]

Methodology:

  • Membrane Coating: Coat the filter of a 96-well PVDF filter plate (the "acceptor" plate) with 5 µL of a lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane) and allow the solvent to evaporate.

  • Acceptor Plate Preparation: Add 300 µL of PBS (pH 7.4) to each well of a 96-well PTFE acceptor plate.

  • Donor Plate Preparation: Prepare the test compounds at a starting concentration of 200 µM in PBS (pH 7.4) from a DMSO stock (final DMSO concentration ≤ 1%). Add 200 µL of this solution to the wells of the lipid-coated filter plate (the "donor" plate).[29]

  • Incubation: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature for 4 to 18 hours.[30]

  • Quantification: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS. Include high (e.g., Propranolol) and low (e.g., Atenolol) permeability control compounds.

The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C]_A / [C]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Synthesizing the Data: A Decision-Making Framework

The power of this approach lies in integrating the predictive computational data with the concrete experimental results. This allows for a more nuanced classification of each derivative's potential.

G cluster_data Input Data cluster_decision Decision Logic cluster_output Compound Classification A In Silico Predictions (LogP, TPSA, Rules) D1 Good Solubility? (>50 µM) A->D1 B In Vitro Results (Solubility, Permeability) B->D1 D2 Good Permeability? (Pe > 1.5 x 10⁻⁶ cm/s) D1->D2 Yes C2 Optimize for Permeability (Solubility OK) D1->C2 No C1 Lead Candidate (High Priority) D2->C1 Yes C3 Optimize for Solubility (Permeability OK) D2->C3 No C4 Low Priority (Poor Profile) C2->C4 C3->C4

Caption: Integrated Decision-Making Workflow for Compound Prioritization.

Comparative Analysis: Integrating In Silico and In Vitro Data
Compound IDIn Silico ProfileKinetic Solubility (µM)PAMPA Pe (x 10⁻⁶ cm/s)Overall Assessment
Core Excellent455.2Good permeability, borderline solubility.
Deriv-01 Excellent953.1Lead Candidate: Good balance of solubility and permeability.
Deriv-02 Excellent654.8Good profile, slightly less soluble than Deriv-01.
Deriv-03 Excellent158.5Optimize for Solubility: High permeability but poor solubility is a major liability.

Interpretation:

  • Deriv-01: The addition of the polar amino group (-NH₂) successfully improved aqueous solubility compared to the core scaffold while maintaining sufficient permeability. This compound represents a well-balanced lead for further investigation.

  • Deriv-03: The bulky, lipophilic phenyl group (-C₆H₅) significantly increased LogP, leading to excellent membrane permeability but at a great cost to solubility. This compound would likely fail in aqueous biological assays and would require significant modification to improve its solubility profile.

This comparative guide demonstrates a logical, multi-faceted approach to assessing the drug-likeness of this compound derivatives. By combining the predictive power of in silico tools with the empirical validation of high-throughput in vitro assays, researchers can make more informed, data-driven decisions, ultimately increasing the efficiency and success rate of the drug discovery process.

References

Safety Operating Guide

Navigating the Disposal of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher engaged in the synthesis of novel bioactive compounds, ethyl 4-chloro-5-nitroquinoline-2-carboxylate (CAS No. 1447606-60-1) represents a valuable building block, particularly in the development of antimicrobial and anticancer agents.[1] Its utility, however, is matched by the critical need for responsible handling and disposal. The presence of both a chlorinated and a nitro functional group on an aromatic quinoline core necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for halogenated nitroaromatic compounds.

Understanding the Hazard Profile

The primary hazards stem from its chemical structure:

  • Halogenated Aromatic Compound: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life. Their disposal is strictly regulated to prevent environmental contamination.[4]

  • Nitroaromatic Compound: Nitroaromatics can be toxic and may have mutagenic or carcinogenic properties.[5] They can also be reactive and may pose an explosion hazard under certain conditions, although this is less common for non-poly-nitrated compounds.

  • Quinoline Moiety: Quinoline itself is a hazardous substance, and its derivatives should be handled with care.[6]

Table 1: Hazard Summary and Key Considerations

Hazard ClassificationGHS PictogramPrimary ConcernsKey Precautionary Measures
Harmful if Swallowed (H302)GHS07 (Harmful/Irritant)[2]Accidental ingestion leading to toxicity.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Potential Skin and Eye Irritant-Direct contact causing irritation or burns.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Environmental Hazard-Persistence and toxicity in the environment.Do not dispose of down the drain or in regular trash. Follow hazardous waste disposal protocols.
Potential Reactivity-Incompatibility with strong oxidizing agents, acids, and bases.[7]Segregate from incompatible materials during storage and disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins with waste segregation at the point of generation and ends with collection by certified hazardous waste professionals.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Contaminated consumables, residual powder) C Collect in dedicated 'Halogenated Organic Solid Waste' container A->C B Liquid Waste (Solutions containing the compound) D Collect in dedicated 'Halogenated Organic Liquid Waste' container B->D E Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date C->E D->E F Store in a designated, well-ventilated, and secure Hazardous Waste Accumulation Area E->F G Arrange for pickup by Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor F->G

Figure 1. Disposal workflow for this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles are essential. A face shield should be worn if there is a risk of splashing.

  • Lab Coat: A standard laboratory coat should be worn and kept fastened.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[8][9]

  • Solid Waste: Collect any solid waste, including residual powder, contaminated weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled "Halogenated Organic Solid Waste" container. This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, dedicated "Halogenated Organic Liquid Waste" container. Do not mix this waste stream with non-halogenated solvents, as this significantly increases disposal costs and complexity.[9]

Labeling

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement and a critical safety measure. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS number: "1447606-60-1"

  • The approximate concentration or quantity of the compound in the waste.

  • The appropriate hazard pictograms (GHS07).

  • The date when waste was first added to the container (accumulation start date).

Interim Storage

Waste containers must be stored in a designated satellite accumulation area (SAA) or a central hazardous waste accumulation area. This area should be:

  • Secure: To prevent unauthorized access.

  • Well-ventilated: To prevent the buildup of any potential vapors.

  • Segregated: Stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

  • Contained: Stored within secondary containment to capture any potential leaks or spills.

Final Disposal

The final step is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[7] These professionals are trained and equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations. The most common and environmentally responsible disposal method for chlorinated organic compounds is high-temperature incineration at a permitted facility.[7]

Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly dispersed spills, contact your EHS department immediately.

  • Don Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE as outlined in section 2.1.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Clean Up: Carefully sweep or scoop up the spilled material and absorbent and place it in a labeled "Halogenated Organic Solid Waste" container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials should be disposed of as hazardous waste.

  • Report the Incident: Report the spill to your supervisor and EHS department, even if it is a minor incident.

Regulatory Context

The disposal of this compound falls under the regulations of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10] As a halogenated organic compound, it would likely be classified as a hazardous waste. Specifically, it could fall under the "F-listed" wastes from non-specific sources if it is a spent solvent.[11][12] It is the responsibility of the waste generator (the laboratory) to properly identify and characterize their hazardous waste. Always consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to the procedures outlined in this guide, researchers can ensure the safe disposal of this compound, protecting themselves, their colleagues, and the environment. When in doubt, always err on the side of caution and consult with your institution's Environmental Health and Safety department.

References

  • Aichun Bio. 4-氯-5-硝基喹啉-2-羧酸乙酯. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Ethyl 4-chloro-6-nitroquinoline-3-carboxylate. [Link]

  • University of California, Berkeley. Frequently-used federal hazardous waste codes. [Link]

  • University of California, Santa Cruz. Hazardous Waste Reduction. [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]

  • Doron Scientific. Ethyl 4-chloro-7-nitroquinoline-2-carboxylate. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PureWay. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Government Publishing Office. § 261.31 Hazardous wastes from non-specific sources. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes. [Link]

  • LookChem. Ethyl 4-chloro-2-methylquinoline-6-carboxylate. [Link]

  • Flood Brothers Disposal. How to Dispose of Old Pool Chemicals. [Link]

  • Leslie's Pool Supplies. How to Dispose of Old Pool Chemicals. [Link]

  • Vita-D-Chlor. Guidance Manual for Disposal of Chlorinated Water. [Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. [Link]

  • U.S. Environmental Protection Agency. 14850 - Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • Regulations.gov. Document (EPA-HQ-OAR-2015-0216-0197). [Link]

  • Pharmaffiliates. Ethyl 4-(5-bromo-8-chloro-5,6-dihydro-11H-benzo[13][14]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate. [Link]

Sources

A Senior Application Scientist's Guide to Handling Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of Ethyl 4-chloro-5-nitroquinoline-2-carboxylate. As a quinoline derivative containing both chloro and nitro functional groups, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. The procedures outlined below are grounded in established safety principles and are designed for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. Understanding its specific risks is the foundation of a robust safety plan. According to its Safety Data Sheet (SDS), the compound presents the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and can be harmful[1]. The causality behind these hazards lies in the chemical's structure. The nitro-chloro-aromatic system can react with biological macromolecules, leading to irritation upon contact with skin, eyes, or the respiratory tract. Ingestion can lead to systemic toxicity. Therefore, the primary safety goal is to prevent direct contact and inhalation through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory for handling this compound. The selection of PPE must be tailored to the specific laboratory operation being performed.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, especially those involving the solid powder or the generation of aerosols or vapors, should be conducted within a certified chemical fume hood.[2][3] This is the most critical control measure for minimizing inhalation exposure.

Essential PPE Ensemble

The following PPE represents the minimum requirement for any work with this compound.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn at all times to protect the eyes from accidental splashes of solutions or contact with airborne powder.[2][4]

    • Face Shield: A face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as bulk transfers or reaction quenching.[2][4]

  • Hand Protection:

    • Nitrile or Neoprene Gloves: These materials provide a suitable barrier against skin contact with the chemical.[2] Always inspect gloves for signs of degradation or punctures before use.[5] If direct contact occurs, remove the glove immediately, wash hands thoroughly, and don a new glove. For prolonged operations, consider double-gloving.

  • Body Protection:

    • Laboratory Coat: A full-length, long-sleeved laboratory coat protects skin and personal clothing from contamination.[2][6]

    • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a significant risk of splashing.[2][4]

  • Respiratory Protection:

    • Work within a fume hood is the primary method to control respiratory hazards. However, if weighing the powder outside of a dedicated enclosure is unavoidable, a respirator is required.

    • N95 Particulate Respirator (or higher): For handling the solid, powdered form to prevent inhalation of dust particles.[2][4]

    • Air-Purifying Respirator with Organic Vapor Cartridges: For handling solutions where vapors may be generated outside of a fume hood.[2]

PPE Selection by Laboratory Task

The required level of PPE varies with the specific task and the associated risk of exposure. The following table provides guidance for common laboratory procedures.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Location
Weighing Solid Compound Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatN95 Respirator (if not in hood)Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot required if in hoodChemical Fume Hood
Running Reaction Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot required if in hoodChemical Fume Hood
Bulk Transfer (>100mL) Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chem-Resistant ApronNot required if in hoodChemical Fume Hood
Work-up & Purification Chemical Splash GogglesNitrile/Neoprene GlovesLab CoatNot required if in hoodChemical Fume Hood

Step-by-Step Procedural Guidance

Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.[2] The sequence is designed to ensure that contaminated items are handled in a way that does not expose the user.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) Don_Coat 1. Don Lab Coat Don_Gloves 2. Don Inner Gloves (Optional, for high-risk tasks) Don_Coat->Don_Gloves Don_Goggles 3. Don Goggles/ Face Shield Don_Gloves->Don_Goggles Don_Outer_Gloves 4. Don Outer Gloves Don_Goggles->Don_Outer_Gloves Doff_Outer_Gloves 1. Remove Outer Gloves Doff_Coat 2. Remove Lab Coat/ Apron Doff_Outer_Gloves->Doff_Coat Doff_Goggles 3. Remove Goggles/ Face Shield Doff_Coat->Doff_Goggles Doff_Inner_Gloves 4. Remove Inner Gloves Doff_Goggles->Doff_Inner_Gloves Wash_Hands 5. Wash Hands Thoroughly Doff_Inner_Gloves->Wash_Hands

Caption: Workflow for the correct sequence of donning and doffing PPE.

Safe Handling Operations
  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, glassware, solvents) is present before starting.[2]

  • Handling Solid: Use a spatula or scoopula to transfer the solid reagent.[6] Avoid creating dust. If weighing outside a hood, do so in a draft-free area while wearing appropriate respiratory protection.

  • Preparing Solutions: Add the solid compound slowly to the solvent to prevent splashing.[2]

  • Cleanup: All surfaces and glassware that have come into contact with the compound must be decontaminated with an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash.[2]

Emergency Response Protocol

In the event of an accidental exposure, immediate and correct action is crucial.

Emergency_Response cluster_emergency Emergency Response for Accidental Exposure Exposure Exposure Event Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Immediately remove contaminated clothing. Rinse skin with water for 15 min. Skin_Contact->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing for 15 min. Eye_Contact->Action_Eye Action_Inhalation Remove person to fresh air and keep comfortable for breathing. Inhalation->Action_Inhalation Action_Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Ingestion->Action_Ingestion Seek_Medical Seek Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical Action_Ingestion->Seek_Medical

Caption: Decision-making workflow for emergency first aid procedures.

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

  • Solid Waste: All contaminated single-use items, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, labeled hazardous waste container. Never pour chemical waste into sink drains.[3][6]

  • Container Disposal: The empty container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][7]

By adhering to these detailed operational plans, researchers can handle this compound with confidence, ensuring a safe laboratory environment conducive to innovation.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. Benchchem.
  • This compound Safety Data Sheet. Fluorochem.
  • SAFETY DATA SHEET for 7-Nitro-1,2,3,4-tetrahydroquinoline. TCI EUROPE N.V.
  • p-NITROCHLOROBENZENE HAZARD SUMMARY. NJ.gov.
  • SAFETY DATA SHEET for 2-Chloro-5-nitropyridine. Fisher Scientific.
  • SAFETY DATA SHEET for Ethyl 4-piperidinecarboxylate. Fisher Scientific.
  • SAFETY DATA SHEET for Ethyl 4-chloroquinoline-3-carboxylate. Fisher Scientific.
  • SAFETY DATA SHEET for 2-Chloro-5-nitro-4-picoline. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Personal Protective Equipment. US EPA.
  • Safety Data Sheet for Quinolinic Acid. Cayman Chemical.
  • SAFETY DATA SHEET for 4-Nitroquinoline N-oxide. Sigma-Aldrich.
  • Essential Chemical PPE. Trimaco. (2023).
  • Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission.
  • SAFETY DATA SHEET for 2-Chloro-5-nitrobenzoic acid. Fisher Scientific.
  • Safety in the Organic Chemistry Laboratory. CSUB.
  • Chemistry Lab Safety Rules. PozeSCAF.
  • ethyl 8-chloro-5-[2-(4-methylphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate SDS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.